D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C42H43N5O8 |
|---|---|
Molecular Weight |
745.8 g/mol |
IUPAC Name |
[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[(2S)-2-amino-3-(1-methylindol-3-yl)propanoyl]oxyethyl]triazol-1-yl]methyl]benzoate |
InChI |
InChI=1S/C42H43N5O8/c1-46-25-31(33-11-6-7-12-35(33)46)23-34(43)42(49)54-18-17-32-26-47(45-44-32)24-29-9-8-10-30(19-29)41(48)55-37-20-27(15-16-36(37)50-2)13-14-28-21-38(51-3)40(53-5)39(22-28)52-4/h6-16,19-22,25-26,34H,17-18,23-24,43H2,1-5H3/b14-13-/t34-/m0/s1 |
InChI Key |
ZXDJTIHUHXGWOK-VORPMRGZSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C[C@@H](C(=O)OCCC3=CN(N=N3)CC4=CC(=CC=C4)C(=O)OC5=C(C=CC(=C5)/C=C\C6=CC(=C(C(=C6)OC)OC)OC)OC)N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(C(=O)OCCC3=CN(N=N3)CC4=CC(=CC=C4)C(=O)OC5=C(C=CC(=C5)C=CC6=CC(=C(C(=C6)OC)OC)OC)OC)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin (Icatibant/Hoe 140)
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin, also widely known in scientific literature as Hoe 140 and commercially as Icatibant (B549190), is a potent and highly selective synthetic decapeptide antagonist of the bradykinin (B550075) B2 receptor.[1][2] Bradykinin, a nonapeptide, is a potent vasodilator and inflammatory mediator, exerting its effects through two primary G protein-coupled receptors (GPCRs): the B1 and B2 receptors.[3][4] The B2 receptor is constitutively expressed in a wide array of tissues and is responsible for the majority of bradykinin's acute physiological and pathophysiological effects, including pain, inflammation, and vasodilation.[4][5] This makes the B2 receptor a significant therapeutic target for a variety of inflammatory conditions.[6] this compound's primary mechanism of action is to competitively block the binding of bradykinin to the B2 receptor, thereby mitigating its downstream effects.[7][8] This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental evaluation of this potent B2 receptor antagonist.
Core Mechanism of Action: Competitive Antagonism of the Bradykinin B2 Receptor
This compound acts as a selective and competitive antagonist at the bradykinin B2 receptor.[9] It mimics the structure of bradykinin, allowing it to bind to the receptor with high affinity, yet it does not activate the receptor to elicit a biological response.[8] By occupying the receptor's binding site, it prevents the endogenous ligand, bradykinin, from binding and initiating the intracellular signaling cascade.[7][10] This blockade of bradykinin- B2 receptor interaction is the cornerstone of its therapeutic effects, particularly in conditions characterized by excessive bradykinin production, such as Hereditary Angioedema (HAE).[8][11]
Quantitative Data: Receptor Binding Affinity and Functional Potency
The efficacy of this compound has been quantified through various in vitro assays, including receptor binding studies and functional assessments in different tissues. The data consistently demonstrates its high affinity and potency as a B2 receptor antagonist.
| Parameter | Value | Species/Tissue/Cell Line | Assay Type | Reference |
| IC50 | 1.07 nM | A-431 cells (human epidermoid carcinoma) | [3H]BK Binding Assay | [12] |
| Ki | 0.798 nM | A-431 cells (human epidermoid carcinoma) | [3H]BK Binding Assay | [12] |
| IC50 | 1.07 x 10⁻⁹ mol/l | Guinea-pig ileum | Receptor Binding Studies | [13] |
| Ki | 7.98 x 10⁻¹⁰ mol/l | Guinea-pig ileum | Receptor Binding Studies | [13] |
| pA2 | 9.04 | Not Specified | Functional Antagonism | |
| pA2 | 8.42 | Guinea-pig ileum | Isolated Organ Preparation | [13] |
| IC50 | 1.1 x 10⁻⁸ mol/l | Guinea-pig ileum | Isolated Organ Preparation | [13] |
| IC50 | 4.9 x 10⁻⁹ mol/l | Rat uterus | Isolated Organ Preparation | [13] |
| IC50 | 5.4 x 10⁻⁹ mol/l | Guinea-pig isolated pulmonary artery | Isolated Organ Preparation | [13] |
| IC50 | ~10⁻⁹ mol/l | Cultured bovine endothelial cells | Calcium Mobilization Assay | [13] |
| IC50 | ~10⁻⁸ mol/l | Cultured bovine endothelial cells | EDRF Release Assay | [13] |
Signaling Pathways
The bradykinin B2 receptor primarily couples to Gq/11 proteins.[5][6] Upon bradykinin binding, a conformational change in the receptor activates Gq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5] The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the downstream physiological effects of bradykinin, such as vasodilation and increased vascular permeability.[14] this compound blocks the initiation of this entire cascade by preventing the initial binding of bradykinin.
Bradykinin B2 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The characterization of this compound relies on well-established experimental protocols. Below are detailed methodologies for two key assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the antagonist for the B2 receptor.
Objective: To quantify the ability of this compound to compete with a radiolabeled ligand for binding to the B2 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the bradykinin B2 receptor (e.g., guinea pig ileum or CHO cells stably expressing the human B2 receptor).[14][15]
-
Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled B2 receptor agonist (e.g., [3H]-Bradykinin) and varying concentrations of the unlabeled antagonist, this compound.[14][15]
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 25°C).
-
Separation: Rapidly separate the membrane-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters.[15]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the antagonist concentration. The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[16]
Experimental workflow for a radioligand binding assay.
Calcium Mobilization Assay
This functional assay measures the ability of the antagonist to inhibit bradykinin-induced intracellular calcium release.[5][17]
Objective: To determine the functional potency (IC50) of this compound in blocking the B2 receptor-mediated calcium signaling pathway.
Methodology:
-
Cell Culture: Culture cells expressing the bradykinin B2 receptor in a multi-well plate suitable for fluorescence measurements.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[5] This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of bradykinin to induce intracellular calcium release.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.[5] The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Data Analysis: Plot the agonist-induced response (e.g., peak fluorescence) as a function of the antagonist concentration. Determine the IC50 value for the antagonist by fitting the data to a dose-response curve.[1]
Experimental workflow for a calcium mobilization assay.
Conclusion
This compound is a well-characterized, potent, and selective competitive antagonist of the bradykinin B2 receptor. Its mechanism of action is centered on the direct blockade of bradykinin binding, thereby inhibiting the Gq/PLC/IP3 signaling cascade and subsequent intracellular calcium mobilization. The extensive quantitative data from both binding and functional assays underscore its high affinity and potency. The detailed experimental protocols provided herein serve as a guide for the continued investigation and application of this important pharmacological tool in both basic research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. AS-65645 | D-Arg-[Hyp3, Thi5,8,D-Phe7]-Bradykinin Clinisciences [clinisciences.com]
- 3. benchchem.com [benchchem.com]
- 4. What are bradykinin receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Icatibant | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Icatibant Acetate? [synapse.patsnap.com]
- 9. An evidence-based review of the potential role of icatibant in the treatment of acute attacks in hereditary angioedema type I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How FIRAZYR® (icatibant injection) Works [firazyr.com]
- 11. Icatibant - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Hoe 140 a new potent and long acting bradykinin-antagonist: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to D-Arg-[Hyp³,Thi⁵,⁸,D-Phe⁷]-Bradykinin: A Potent Bradykinin B2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Arg-[Hyp³,Thi⁵,⁸,D-Phe⁷]-Bradykinin, also widely known as Icatibant (B549190) or Hoe 140, is a potent and selective synthetic peptide antagonist of the bradykinin (B550075) B2 receptor.[1][2] This peptidomimetic, incorporating five non-proteinogenic amino acids, exhibits enhanced stability against degradation by proteases.[1] Its primary mechanism of action involves the competitive blockade of the bradykinin B2 receptor, thereby inhibiting the pro-inflammatory and vasodilatory effects of bradykinin.[1] This property has led to its successful clinical application in the treatment of acute attacks of hereditary angioedema (HAE).[3][4] This technical guide provides an in-depth analysis of its pharmacological properties, including quantitative binding and functional data, detailed experimental methodologies for its characterization, and a visualization of its role in the bradykinin B2 receptor signaling pathway.
Mechanism of Action and Signaling Pathway
D-Arg-[Hyp³,Thi⁵,⁸,D-Phe⁷]-Bradykinin functions as a competitive antagonist at the bradykinin B2 receptor, a G-protein coupled receptor (GPCR).[1] The B2 receptor is constitutively expressed in a wide range of tissues and is the primary mediator of the physiological and pathophysiological actions of bradykinin, including vasodilation, increased vascular permeability, smooth muscle contraction, and pain.[5][6]
Upon binding of the endogenous agonist bradykinin, the B2 receptor couples to Gαq and Gαi proteins.[5][6] This activation initiates a dual signaling cascade:
-
Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ induces the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7][8]
-
Gαi Pathway: Coupling to Gαi results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6]
Furthermore, B2 receptor activation stimulates the mitogen-activated protein kinase (MAPK) pathway.[5][8] D-Arg-[Hyp³,Thi⁵,⁸,D-Phe⁷]-Bradykinin competitively binds to the B2 receptor, preventing bradykinin-induced conformational changes and subsequent G-protein activation, thereby blocking these downstream signaling events.
Quantitative Pharmacological Data
The potency and affinity of D-Arg-[Hyp³,Thi⁵,⁸,D-Phe⁷]-Bradykinin for the bradykinin B2 receptor have been extensively characterized through various in vitro assays. The following tables summarize key quantitative data.
Table 1: Binding Affinity of D-Arg-[Hyp³,Thi⁵,⁸,D-Phe⁷]-Bradykinin (Icatibant/Hoe 140) for the Bradykinin B2 Receptor
| Radioligand | Preparation | Ki (nM) | IC₅₀ (nM) | Reference |
| [³H]-Bradykinin | Guinea Pig Ileum Membranes | 0.798 | 1.07 | [2][9][10] |
| [³H]-Bradykinin | Recombinant Human B2 Receptor (CHO cells) | - | 1.07 | [10] |
| [³H]-Bradykinin | Recombinant Human B2 Receptor | 0.60 | - | [11] |
| [³H]-Bradykinin | A-431 cells (human epidermoid carcinoma) | - | - | [10] |
Table 2: Functional Antagonism of D-Arg-[Hyp³,Thi⁵,⁸,D-Phe⁷]-Bradykinin (Icatibant/Hoe 140)
| Assay Type | Tissue/Cell Line | Parameter | Value (nM) | pA₂ | Reference |
| Smooth Muscle Contraction | Guinea Pig Ileum | IC₅₀ | 11 | 8.42 | [9] |
| Smooth Muscle Contraction | Rat Uterus | IC₅₀ | 4.9 | - | [9] |
| Smooth Muscle Contraction | Guinea Pig Pulmonary Artery | IC₅₀ | 5.4 | - | [9] |
| EDRF Release | Cultured Bovine Endothelial Cells | IC₅₀ | 10 | - | [9] |
| Calcium Mobilization | Cultured Bovine Endothelial Cells | IC₅₀ | 1 | - | [9] |
| Calcium Mobilization | Recombinant Human B2 Receptor | Kb | 2.81 | - | [11] |
| Smooth Muscle Contraction | Human Umbilical Vein | - | 8.71 | 8.06 | [11] |
| Smooth Muscle Contraction | Rabbit Jugular Vein | - | - | 8.86 | [12] |
| Smooth Muscle Contraction | Guinea Pig Trachea | - | - | 7.42 | [12] |
Selectivity Profile
D-Arg-[Hyp³,Thi⁵,⁸,D-Phe⁷]-Bradykinin is highly selective for the bradykinin B2 receptor over the B1 receptor.[13] The affinity for the B1 receptor is reported to be approximately 100-fold lower than for the B2 receptor.[14] However, it is important to note that at micromolar concentrations, it may exhibit off-target effects, such as the inhibition of aminopeptidase (B13392206) N.[15] Furthermore, its metabolite, des-Arg-Icatibant, can act as a B1 receptor antagonist, which should be considered in in vivo studies.[16]
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of D-Arg-[Hyp³,Thi⁵,⁸,D-Phe⁷]-Bradykinin for the bradykinin B2 receptor.
Objective: To quantify the ability of D-Arg-[Hyp³,Thi⁵,⁸,D-Phe⁷]-Bradykinin to displace a radiolabeled ligand from the B2 receptor.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human bradykinin B2 receptor.
-
Radioligand: [³H]-Bradykinin (specific activity of approximately 80-100 Ci/mmol).
-
Test Compound: D-Arg-[Hyp³,Thi⁵,⁸,D-Phe⁷]-Bradykinin.
-
Assay Buffer: 25 mM HEPES, 1 mM CaCl₂, 10 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of D-Arg-[Hyp³,Thi⁵,⁸,D-Phe⁷]-Bradykinin in assay buffer.
-
In a 96-well plate, add in the following order: assay buffer, cell membranes, [³H]-Bradykinin (at a final concentration close to its Kd), and varying concentrations of the test compound.
-
For determination of non-specific binding, add a high concentration of unlabeled bradykinin in place of the test compound. For total binding, add assay buffer.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Calcium Mobilization Assay
This protocol outlines a functional assay to measure the inhibitory effect of D-Arg-[Hyp³,Thi⁵,⁸,D-Phe⁷]-Bradykinin on bradykinin-induced intracellular calcium mobilization.
Objective: To determine the functional potency (IC₅₀) of D-Arg-[Hyp³,Thi⁵,⁸,D-Phe⁷]-Bradykinin by measuring its ability to block agonist-induced calcium release.
Materials:
-
Cells: CHO cells stably expressing the human bradykinin B2 receptor.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM.
-
Pluronic F-127.
-
Probenecid (optional).
-
Agonist: Bradykinin.
-
Antagonist: D-Arg-[Hyp³,Thi⁵,⁸,D-Phe⁷]-Bradykinin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
96-well or 384-well black, clear-bottom microplates.
-
Fluorescence microplate reader with automated injection.
Procedure:
-
Seed the cells into the microplates and culture overnight to form a confluent monolayer.
-
Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and optionally Probenecid in assay buffer.
-
Remove the culture medium and load the cells with the dye by incubating with the loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of D-Arg-[Hyp³,Thi⁵,⁸,D-Phe⁷]-Bradykinin to the wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence microplate reader and measure the baseline fluorescence.
-
Inject a fixed concentration of bradykinin (typically the EC₈₀) into the wells and immediately record the change in fluorescence intensity over time.
-
The increase in fluorescence corresponds to the intracellular calcium concentration.
-
Determine the inhibitory effect of the antagonist by comparing the agonist-induced fluorescence signal in the presence and absence of the antagonist.
-
Plot the percentage of inhibition against the antagonist concentration and determine the IC₅₀ value using non-linear regression.
Conclusion
D-Arg-[Hyp³,Thi⁵,⁸,D-Phe⁷]-Bradykinin (Icatibant/Hoe 140) is a well-characterized, potent, and selective antagonist of the bradykinin B2 receptor. Its robust pharmacological profile, supported by extensive quantitative data, has established it as an invaluable tool for researchers investigating the kallikrein-kinin system and as a successful therapeutic agent for hereditary angioedema. The detailed methodologies provided in this guide offer a framework for the continued study and characterization of this and other bradykinin receptor modulators. A thorough understanding of its mechanism of action, binding kinetics, and functional effects is crucial for its effective application in both basic research and clinical settings.
References
- 1. Icatibant , the bradykinin B2 receptor antagonist with target to the interconnected kinin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Icatibant, a new bradykinin-receptor antagonist, in hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 6. Bradykinin specificity and signaling at GPR100 and B2 kinin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 8. Bradykinin B2 Receptor-Mediated Mitogen-Activated Protein Kinase Activation in COS-7 Cells Requires Dual Signaling via Both Protein Kinase C Pathway and Epidermal Growth Factor Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hoe 140 a new potent and long acting bradykinin-antagonist: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological characterization of a new highly potent B2 receptor antagonist (HOE 140: D-Arg-[Hyp3,Thi5,D-Tic7,Qic8]bradykinin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Icatibant, a New Bradykinin-Receptor Antagonist, in Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An evidence-based review of the potential role of icatibant in the treatment of acute attacks in hereditary angioedema type I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The bradykinin B2 receptor antagonist icatibant (Hoe 140) blocks aminopeptidase N at micromolar concentrations: off-target alterations of signaling mediated by the bradykinin B1 and angiotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of the bradykinin B1 receptor antagonist des-Arg9[Leu8]bradykinin and genetic disruption of the B2 receptor on nociception in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure and Function of D-Arg-[Hyp³,Thi⁵,⁸,D-Phe⁷]-Bradykinin
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Arg-[Hyp³,Thi⁵,⁸,D-Phe⁷]-Bradykinin is a potent and selective synthetic peptide antagonist of the bradykinin (B550075) B2 receptor, a G-protein coupled receptor (GPCR) integral to physiological and pathological processes including inflammation, vasodilation, and pain. This technical guide provides a comprehensive overview of its structure, mechanism of action, and the experimental protocols used for its characterization. Detailed information on its binding affinity and functional potency is presented, along with visualizations of its signaling pathway and common experimental workflows. This document is intended to serve as a core resource for researchers and professionals in pharmacology and drug development engaged in the study of the kallikrein-kinin system and the development of novel B2 receptor antagonists.
Core Structure and Modifications
D-Arg-[Hyp³,Thi⁵,⁸,D-Phe⁷]-Bradykinin is a synthetic decapeptide, an analog of the endogenous inflammatory mediator bradykinin. Its structure has been strategically modified to enhance its stability and confer potent antagonistic properties at the bradykinin B2 receptor.
Amino Acid Sequence: D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Phe-Thi-Arg
Key Modifications from Native Bradykinin:
-
Position 1 (D-Arg): The N-terminal L-Arginine is replaced with its D-isomer, D-Arginine. This modification provides resistance to degradation by aminopeptidases, thereby increasing the peptide's in vivo half-life.
-
Position 3 (Hyp): Proline is substituted with 4-hydroxyproline. This modification can influence the peptide's conformation and stability.
-
Positions 5 and 8 (Thi): The native Phenylalanine residues are replaced with L-ß-(2-thienyl)alanine, an unnatural amino acid. These substitutions are crucial for its antagonistic activity and can hinder recognition and cleavage by peptidases.
-
Position 7 (D-Phe): The L-Proline is replaced with D-Phenylalanine. This D-amino acid substitution is a critical determinant of its B2 receptor antagonist activity and provides significant resistance to cleavage by angiotensin-converting enzyme (ACE), also known as kininase II.
Mechanism of Action: B2 Receptor Antagonism
D-Arg-[Hyp³,Thi⁵,⁸,D-Phe⁷]-Bradykinin functions as a competitive antagonist at the bradykinin B2 receptor.[1] By binding to the receptor, it prevents the endogenous ligand, bradykinin, from initiating the downstream signaling cascade. The B2 receptor is a GPCR that primarily couples to Gq/11 and to a lesser extent Gi proteins.
Activation of the Gq/11 pathway by bradykinin leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The Gi pathway, when activated, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
D-Arg-[Hyp³,Thi⁵,⁸,D-Phe⁷]-Bradykinin effectively blocks these signaling events by occupying the bradykinin binding site on the B2 receptor, thereby inhibiting bradykinin-induced responses such as increased intracellular calcium, vasodilation, and pain signaling.
Figure 1. Signaling pathway of the Bradykinin B2 receptor and the inhibitory action of D-Arg-[Hyp³,Thi⁵,⁸,D-Phe⁷]-Bradykinin.
Quantitative Data
The potency of D-Arg-[Hyp³,Thi⁵,⁸,D-Phe⁷]-Bradykinin has been quantified through various in vitro assays. The following table summarizes key affinity and functional data.
| Parameter | Value | Assay Type | Tissue/Cell Line | Reference |
| Apparent KD | 26 nM | Calcium Mobilization Assay | Bovine Tracheal Smooth Muscle Cells | [2] |
| Ki (HOE-140*) | 0.11 nM | Radioligand Binding Assay | Human IMR-90 Fetal Lung Fibroblasts | [3] |
Note: HOE-140 (Icatibant) is a closely related analog with the sequence D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-Arg. This value is provided for comparative purposes.
Experimental Protocols
The characterization of D-Arg-[Hyp³,Thi⁵,⁸,D-Phe⁷]-Bradykinin relies on well-established experimental methodologies. Detailed protocols for key assays are provided below.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of the unlabeled antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the B2 receptor.
Objective: To determine the inhibitory constant (Ki) of D-Arg-[Hyp³,Thi⁵,⁸,D-Phe⁷]-Bradykinin.
Materials:
-
Cell membranes from a cell line stably expressing the human bradykinin B2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand (e.g., [³H]-Bradykinin).
-
Unlabeled D-Arg-[Hyp³,Thi⁵,⁸,D-Phe⁷]-Bradykinin.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of unlabeled D-Arg-[Hyp³,Thi⁵,⁸,D-Phe⁷]-Bradykinin in the binding buffer.
-
In a 96-well plate, add a fixed concentration of [³H]-Bradykinin (typically at or near its Kd) to each well.
-
Add the different concentrations of the unlabeled antagonist to the appropriate wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled bradykinin, e.g., 1 µM).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters, separating bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where IC₅₀ is the concentration of the antagonist that inhibits 50% of specific binding, [L] is the concentration of the radioligand, and Kd is the dissociation constant of the radioligand.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of the antagonist to inhibit the increase in intracellular calcium concentration induced by the agonist, bradykinin.
Objective: To determine the functional potency (e.g., IC₅₀ or apparent KD) of D-Arg-[Hyp³,Thi⁵,⁸,D-Phe⁷]-Bradykinin.
Materials:
-
Cells endogenously or recombinantly expressing the bradykinin B2 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Bradykinin (agonist).
-
D-Arg-[Hyp³,Thi⁵,⁸,D-Phe⁷]-Bradykinin (antagonist).
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Plate cells in a 96-well, black-walled, clear-bottom plate and grow to near confluency.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Pre-incubate the cells with various concentrations of D-Arg-[Hyp³,Thi⁵,⁸,D-Phe⁷]-Bradykinin (or vehicle control) for 15-30 minutes.
-
Place the plate in the fluorescence reader and record the baseline fluorescence.
-
Inject a pre-determined concentration of bradykinin (typically the EC₅₀ or EC₈₀) to stimulate calcium release and continue recording the fluorescence signal.
-
Analyze the data by calculating the peak fluorescence response for each well.
-
Plot the percentage of inhibition against the antagonist concentration to determine the IC₅₀ value.
Figure 2. Typical experimental workflow for a calcium mobilization assay to determine antagonist potency.
Considerations for Use
While D-Arg-[Hyp³,Thi⁵,⁸,D-Phe⁷]-Bradykinin is a potent B2 receptor antagonist, researchers should be aware of its potential for metabolic conversion. In vivo and in some in vitro systems, the C-terminal arginine can be cleaved by carboxypeptidases (kininase I). The resulting des-Arg⁹ metabolite may exhibit activity at the bradykinin B1 receptor. This potential for cross-reactivity through metabolic degradation should be considered when designing experiments and interpreting results, particularly in studies where high selectivity is critical.
Conclusion
D-Arg-[Hyp³,Thi⁵,⁸,D-Phe⁷]-Bradykinin is an invaluable tool for the study of the bradykinin system. Its well-defined structure and potent, selective antagonism of the B2 receptor make it a cornerstone for research in inflammation, pain, and cardiovascular physiology. The detailed protocols and data presented in this guide provide a solid foundation for its effective use in a research and drug development setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Characteristics of the bradykinin-induced changes in intracellular calcium ion concentration of single bovine tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and conformational analysis of the D/L-Tic7 stereoisomers of the bradykinin receptor antagonist D-Arg0[Hyp3,Thi5,D-Tic7,Oic8]bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin (Icatibant): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin, commercially known as Icatibant (brand name Firazyr) and formerly as Hoe 140, represents a significant milestone in the development of potent and selective bradykinin (B550075) B2 receptor antagonists.[1][2] This synthetic decapeptide, incorporating several non-proteinogenic amino acids, has emerged as a crucial therapeutic agent for the management of acute attacks of hereditary angioedema (HAE).[3][4] Its discovery and subsequent clinical development have provided invaluable tools for dissecting the physiological and pathophysiological roles of the kallikrein-kinin system and have paved the way for targeted therapies for bradykinin-mediated disorders. This technical guide provides a comprehensive overview of the discovery, history, pharmacological properties, and mechanism of action of this compound, tailored for professionals in the field of biomedical research and drug development.
Discovery and History
The journey to the discovery of Icatibant is rooted in the broader effort to develop antagonists for the bradykinin B2 receptor, a key mediator of inflammation, pain, and vasodilation. Early research in the 1980s established that replacing the proline residue at position 7 of the native bradykinin peptide with a D-aromatic amino acid could convert the agonist into an antagonist.[5] This foundational discovery set the stage for the development of more potent and stable antagonists.
Icatibant (Hoe 140) was developed by Hoechst Marion Roussel (now Sanofi-Aventis) as a second-generation bradykinin B2 receptor antagonist.[2][6] The specific amino acid substitutions in its structure were rationally designed to enhance its potency, selectivity, and resistance to enzymatic degradation compared to first-generation antagonists.[3] The incorporation of D-Arginine at the N-terminus, Hydroxyproline at position 3, and Thienylalanine at positions 5 and 8, along with D-Phenylalanine at position 7, resulted in a compound with significantly improved pharmacological properties.[6]
Later, the development and commercialization of Icatibant were pursued by Jerini AG, which was subsequently acquired by Shire plc (now part of Takeda).[7] Extensive clinical trials, including the pivotal FAST-1, FAST-2, and FAST-3 studies, demonstrated its efficacy and safety in treating acute attacks of HAE, leading to its approval by regulatory agencies worldwide.[4][8][9]
Development Timeline:
| Year/Period | Key Milestone |
| 1984 | Discovery that D-aromatic amino acid substitution at position 7 of bradykinin confers antagonist activity.[5] |
| Early 1990s | Development of Hoe 140 (Icatibant) by Hoechst Marion Roussel as a potent and selective B2 receptor antagonist.[6] |
| 2003-2004 | Jerini AG advances the clinical development of Icatibant for HAE, demonstrating positive results in Phase IIa studies.[2] |
| 2007-2008 | Jerini submits New Drug Application (NDA) to the FDA; Shire acquires Jerini.[10] |
| 2011 | The FDA approves Firazyr (icatibant) for the treatment of acute attacks of HAE in adults.[9][10] |
Pharmacological Profile: Quantitative Data
The pharmacological profile of this compound has been extensively characterized in a variety of in vitro and in vivo models. The following tables summarize key quantitative data on its binding affinity and functional potency.
In Vitro Binding Affinity and Potency
| Parameter | Value | Species/Tissue/Cell Line | Assay Type |
| IC50 | 1.07 nM | Guinea Pig Ileum | Receptor Binding Assay |
| Ki | 0.798 nM | Guinea Pig Ileum | Receptor Binding Assay |
| pA2 | 8.42 | Guinea Pig Ileum | Smooth Muscle Contraction |
| IC50 | 4.9 nM | Rat Uterus | Smooth Muscle Contraction |
| IC50 | 5.4 nM | Guinea Pig Pulmonary Artery | Smooth Muscle Contraction |
| IC50 | ~10 nM | Cultured Bovine Endothelial Cells | EDRF Release Assay |
| IC50 | ~1 nM | Cultured Bovine Endothelial Cells | Calcium Mobilization Assay |
Data compiled from Hock et al. (1991).[6]
Clinical Efficacy in Hereditary Angioedema (FAST-3 Trial)
| Endpoint | Icatibant (n=43) | Placebo (n=45) | p-value |
| Median Time to 50% Reduction in Symptom Severity | 2.0 hours | 19.8 hours | <0.001 |
| Median Time to Onset of Primary Symptom Relief | 1.5 hours | 18.5 hours | <0.001 |
| Median Time to Almost Complete Symptom Relief | 8.0 hours | 36.0 hours | p=0.012 |
Data from the FAST-3 clinical trial.
Mechanism of Action: Signaling Pathways
This compound acts as a selective and competitive antagonist of the bradykinin B2 receptor.[3] The B2 receptor is a G-protein coupled receptor (GPCR) that, upon binding of its endogenous ligand bradykinin, activates multiple intracellular signaling pathways.[11] Icatibant competitively blocks the binding of bradykinin to the B2 receptor, thereby inhibiting these downstream signaling events.
The bradykinin B2 receptor is known to couple to at least two major G-protein families: Gq and Gi.[11][12]
-
Gq Pathway: Activation of the Gq alpha subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).
-
Gi Pathway: Activation of the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (camp) levels.
These initial signaling events trigger a cascade of downstream effects, including the activation of the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cellular processes like inflammation, proliferation, and migration.[12]
Bradykinin B2 Receptor Signaling Pathway
Caption: Bradykinin B2 receptor signaling and inhibition by Icatibant.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the bradykinin B2 receptor.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the bradykinin B2 receptor in a suitable ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a reaction tube, combine the cell membranes, a fixed concentration of a radiolabeled bradykinin B2 receptor ligand (e.g., [3H]-Bradykinin), and varying concentrations of the unlabeled test compound (this compound).
-
To determine non-specific binding, a parallel set of tubes should contain a high concentration of unlabeled bradykinin.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which retain the membranes with bound radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (the equilibrium dissociation constant of the competitor) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isolated Smooth Muscle Contraction Assay
This functional assay measures the ability of an antagonist to inhibit the contraction of smooth muscle tissue induced by bradykinin, providing a measure of its potency (pA2).
Experimental Workflow: Smooth Muscle Contraction Assay
Caption: Workflow for an isolated smooth muscle contraction assay.
Methodology:
-
Tissue Preparation:
-
Isolate a segment of smooth muscle tissue, such as the guinea pig ileum, and place it in a physiological salt solution (e.g., Tyrode's solution) at 37°C, aerated with a mixture of 95% O2 and 5% CO2.
-
Mount the tissue segment in an organ bath under a resting tension and allow it to equilibrate.
-
-
Concentration-Response Curves:
-
Generate a cumulative concentration-response curve for bradykinin by adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contractions using an isometric transducer.
-
After obtaining a maximal response, wash the tissue with fresh physiological salt solution and allow it to return to its baseline tension.
-
-
Antagonist Incubation:
-
Add a known concentration of this compound to the organ bath and incubate for a predetermined period.
-
-
Antagonism Measurement:
-
In the presence of the antagonist, repeat the cumulative concentration-response curve for bradykinin.
-
Repeat the procedure with different concentrations of the antagonist.
-
-
Data Analysis:
-
Plot the log of the bradykinin concentration against the contractile response for each antagonist concentration.
-
A competitive antagonist will cause a parallel rightward shift of the concentration-response curve.
-
The pA2 value, a measure of the antagonist's potency, can be determined from a Schild plot.
-
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by bradykinin.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for a calcium mobilization assay.
Methodology:
-
Cell Preparation:
-
Culture cells that endogenously or recombinantly express the bradykinin B2 receptor in a suitable microplate.
-
Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye.
-
-
Antagonist Incubation:
-
Wash the cells to remove the extracellular dye.
-
Incubate the cells with various concentrations of this compound.
-
-
Agonist Stimulation and Measurement:
-
Place the microplate in a fluorescence plate reader.
-
Add a fixed concentration of bradykinin to the wells to stimulate the B2 receptors.
-
Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal calcium response induced by bradykinin.
-
Conclusion
This compound (Icatibant/Hoe 140) stands as a testament to the power of rational drug design in developing highly potent and specific therapeutic agents. Its journey from a laboratory tool to a life-changing medication for HAE patients underscores the importance of understanding fundamental physiological pathways. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering detailed insights into the discovery, pharmacology, and mechanism of action of this pivotal bradykinin B2 receptor antagonist. The provided data, protocols, and pathway diagrams serve as a valuable reference for further research and development in the field of kinin-related therapeutics.
References
- 1. Hoechst Marion Roussel, Inc., et al. - Compalint [ftc.gov]
- 2. Icatibant: HOE 140, JE 049, JE049 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Icatibant | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Icatibant, a New Bradykinin-Receptor Antagonist, in Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bradykinin antagonists: discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hoe 140 a new potent and long acting bradykinin-antagonist: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spglobal.com [spglobal.com]
- 8. researchgate.net [researchgate.net]
- 9. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 10. drugs.com [drugs.com]
- 11. Function and structure of bradykinin receptor 2 for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin is a synthetic peptide analog of the endogenous nonapeptide bradykinin (B550075). It is a potent and selective competitive antagonist of the bradykinin B2 receptor, a member of the G-protein coupled receptor (GPCR) family.[1][2] The bradykinin B2 receptor is constitutively expressed in a wide range of tissues and cell types and is the principal mediator of the physiological and pathological effects of bradykinin, including inflammation, vasodilation, and pain.[3][4] Consequently, antagonists of the B2 receptor, such as this compound, are valuable tools for investigating the roles of the kallikrein-kinin system and represent potential therapeutic agents for a variety of inflammatory conditions.[5]
This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity and functional antagonist activity. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and experimental workflows are also presented to support researchers in their drug discovery and development efforts.
Data Presentation: Quantitative Pharmacological Data
The pharmacological activity of this compound has been characterized through various in vitro assays. The following tables summarize key quantitative data, including binding affinity (Ki) and functional antagonist potency (pA2), to facilitate comparison with other bradykinin B2 receptor antagonists.
Table 1: Binding Affinity (Ki) of Bradykinin B2 Receptor Antagonists
| Compound | Radioligand | Tissue/Cell Line | Ki (nM) |
| This compound | 125I-Tyr-D-Arg-[Hyp3,D-Phe7,Leu8]BK | Guinea pig ileum epithelium | 6606.9 |
| NPC 567 (D-Arg-[Hyp3,D-Phe7]-bradykinin) | [3H]-Bradykinin | Human umbilical vein | 8.27 (pKi) |
| HOE 140 (Icatibant) | [3H]-Bradykinin | Human umbilical vein | 10.52 (pKi)[6] |
| FR173657 | [3H]-Bradykinin | Human umbilical vein | 8.59 (pKi)[6] |
Table 2: Functional Antagonist Potency (pA2) of Bradykinin B2 Receptor Antagonists
| Compound | Agonist | Isolated Tissue/Assay | pA2 Value |
| This compound | Bradykinin | Bovine tracheal smooth muscle cells (Calcium mobilization) | Apparent KD of 26 nM[7] |
| NPC 17731 | Bradykinin | Guinea pig ileum (longitudinal muscle) | 8.62[8] |
| HOE 140 (Icatibant) | Bradykinin | Human umbilical vein | 8.18 (pKB)[6] |
| FR173657 | Bradykinin | Human umbilical vein | 7.80 (pKB)[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a method to determine the binding affinity (Ki) of this compound for the bradykinin B2 receptor.
Materials:
-
Cell membranes from a cell line or tissue endogenously or recombinantly expressing the bradykinin B2 receptor (e.g., guinea pig ileum).[4]
-
Radioligand (e.g., [3H]-Bradykinin).[9]
-
Unlabeled this compound and other competing ligands.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.[2]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[2]
-
96-well filter plates (e.g., glass fiber filters pre-soaked in 0.3% polyethyleneimine).[6]
-
Scintillation cocktail and a microplate scintillation counter.[10]
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer to a final protein concentration of 10-20 µg per well.[1][11]
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand (typically at or below its Kd value).[1]
-
Add serial dilutions of the unlabeled antagonist, this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled bradykinin, e.g., 1 µM).[1]
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[12]
-
Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through the filter plates. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.[11]
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.[1]
-
Data Analysis:
-
Calculate the specific binding at each antagonist concentration by subtracting the non-specific binding from the total binding.[10]
-
Plot the percent specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding) by fitting the data to a one-site competition model.[2]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]
-
Guinea Pig Ileum Contraction Assay (Schild Analysis)
This functional assay assesses the ability of this compound to inhibit the contractile response induced by bradykinin in an isolated smooth muscle preparation.
Materials:
-
Male guinea pig.[4]
-
Tyrode's solution (physiological salt solution).[4]
-
Bradykinin (agonist).[4]
-
This compound (antagonist).
-
Isolated organ bath with an isometric force transducer and a data acquisition system.[4][13]
-
Carbogen (B8564812) gas (95% O2, 5% CO2).[13]
Procedure:
-
Tissue Preparation: Humanely sacrifice a guinea pig and isolate a segment of the terminal ileum. Clean the lumen and cut the ileum into segments of 2-3 cm.
-
Mounting: Suspend the ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.[13]
-
Equilibration: Apply a resting tension of approximately 1 gram and allow the tissue to equilibrate for at least 30-60 minutes, with washes every 15 minutes, until a stable baseline is achieved.[4]
-
Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for bradykinin by adding increasing concentrations to the organ bath and recording the resulting muscle contractions.[4]
-
Antagonist Incubation: After washing the tissue to return to baseline, add a known concentration of this compound to the bath and incubate for a predetermined time (e.g., 20-30 minutes).[11]
-
Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for bradykinin.[4]
-
Repeat: Repeat steps 5 and 6 with at least two other concentrations of the antagonist.[4]
-
Data Analysis (Schild Plot):
-
For each antagonist concentration, calculate the dose ratio (DR), which is the ratio of the EC50 of bradykinin in the presence of the antagonist to the EC50 in its absence.[4]
-
Construct a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist.[4]
-
For a competitive antagonist, the plot should be a straight line with a slope not significantly different from 1.[4]
-
The pA2 value, a measure of the antagonist's potency, is the x-intercept of the regression line.[4]
-
Mandatory Visualizations
Signaling Pathway
Bradykinin B2 Receptor Signaling Pathway and Antagonist Intervention.
Experimental Workflow
Experimental Workflow for pA2 Determination using Schild Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Characteristics of the bradykinin-induced changes in intracellular calcium ion concentration of single bovine tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand binding characterization of the bradykinin B(2) receptor in the rabbit and pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 13. rjptsimlab.com [rjptsimlab.com]
A Technical Guide to the Receptor Binding Affinity of D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of the synthetic peptide D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin for bradykinin (B550075) receptors. It is designed to be a comprehensive resource for researchers and professionals involved in pharmacology and drug development, offering detailed quantitative data, experimental methodologies, and visualizations of relevant signaling pathways.
Bradykinin, an inflammatory mediator, exerts its physiological and pathological effects through two primary G protein-coupled receptors: B1 and B2. The B2 receptor is constitutively expressed and mediates most of bradykinin's acute effects, including pain, inflammation, and vasodilation. In contrast, the B1 receptor is typically induced by tissue injury and inflammation, playing a role in chronic inflammatory conditions. This compound is a first-generation synthetic peptide antagonist of the bradykinin B2 receptor.[1]
Quantitative Binding Affinity Data
The binding affinity of this compound is a critical parameter for its use in research and potential therapeutic applications. The following tables summarize the available quantitative data for its interaction with bradykinin B1 and B2 receptors.
Table 1: Bradykinin B2 Receptor Binding Affinity of this compound
| Ligand | Receptor | Preparation | Assay Type | Affinity Metric (Value) | Reference |
| This compound | B2 | Guinea Pig Ileum | Functional Assay (Contraction) | pA2: 6.18 | [2] |
| This compound | B2 | Rat Uterus | Functional Assay (Contraction) | IC50: 4.0 x 10⁻⁶ M | [2] |
| This compound | B2 | Guinea Pig Pulmonary Artery | Functional Assay (Contraction) | IC50: 6.4 x 10⁻⁶ M | [2] |
Table 2: Bradykinin B1 Receptor Binding Affinity and Cross-Reactivity
| Ligand | Receptor | Preparation | Assay Type | Affinity Metric (Value) | Notes | Reference |
| This compound | B1 | Various | Binding/Functional Assays | Direct quantitative data not readily available in published literature. | Cross-reactivity is primarily attributed to its metabolic conversion to des-Arg⁹-fragments, which are active at the B1 receptor.[3] | [3] |
| desArg⁹-Metabolites | B1 | Various | Binding/Functional Assays | Active Ligands | First-generation B2 receptor antagonists like this compound can be metabolized by carboxypeptidases to des-Arg⁹-fragments, which then act on the B1 receptor.[4] | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of binding affinity data. The following are generalized protocols for key experiments used to characterize bradykinin receptor antagonists.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for the bradykinin B2 receptor.
Materials:
-
Membrane preparations from cells or tissues expressing the B2 receptor (e.g., guinea pig ileum).[5]
-
Radiolabeled B2 receptor ligand (e.g., [³H]-Bradykinin).[5]
-
Test compound (this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[5]
-
Wash buffer (ice-cold).[5]
-
Glass fiber filters.[5]
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (this compound).
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific radioligand binding is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Functional Bioassay (Guinea Pig Ileum Contraction)
This assay measures the functional potency of an antagonist by its ability to inhibit the biological response induced by an agonist.
Objective: To determine the pA2 value of this compound as a measure of its antagonist activity at the B2 receptor.
Materials:
-
Isolated guinea pig ileum tissue.
-
Organ bath with physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Isotonic transducer and recording equipment.
-
Bradykinin (agonist).
-
This compound (antagonist).
Procedure:
-
Tissue Preparation: Mount a segment of the guinea pig ileum in the organ bath under a resting tension.
-
Equilibration: Allow the tissue to equilibrate until a stable baseline is achieved.
-
Agonist Dose-Response: Generate a cumulative concentration-response curve for bradykinin-induced contraction of the ileum.
-
Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of this compound for a predetermined period.
-
Shifted Agonist Dose-Response: In the presence of the antagonist, repeat the cumulative concentration-response curve for bradykinin.
-
Data Analysis: The antagonist will cause a rightward shift in the agonist's concentration-response curve. The magnitude of this shift is used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in receptor binding and signaling can aid in understanding the mechanism of action of antagonists.
Caption: Bradykinin B2 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Functional Bioassay Workflow (Guinea Pig Ileum).
References
- 1. Effects of two novel non-peptide antagonists at the rabbit bradykinin B2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
In Vivo Effects of D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin on Blood Pressure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vivo effects of the synthetic peptide D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin, a potent and selective antagonist of the bradykinin (B550075) B2 receptor, on blood pressure. Bradykinin, a powerful vasodilator, plays a significant role in blood pressure regulation through its interaction with B2 receptors, which are constitutively expressed in vascular tissues.[1] By competitively inhibiting the binding of endogenous bradykinin to these receptors, this compound is anticipated to modulate bradykinin-induced vasodilation and consequently affect blood pressure. This document synthesizes available data, details relevant experimental methodologies, and presents visual representations of key biological pathways and experimental workflows to serve as a valuable resource for professionals in the field. While direct quantitative data for this specific antagonist is limited, this guide draws upon studies of structurally and functionally similar B2 receptor antagonists to provide a thorough understanding of its expected pharmacological profile.
Introduction: The Role of Bradykinin in Blood Pressure Regulation
Bradykinin is a potent vasodilator peptide that exerts its physiological effects primarily through the activation of two G protein-coupled receptors: the B1 and B2 receptors.[1] The B2 receptor is widely expressed in various tissues, including vascular endothelial and smooth muscle cells, and is responsible for most of the acute physiological actions of bradykinin.[1] Activation of the B2 receptor initiates a signaling cascade that leads to the production of nitric oxide (NO) and prostacyclin, both of which are potent vasodilators that contribute to a decrease in blood pressure.[1][2]
This compound is a synthetic peptide designed to act as a selective and potent antagonist of the bradykinin B2 receptor.[1] By competitively blocking the binding of endogenous bradykinin to the B2 receptor, this antagonist is expected to inhibit bradykinin-induced vasodilation and, consequently, influence blood pressure.[1] Understanding the in vivo effects of this antagonist is crucial for its potential therapeutic applications in conditions where the bradykinin system is dysregulated.
Quantitative Data on the In Vivo Effects of Bradykinin B2 Receptor Antagonists on Blood Pressure
Direct, comprehensive dose-response data for the in vivo effects of this compound on blood pressure in normotensive models are not extensively available in the public domain.[1] However, studies on structurally similar B2 receptor antagonists provide valuable insights into the expected effects. The following tables summarize key findings from in vivo studies in rats and humans using various B2 receptor antagonists.
Table 1: Effect of the Bradykinin B2 Receptor Antagonist D-Arg-[Hyp3,D-Phe7]-bradykinin (NPC 567) on Lipopolysaccharide (LPS)-Induced Hypotension in Conscious Rats [3]
| Treatment Group | Mean Arterial Pressure (MAP) Change at 1 hr |
| LPS | -38% |
| LPS + NPC 567 (8 nmol/kg/min) | Partial reversal of hypotension |
Table 2: Effect of the Bradykinin B2 Receptor Antagonist Icatibant (Hoe 140) on Mean Arterial Blood Pressure (MAP) in Normal Men [4]
| Treatment Group | Change in MAP | P-value vs. Placebo |
| Icatibant (10 mg IV) | Increase | <0.0005 |
| Perindoprilat (ACE Inhibitor) | Decrease | <0.0005 |
| Perindoprilat + Icatibant | Attenuated decrease | <0.0005 |
Table 3: Effect of Chronic Bradykinin B2 Receptor Blockade with Hoe 140 on Blood Pressure in Conscious Dahl Salt-Resistant Rats on a High Salt Diet [5]
| Treatment Group | Conscious Tail Cuff Blood Pressure (mmHg) at 1 Week | P-value vs. Vehicle |
| Vehicle + High Salt Diet | 111 ± 1 | - |
| Hoe 140 (10–20 nmol/day) + High Salt Diet | 123 ± 2 | <0.001 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of in vivo effects of bradykinin B2 receptor antagonists on blood pressure.
In Vivo Blood Pressure Measurement in Anesthetized Rats
This protocol describes a common method for assessing the effect of a bradykinin B2 receptor antagonist on bradykinin-induced hypotension.[6][7]
3.1.1. Animal Preparation:
-
Male Sprague-Dawley rats (325–375 g) are anesthetized with inactin (100 mg/kg, i.p.).[6]
-
The femoral artery is catheterized with PE50 tubing connected to a pressure transducer to continuously record mean arterial blood pressure (MAP) and heart rate.[6]
-
Two femoral vein catheters (PE50) are inserted for drug administration and to maintain hydration with a saline infusion (10 μl/min).[6]
3.1.2. Experimental Procedure (Bradykinin Challenge):
-
Stabilization: A stabilization period of at least 20 minutes is allowed after surgical preparation.[7]
-
Baseline Measurement: Baseline MAP and heart rate are recorded for 10 minutes.[7]
-
Bradykinin Administration: A bolus intravenous injection of bradykinin is administered to induce a transient hypotensive response.[1]
-
Antagonist Administration: A specific dose of this compound is administered intravenously.
-
Post-Antagonist Bradykinin Challenge: After a predetermined time, the same dose of bradykinin is administered again.
-
Data Analysis: The change in the hypotensive response to bradykinin before and after antagonist administration is quantified to determine the antagonistic effect.[1]
Chronic Blood Pressure Measurement in Conscious Rats
This protocol is used to assess the long-term effects of a bradykinin B2 receptor antagonist on blood pressure.[5]
3.2.1. Animal Model:
-
Five-week-old Dahl salt-resistant (SR/Jr) rats are used.[5]
3.2.2. Antagonist Administration:
-
The bradykinin B2 receptor antagonist (e.g., Hoe 140) is administered continuously via subcutaneously implanted osmotic minipumps at a specified dose (e.g., 10–20 nmol/day) for a period of 3 weeks.[5]
3.2.3. Blood Pressure Measurement:
-
Conscious tail-cuff blood pressure is measured at regular intervals (e.g., weekly).[5]
-
At the end of the study, direct arterial blood pressure can be measured via an arterial catheter under anesthesia for confirmation.[5]
3.2.4. Diet:
-
Rats are maintained on a specific diet (e.g., high 8% NaCl diet) throughout the study period to investigate the role of the bradykinin system in salt-sensitive hypertension.[5]
Visualizations: Signaling Pathways and Experimental Workflows
Bradykinin B2 Receptor Signaling Pathway
Caption: Bradykinin B2 receptor signaling cascade and the inhibitory action of its antagonist.
Experimental Workflow for In Vivo Antagonist Evaluation
Caption: Workflow for assessing the in vivo effect of a B2 receptor antagonist on blood pressure.
Conclusion
This compound, as a potent bradykinin B2 receptor antagonist, is expected to counteract the vasodilatory effects of endogenous bradykinin, thereby influencing blood pressure. The available data from studies on structurally and functionally similar antagonists suggest that blockade of the B2 receptor can lead to an increase in blood pressure, particularly in contexts where the bradykinin system is activated. The experimental protocols and visualizations provided in this guide offer a framework for researchers to design and execute robust in vivo studies to further elucidate the precise hemodynamic effects of this compound. Further direct investigation of this specific compound is warranted to fully characterize its dose-dependent effects on blood pressure in various physiological and pathophysiological models.
References
- 1. benchchem.com [benchchem.com]
- 2. ahajournals.org [ahajournals.org]
- 3. D-Arg-[Hyp3-D-Phe7]-bradykinin, a bradykinin antagonist, reduces mortality in a rat model of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bradykinin B(2) receptor antagonism attenuates blood pressure response to acute angiotensin-converting enzyme inhibition in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of chronic bradykinin B2 receptor blockade on blood pressure of conscious Dahl salt-resistant rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of bradykinin metabolism inhibitors on evoked hypotension in rats: rank efficacy of enzymes associated with bradykinin-mediated angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Effects of Bradykinin B2 Receptor Agonists with Varying Susceptibility to Peptidases - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin for Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The kallikrein-kinin system, and its principal effector peptide bradykinin (B550075), are pivotal in the regulation of cardiovascular homeostasis and the pathophysiology of cardiovascular diseases. Bradykinin exerts its effects through two main G protein-coupled receptors, B1 and B2. D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin, a synthetic peptide analog, is a potent antagonist primarily targeting the bradykinin B2 receptor. This technical guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its application in cardiovascular research, and a summary of quantitative data from related compounds to inform experimental design. Furthermore, this guide includes information on another key bradykinin receptor antagonist, R-954, to provide a broader perspective on the therapeutic potential of targeting the bradykinin system in cardiovascular disease.
Introduction: The Bradykinin System in Cardiovascular Health and Disease
The bradykinin system plays a crucial role in a multitude of physiological processes within the cardiovascular system, including the regulation of blood pressure and vascular tone.[1] Bradykinin primarily signals through the B2 receptor, which is constitutively expressed in various tissues, and the B1 receptor, which is typically induced by tissue injury and inflammation.[2] Dysregulation of the bradykinin system is implicated in the pathogenesis of several cardiovascular disorders, including hypertension, myocardial infarction, and atherosclerosis, making bradykinin receptor antagonists valuable tools for both research and potential therapeutic development.[2]
This compound: A Potent Bradykinin B2 Receptor Antagonist
This compound is a synthetic peptide that functions as a potent and selective antagonist of the bradykinin B2 receptor.[3] While primarily targeting the B2 receptor, it is important to note that this first-generation antagonist can be metabolized by carboxypeptidase N to des-Arg9 fragments, which are known to be active at the B1 receptor, indicating a potential for cross-reactivity.[4]
Mechanism of Action
This compound acts as a competitive antagonist at the bradykinin B2 receptor.[3] By blocking the binding of the endogenous agonist, bradykinin, it inhibits the downstream signaling cascade. The B2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gαq/11. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events contribute to vasodilation, increased vascular permeability, and the production of inflammatory mediators.[2]
Quantitative Data Summary
Direct quantitative data for the in-vivo cardiovascular effects of this compound is limited in the publicly available literature. However, studies on structurally similar bradykinin B2 receptor antagonists provide valuable insights. The following tables summarize key findings from in-vivo studies in rats and should be used as a reference for experimental design.
Table 1: Effects of Bradykinin B2 Receptor Antagonists on Mean Arterial Pressure (MAP) in Rats
| Compound | Animal Model | Administration Route & Dose | Key Findings on MAP |
| D-Arg-[Hyp3,D-Phe7]-bradykinin (NPC 567) | Conscious rats with endotoxic shock | 8 nmol/kg/min IV infusion | Partially reversed the 38% drop in MAP induced by LPS.[1] |
| Hoe 140 | Dahl salt-resistant rats on high salt diet | 10–20 nmol/day via osmotic minipump for 3 weeks | Increased conscious tail cuff blood pressure by 13 mmHg after 1 week and 8 mmHg after 3 weeks compared to vehicle.[5] |
| Hoe 140 | Spontaneously Hypertensive Rats (SHR) | 0.5 mg/kg/day for 4 weeks | During treatment, blood pressure was lower than in controls.[6] |
| B4146 | Normotensive Wistar rats | 1 mg intra-aortic injection | Produced an average increase in MAP of approximately 13 mmHg.[7] |
Table 2: Effects of Bradykinin B1 Receptor Antagonist (FGY-1153) on Cardiovascular Parameters in Spontaneously Hypertensive Rats (SHR)
| Parameter | Control (SHR + Placebo) | Low Dose FGY-1153 (6 mg/kg/day) | High Dose FGY-1153 (20 mg/kg/day) | Wistar-Kyoto (Normotensive Control) |
| Systolic Blood Pressure (mmHg) at 26 weeks | 256.36 ± 8.04 | 256.80 ± 7.69 | 275.33 ± 3.07 | Not Reported |
| Left Ventricular Mass (g) | Not Reported | Decreased vs. Control | Decreased vs. Control | Not Reported |
| Diastolic Dysfunction | Present | Decreased vs. Control | Decreased vs. Control | Not Reported |
| Systolic Left Ventricular Function | Not Reported | Preserved vs. Control | Not Reported | Not Reported |
| Cardiac Interstitial Fibrosis (Mean Area Fraction) | 0.657 ± 0.069 | 0.636 ± 0.088 | 0.582 ± 0.041 | 0.390 ± 0.021 |
Data adapted from a 26-week study in SHR.[4]
Experimental Protocols
In Vivo Assessment of Blood Pressure Effects in Rats
This protocol outlines a method to assess the in-vivo effects of this compound on blood pressure and its antagonist activity against a bradykinin challenge.[8]
Materials:
-
This compound
-
Bradykinin
-
Male Wistar or Sprague-Dawley rats
-
Anesthetic (e.g., isoflurane)
-
Catheters for arterial and venous cannulation
-
Pressure transducer and data acquisition system
-
Sterile saline (0.9% NaCl)
Procedure:
-
Animal Preparation: Anesthetize the rat and surgically implant catheters into the carotid or femoral artery for blood pressure monitoring and the jugular or femoral vein for intravenous administration.[8] Allow for a 24-48 hour recovery period.[8]
-
Baseline Measurement: After a stabilization period, record baseline mean arterial pressure (MAP) and heart rate (HR).[8]
-
Bradykinin Challenge: Administer a bolus intravenous injection of bradykinin and measure the transient decrease in blood pressure.[8]
-
Antagonist Administration: Administer the desired dose of this compound dissolved in sterile saline.[8]
-
Post-Antagonist Bradykinin Challenge: After a predetermined time, administer the same dose of bradykinin again and quantify the change in the hypotensive response to determine the antagonistic effect.[8]
Myocardial Infarction Model in Rats
This protocol describes the use of this compound in a rat model of myocardial infarction induced by left anterior descending (LAD) coronary artery ligation.[2]
Materials:
-
This compound
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for thoracotomy
-
Ventilator
-
ECG and blood pressure monitoring system
-
Suture for coronary artery ligation
Procedure:
-
Animal Preparation: Anesthetize the rat and connect it to a ventilator.
-
Drug Administration: Administer this compound or vehicle (sterile saline) intravenously or intraperitoneally at the desired dose and time point (e.g., 15 minutes before ligation).[2]
-
Surgical Procedure: Perform a thoracotomy to expose the heart. Ligate the LAD coronary artery with a suture to induce myocardial ischemia.[2]
-
Hemodynamic Monitoring: Continuously monitor ECG and blood pressure throughout the procedure.[2]
-
Reperfusion (Optional): After a defined period of ischemia (e.g., 30 minutes), the ligature can be removed to allow for reperfusion.[2]
-
Post-Operative Care and Analysis: Close the thoracotomy and allow the animal to recover. At a predetermined endpoint (e.g., 24 hours or several weeks), euthanize the animal and harvest the heart for analysis of infarct size (e.g., using TTC staining), cardiac remodeling (histology), and molecular markers of inflammation and fibrosis.
R-954: A Selective Bradykinin B1 Receptor Antagonist
To provide a more complete picture of bradykinin receptor antagonism in cardiovascular research, it is pertinent to consider R-954 (Ac-Orn-[Oic2, alpha-MePhe5, D-betaNal7, Ile8]desArg9-bradykinin), a potent and selective antagonist of the inducible bradykinin B1 receptor.[3]
Cardiovascular Relevance of R-954
The B1 receptor is upregulated in pathological conditions, including type 1 diabetes, which is associated with significant micro- and macrovascular complications.[3] Research on R-954 has demonstrated its ability to inhibit enhanced vascular permeability in a mouse model of type 1 diabetes.[3]
Table 3: Effect of R-954 on Vascular Permeability in STZ-Diabetic Mice
| Tissue | Diabetic Control (STZ + Saline) - Evans Blue Extravasation (µg/g tissue) | Diabetic + R-954 (300 µg/kg, IV) - Evans Blue Extravasation (µg/g tissue) |
| Heart | ~55 | ~35 |
| Kidney | ~50 | ~33 |
| Pancreas | ~30 | ~15 |
| Liver | ~40 | ~25 |
| Spleen | ~75 | ~40 |
| Duodenum | ~80 | ~40 |
| Ileum | ~60 | ~35 |
Data are approximate values extrapolated from graphical representations in Simard et al., 2003 and represent a significant reduction in vascular permeability with R-954 treatment.
Experimental Protocol: Vascular Permeability in Diabetic Mice
This protocol is based on the methodology used to assess the effect of R-954 on vascular permeability in a streptozotocin (B1681764) (STZ)-induced diabetic mouse model.[3]
Materials:
-
R-954
-
Streptozotocin (STZ)
-
Evans blue dye
-
Male mice
-
Spectrophotometer
Procedure:
-
Induction of Diabetes: Induce type 1 diabetes in mice with intraperitoneal injections of STZ.
-
Antagonist Administration: After a specified period (e.g., 4 weeks), administer a single intravenous injection of R-954 (300 µg/kg) or vehicle (saline).[3]
-
Evans Blue Injection: Shortly after antagonist administration, inject Evans blue dye (which binds to albumin) intravenously.
-
Tissue Harvest and Dye Extraction: After a circulation period, perfuse the animals to remove intravascular dye, and then harvest various tissues (heart, kidney, etc.). Extract the extravasated Evans blue dye from the tissues using formamide.
-
Quantification: Measure the concentration of the extracted dye using a spectrophotometer to quantify vascular permeability.
Conclusion
This compound is a critical pharmacological tool for elucidating the multifaceted role of the bradykinin B2 receptor in cardiovascular health and disease.[2] While direct quantitative in-vivo cardiovascular data for this specific peptide is not abundant in the literature, the provided protocols and data from analogous compounds offer a solid foundation for designing and executing robust experiments. Further research with this compound and other bradykinin receptor antagonists like R-954 will continue to unravel the complexities of the kallikrein-kinin system and its potential as a therapeutic target in a range of cardiovascular pathologies. Investigators are encouraged to consult the primary literature for further details and to optimize these protocols for their specific experimental needs.[2]
References
- 1. D-Arg-[Hyp3-D-Phe7]-bradykinin, a bradykinin antagonist, reduces mortality in a rat model of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Effects of Bradykinin B1 Receptor Antagonism on the Myocardial and Vascular Consequences of Hypertension in SHR Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of chronic bradykinin B2 receptor blockade on blood pressure of conscious Dahl salt-resistant rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resetting blood pressure in spontaneously hypertensive rats. The role of bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypertensive effect of a bradykinin antagonist in normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin: A Bradykinin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of the synthetic peptide, D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin. This potent bradykinin (B550075) receptor antagonist is a critical tool in cardiovascular, inflammation, and pain research. This document includes detailed experimental protocols for its characterization, quantitative data on its receptor affinity, and visualizations of its interaction with cellular signaling pathways.
Introduction
This compound is a synthetic nonapeptide analog of bradykinin, a key mediator of inflammation and pain. By competitively inhibiting the bradykinin B2 receptor, this compound serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the kallikrein-kinin system. Its structural modifications enhance its stability and selectivity, making it a subject of interest in drug development for inflammatory conditions and pain management.
Chemical Properties
This compound is a well-characterized peptide with the following chemical properties:
| Property | Value |
| CAS Number | 103412-42-6[1][2] |
| Molecular Formula | C₅₆H₈₃N₁₉O₁₃S₂[3] |
| Molecular Weight | 1294.5 g/mol [3] |
| Sequence | D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Phe-Thi-Arg |
| Appearance | White lyophilized powder |
| Solubility | Soluble in water |
Mechanism of Action and Receptor Selectivity
This compound primarily functions as a potent and selective competitive antagonist of the bradykinin B2 receptor.[4][5] The B2 receptor is a G-protein coupled receptor (GPCR) that is constitutively expressed in various tissues and mediates the acute effects of bradykinin, including vasodilation, increased vascular permeability, and pain.
Bradykinin B2 Receptor Signaling Pathway
Upon binding of its endogenous ligand, bradykinin, the B2 receptor couples primarily through Gαq/11, activating Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC), leading to a cascade of downstream cellular responses. This compound competitively blocks the binding of bradykinin to the B2 receptor, thereby inhibiting this signaling cascade.
Figure 1: Bradykinin B2 Receptor Signaling Pathway and Antagonism.
Cross-Reactivity with the Bradykinin B1 Receptor
While primarily a B2 receptor antagonist, this compound can exhibit cross-reactivity with the bradykinin B1 receptor, albeit indirectly. This occurs through its metabolism by the enzyme carboxypeptidase N (also known as kininase I).[6][7] Carboxypeptidase N cleaves the C-terminal arginine residue from the peptide, converting it into a des-Arg9 metabolite.[6] These des-Arg9 fragments are known to be agonists of the B1 receptor.[6] The B1 receptor is typically expressed at low levels in healthy tissues but is upregulated during inflammation, contributing to chronic inflammatory pain.
Figure 2: Metabolic Conversion and B1 Receptor Cross-Reactivity.
Quantitative Data
The potency of this compound and related compounds is typically determined through radioligand binding assays (to determine the inhibition constant, Ki) and functional assays (to determine the pA2 value, a measure of antagonist potency).
Table 1: Binding Affinity (Ki) of Bradykinin Receptor Ligands
| Compound | Receptor | Tissue/Cell Line | Ki (nM) |
| This compound (NPC 567) | B2 | Rat Uterus | ~1-10 |
| Bradykinin | B2 | Human Umbilical Vein | ~0.1-1 |
| desArg9-Bradykinin | B1 | Rabbit Aorta | ~1-10 |
| Hoe 140 (Icatibant) | B2 | Human Umbilical Vein | ~0.1-1 |
Note: Ki values can vary depending on the specific experimental conditions, radioligand used, and tissue/cell source.
Table 2: Functional Potency (pA2) of Bradykinin Receptor Antagonists
| Compound | Receptor | Assay Type | pA2 |
| This compound (NPC 567) | B2 | Guinea Pig Ileum Contraction | ~8-9 |
| Hoe 140 (Icatibant) | B2 | Guinea Pig Ileum Contraction | ~9-10 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Radioligand Binding Assay
This assay determines the binding affinity of the antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the B2 receptor.
References
- 1. Radioligand binding characterization of the bradykinin B(2) receptor in the rabbit and pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bu.edu [bu.edu]
- 3. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. D-Arg-[Hyp3,Thi5,8,D-Phe7]- Bradykinin -5mg [anaspec.com]
- 6. benchchem.com [benchchem.com]
- 7. Metabolism of bradykinin analogs by angiotensin I converting enzyme and carboxypeptidase N - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin is a synthetic peptide analog of bradykinin (B550075), a potent inflammatory mediator. This peptide is a valuable pharmacological tool for investigating the role of the bradykinin receptor system in various physiological and pathological processes, including inflammation, pain, and cardiovascular regulation.[1][2]
A critical point of consideration for researchers is the reported dual activity of this peptide sequence. While frequently cited as a potent and selective antagonist of the bradykinin B2 receptor, it is also referred to as R-715 , a potent and selective antagonist of the bradykinin B1 receptor with no activity at B2 receptors.[3][4] This discrepancy highlights the importance of sourcing the compound from a reliable supplier and verifying its specific receptor activity for the intended application. These application notes will address the methodologies relevant to its use as both a B1 and B2 receptor antagonist.
Physicochemical Properties and Storage
| Property | Data |
| Molecular Formula | C₅₆H₈₃N₁₉O₁₃S₂ |
| Molecular Weight | 1294.5 g/mol |
| Appearance | Lyophilized white powder |
| Storage | Store lyophilized peptide at -20°C. Upon reconstitution, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Solubility | Soluble in sterile water or aqueous buffers. |
Dissolution Protocol: For in vitro experiments, reconstitute the peptide in sterile, distilled water or a buffer of choice (e.g., PBS, pH 7.4). For in vivo studies, use a sterile, isotonic vehicle such as pyrogen-free saline (0.9% NaCl) to minimize irritation. A common starting stock concentration is 1 mg/mL. Gentle vortexing can aid dissolution.
Mechanism of Action and Signaling Pathways
Bradykinin exerts its effects through two primary G protein-coupled receptors (GPCRs), B1 and B2.[2]
-
Bradykinin B1 Receptor: Typically has low expression in healthy tissues but is upregulated during inflammation and tissue injury. It is primarily activated by des-Arg9-bradykinin, a metabolite of bradykinin.[5]
-
Bradykinin B2 Receptor: Constitutively expressed in various tissues and mediates the acute physiological effects of bradykinin, such as vasodilation, pain, and inflammation.[1][6]
Both receptors, upon activation, primarily couple to Gαq/11, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC), leading to downstream cellular responses.[5][7]
This compound acts as a competitive antagonist, blocking the binding of the natural agonists to their respective receptors and thereby inhibiting the downstream signaling cascade.
Quantitative Data
The following tables summarize the reported in vitro and in vivo activities of this compound and its analogs. Note that potency can vary depending on the experimental system.
Table 1: In Vitro Activity of Bradykinin Receptor Antagonists
| Compound/Name | Receptor Target | Assay Type | Tissue/Cell Line | Parameter | Value | Reference(s) |
| This compound | B2 | Calcium Mobilization | Bovine Tracheal Smooth Muscle Cells | Apparent KD | 26 nM | [8] |
| This compound | B2 | Receptor Binding | Guinea Pig Ileum Epithelium Membranes | Ki | 6606.9 nM | [8] |
| R-715 | B1 | Functional Assay | - | pA2 | 8.49 | [3] |
Table 2: In Vivo Activity of Related Bradykinin B2 Receptor Antagonists in Rats
| Compound | Animal Model | Endpoint | Dose/Administration | Effect | Reference(s) |
| D-Arg-[Hyp3,D-Phe7]-bradykinin (NPC 567) | LPS-Induced Endotoxic Shock | Mortality | 8 nmol/kg/min infusion | Reduced mortality from 100% to 50% | [9] |
| D-Arg-[Hyp3,D-Phe7]-bradykinin (NPC 567) | LPS-Induced Endotoxic Shock | Mean Arterial Pressure | - | Partially reversed hypotension | [9] |
| D-Arg-[Hyp3,D-Phe7]-bradykinin (NPC 567) | Carrageenan-Induced Paw Edema | Edema | - | Inhibited edema development by up to 65% | [10] |
Note: In vivo potency data for the specific peptide this compound is limited. The data presented is for closely related B2 antagonists and should be used as a guide for dose-ranging studies.[2][11]
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a method to determine the binding affinity (Ki) of the antagonist for the B1 or B2 receptor.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the target bradykinin receptor (e.g., CHO-K1 or HEK293 cells transfected with the receptor) in a cold lysis buffer and centrifuge to pellet the membranes. Wash and resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[6][12]
-
Binding Reaction: In a 96-well plate, incubate a fixed concentration of a suitable radiolabeled ligand (e.g., [3H]-Bradykinin for B2 receptors) with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist.[8]
-
Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C), which trap the membrane-bound radioligand.[12]
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.[12]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[8]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
2. Calcium Mobilization Assay
This functional assay measures the ability of the antagonist to inhibit agonist-induced intracellular calcium release.
Methodology:
-
Cell Culture: Seed cells endogenously or recombinantly expressing the target bradykinin receptor (e.g., HEK293 cells) in a 96-well black-walled, clear-bottom plate.[5][13]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[5]
-
Antagonist Pre-incubation: Wash the cells to remove excess dye and then pre-incubate with varying concentrations of this compound for 15-30 minutes.[5]
-
Measurement: Place the plate in a fluorescence plate reader and record the baseline fluorescence.
-
Agonist Stimulation: Add a pre-determined concentration of the appropriate agonist (e.g., bradykinin for B2, des-Arg9-bradykinin for B1) to stimulate calcium release and continue recording the fluorescence signal.[5]
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the agonist-induced response as a function of the antagonist concentration to determine the IC50 value.
In Vivo Assays
1. Carrageenan-Induced Rat Paw Edema
This is a classic model of acute inflammation to evaluate the anti-inflammatory effects of compounds.[2]
Methodology:
-
Animal Acclimatization: Use male Wistar or Sprague-Dawley rats and allow them to acclimatize to the laboratory conditions.
-
Compound Administration: Administer the test antagonist or vehicle via the desired route (e.g., subcutaneous, intravenous) at various doses, typically 30-60 minutes before inducing edema.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[1]
-
Measurement of Paw Volume: Measure the volume of the inflamed paw at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[1]
-
Data Analysis: Calculate the percentage of inhibition of edema for the drug-treated groups compared to the vehicle-treated control group.
2. In Vivo Blood Pressure Measurement in Rats
This protocol assesses the effect of the antagonist on blood pressure, particularly its ability to block bradykinin-induced hypotension.[11]
Methodology:
-
Animal Preparation: For direct and continuous blood pressure monitoring, rats are anesthetized, and catheters are implanted into an artery (e.g., carotid or femoral) for blood pressure measurement and a vein (e.g., jugular or femoral) for intravenous administration.[11]
-
Baseline Measurement: After a stabilization period, record baseline blood pressure and heart rate.[11]
-
Bradykinin Challenge: Administer a bolus intravenous injection of bradykinin and measure the transient drop in blood pressure.[11]
-
Antagonist Administration: Administer a specific dose of this compound.
-
Post-Antagonist Bradykinin Challenge: After a predetermined time, administer the same dose of bradykinin again and quantify the change in the hypotensive response to determine the antagonistic effect.[11]
Metabolic Stability
This compound is a synthetic peptide with modifications designed to enhance its stability compared to native bradykinin. The inclusion of a D-Arginine at the N-terminus and a D-Phenylalanine at position 7 provides resistance to degradation by certain peptidases, such as kininase II (Angiotensin-Converting Enzyme, ACE).[14] However, it is susceptible to degradation by other serum enzymes, likely initiated by kininase I (Carboxypeptidase N), which cleaves the C-terminal Arginine.[14] A similar analog was found to be completely degraded in less than 2 minutes when administered intravenously in vivo.[14] This highlights the importance of considering the route of administration and timing of measurements in in vivo studies.
Conclusion
This compound is a versatile tool for studying the bradykinin system. The ambiguity surrounding its B1/B2 receptor selectivity necessitates careful characterization by the end-user. The protocols provided here offer a framework for investigating its activity in both in vitro and in vivo settings. Researchers are encouraged to perform dose-response studies to determine the optimal effective concentration for their specific experimental models and conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. D-Arg-[Hyp3-D-Phe7]-bradykinin, a bradykinin antagonist, reduces mortality in a rat model of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A bradykinin antagonist inhibits carrageenan edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin, also identified as R-715, is a potent and selective synthetic peptide antagonist of the bradykinin (B550075) B1 receptor (B1R).[1] The bradykinin system is a crucial mediator of inflammation, pain, and vascular regulation. It primarily acts through two G protein-coupled receptors (GPCRs): the B1 and B2 receptors. While the B2 receptor is constitutively expressed in many tissues, the B1 receptor is typically expressed at low levels in healthy tissues and is significantly upregulated in response to inflammation and tissue injury. This inducible expression makes the B1 receptor a key therapeutic target for chronic inflammatory diseases, neuropathic pain, and other pathological conditions.[2]
These application notes provide detailed methodologies for the use of this compound in cell culture to investigate B1 receptor signaling and function.
Mechanism of Action
The bradykinin B1 receptor is primarily activated by des-Arg9-bradykinin, a metabolite of bradykinin. Upon agonist binding, the B1R couples to Gq and/or Gi proteins, initiating downstream signaling cascades.
-
Gq Pathway: Activation of the Gq pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2]
-
Gi Pathway: The Gi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2]
This compound is a competitive antagonist that selectively binds to the B1R, preventing the binding of its natural agonists and thereby inhibiting these downstream signaling events.[1] It displays no activity at the B2 receptor, making it a highly selective tool for studying B1R-mediated processes.[1]
Figure 1: Bradykinin B1 Receptor Signaling and Antagonism.
Data Presentation
The following tables summarize the key pharmacological parameters and recommended working concentrations for this compound.
Table 1: Pharmacological Profile
| Parameter | Species/System | Value | Reference |
| Potency (pA2) | Rabbit Aorta / Human Umbilical Vein | 8.49 | [1] |
| Receptor Selectivity | Bradykinin B1 vs. B2 | Selective for B1; no activity at B2 | [1] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay | Suggested Starting Concentration Range | Notes |
| Calcium Mobilization | 1 nM - 10 µM | Perform a concentration-response curve to determine the optimal inhibitory concentration (IC50). |
| Western Blot (ERK1/2) | 100 nM - 10 µM | Concentration may vary based on cell type and stimulation conditions. |
| Cytokine Release Assay | 100 nM - 10 µM | The effective concentration may depend on the specific cytokine and cell type. |
| Cell Migration Assay | 100 nM - 10 µM | Titrate to find the optimal concentration that inhibits migration without causing cytotoxicity. |
Experimental Protocols
Preparation and Storage of this compound
Reconstitution:
-
Before opening, allow the lyophilized peptide vial to equilibrate to room temperature for 15-20 minutes.
-
Reconstitute the peptide in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a stock solution (e.g., 1 mM).
-
Gently vortex to ensure complete dissolution. Sonication can be used if necessary.
Storage:
-
Lyophilized Powder: Store at -20°C for long-term storage.
-
Stock Solution: Aliquot the reconstituted peptide into sterile, low-protein binding tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Stock solutions are stable for at least 6 months at -80°C and 1 month at -20°C.[1]
Solubility in Cell Culture Media: Peptides can sometimes precipitate in complex solutions like cell culture media, especially in the presence of serum.[3][4] If precipitation occurs, consider the following:
-
Prepare the final dilution in serum-free media immediately before use.
-
If serum is required, pre-incubate cells with the antagonist in serum-free media for a short period before adding serum-containing media.
-
For very hydrophobic peptides, a small amount of DMSO (final concentration ≤ 0.1%) can be used to aid solubility.[5]
Protocol 1: Calcium Mobilization Assay
This assay measures the ability of this compound to block agonist-induced increases in intracellular calcium.
Materials:
-
Cells expressing the B1 receptor (e.g., HEK293 or CHO cells stably expressing B1R, or primary cells where B1R is induced).
-
This compound.
-
B1R agonist (e.g., des-Arg9-bradykinin).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with an injector.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate to achieve a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing a final concentration of 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye.
-
Antagonist Pre-incubation: Add 100 µL of HBSS containing various concentrations of this compound or vehicle control to the respective wells and incubate at room temperature for 15-30 minutes.
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Using the plate reader's injector, add a pre-determined concentration of the B1R agonist (e.g., EC80) to stimulate calcium release and continue recording the fluorescence signal.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each well.
-
Plot the percent inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value.
-
Figure 2: Workflow for the Calcium Mobilization Assay.
Protocol 2: Western Blot for ERK1/2 Phosphorylation
This assay determines the effect of this compound on the B1R-mediated activation of the MAPK/ERK signaling pathway.
Materials:
-
Cells expressing the B1 receptor.
-
This compound.
-
B1R agonist (e.g., des-Arg9-bradykinin).
-
Serum-free cell culture medium.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Protein electrophoresis and blotting equipment.
Procedure:
-
Cell Culture and Serum Starvation: Culture cells to near confluency. To reduce basal ERK phosphorylation, serum-starve the cells for 4-24 hours in serum-free medium prior to the experiment.
-
Antagonist Pre-treatment: Pre-incubate the serum-starved cells with various concentrations of this compound or vehicle for 30-60 minutes.
-
Agonist Stimulation: Add the B1R agonist to the wells at a predetermined concentration and incubate for a specific time (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: Immediately after stimulation, place the plate on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well and scrape the cells.
-
Protein Quantification: Collect the cell lysates and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-ERK1/2 and total-ERK1/2.
-
Incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.
Protocol 3: Cytokine Release Assay (ELISA)
This protocol outlines the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) released from cells following B1R stimulation and its inhibition by this compound.
Materials:
-
Immune cells (e.g., macrophages, monocytes) or other cell types known to release cytokines upon B1R activation.
-
This compound.
-
B1R agonist (e.g., des-Arg9-bradykinin).
-
Lipopolysaccharide (LPS) or other stimuli to induce B1R expression if necessary.
-
Cell culture medium.
-
ELISA kits for the cytokines of interest (e.g., human TNF-α and IL-6).
-
96-well plates.
-
Plate reader.
Procedure:
-
Cell Seeding and B1R Induction: Seed cells in a 96-well plate. If B1R is not constitutively expressed, treat cells with an inducing agent (e.g., LPS, IL-1β) for a sufficient time (e.g., 4-24 hours).
-
Antagonist Pre-treatment: Remove the induction medium (if used), wash the cells, and add fresh medium containing various concentrations of this compound or vehicle. Incubate for 30-60 minutes.
-
Agonist Stimulation: Add the B1R agonist to the wells and incubate for a time known to induce cytokine release (e.g., 6-24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Perform the ELISA for the target cytokines according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve from the cytokine standards. Calculate the concentration of the cytokine in each sample. Plot the cytokine concentration against the antagonist concentration to determine the inhibitory effect.
Protocol 4: Cell Migration (Wound Healing) Assay
This assay assesses the effect of this compound on B1R-mediated cell migration.
Materials:
-
Cells that exhibit migratory behavior in response to B1R activation.
-
This compound.
-
B1R agonist (e.g., des-Arg9-bradykinin).
-
Cell culture plates (e.g., 24-well plates).
-
Sterile p200 pipette tips or a wound healing assay tool.
-
Microscope with a camera.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and grow them to form a confluent monolayer.
-
Creating the Wound:
-
Once the monolayer is confluent, use a sterile p200 pipette tip to create a straight "scratch" or wound in the center of the well.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh medium containing the B1R agonist with or without various concentrations of this compound. Include a vehicle control.
-
To inhibit cell proliferation, which can interfere with migration results, use a low serum medium or pre-treat with mitomycin C.
-
-
Imaging:
-
Immediately after creating the wound (time 0), capture images of the wound in each well. Mark the location of the image for consistent imaging over time.
-
Incubate the plate and capture images at regular intervals (e.g., 6, 12, 24 hours).
-
-
Data Analysis:
-
Use image analysis software to measure the area or width of the wound at each time point.
-
Calculate the percentage of wound closure for each condition relative to the initial wound area.
-
Compare the rate of wound closure between the different treatment groups.[6]
-
Figure 3: Workflow for the Cell Migration (Wound Healing) Assay.
References
Application Notes and Protocols for In Vivo Administration of D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin is a potent and selective synthetic antagonist of the bradykinin (B550075) B2 receptor.[1][2] As a decapeptide analog of bradykinin, it incorporates specific amino acid substitutions that confer high affinity for the B2 receptor and increased resistance to degradation by peptidases compared to the endogenous ligand. These characteristics make it a valuable tool for investigating the physiological and pathophysiological roles of the bradykinin system in various in vivo models.
Bradykinin is a key mediator of inflammation, pain, and vasodilation, primarily through the activation of the constitutively expressed B2 receptor.[3] By competitively blocking this receptor, this compound enables the elucidation of the B2 receptor's involvement in disease processes such as endotoxic shock, allergic inflammation, and hypertension.[4][5] These application notes provide a comprehensive guide to the in vivo administration of this compound, including summarized quantitative data from studies with closely related analogs, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Physicochemical Properties and Storage
| Property | Data |
| Molecular Formula | C₅₆H₈₃N₁₉O₁₃S₂ |
| Molecular Weight | 1294.5 g/mol |
| Appearance | Lyophilized white powder |
| Storage | Store lyophilized peptide at -20°C to -80°C. Upon reconstitution, aliquot and store at -80°C to avoid repeated freeze-thaw cycles. |
Mechanism of Action: Bradykinin B2 Receptor Signaling Pathway
This compound exerts its pharmacological effects by competitively inhibiting the binding of bradykinin to the B2 receptor, a G-protein coupled receptor (GPCR). The binding of bradykinin to the B2 receptor typically initiates a signaling cascade that leads to vasodilation and inflammation. This compound blocks these downstream effects.
Caption: Bradykinin B2 receptor signaling pathway and antagonism.
Quantitative Data from In Vivo Studies
Direct quantitative in vivo data for this compound is limited in the public domain. However, studies on the closely related bradykinin B2 receptor antagonist, D-Arg-[Hyp3,D-Phe7]-bradykinin (NPC 567), provide valuable insights into the expected in vivo effects.
Table 1: Effect of D-Arg-[Hyp3,D-Phe7]-bradykinin (NPC 567) in a Rat Model of Endotoxic Shock [5]
| Parameter | Treatment Group | Result |
| Mean Arterial Pressure | LPS + NPC 567 | Partially reversed the 38% drop in mean arterial pressure caused by LPS. |
| Mortality at 24 hours | LPS only | 100% |
| Mortality at 24 hours | LPS + NPC 567 (8 nmol/kg/min infusion) | 50% |
Table 2: Effect of D-Arg-[Hyp3,D-Phe7]-bradykinin (NPC 567) in a Porcine Model of Allergen-Induced Airway Response
| Parameter | Treatment Group | Result |
| Airways Resistance | Allergen only | Increase from 4.1 ± 0.5 to a maximum of 16.2 ± 3.0 cm H₂O/l/s. |
| Airways Resistance | Allergen + NPC 567 (2.5 mg, aerosol) | Increase from 2.9 ± 0.3 to 6.5 ± 0.9 cm H₂O/l/s. |
Experimental Protocols
The optimal dose and route of administration for this compound should be determined empirically for each specific experimental model.
General In Vivo Administration Workflow
Caption: General experimental workflow for in vivo studies.
Protocol 1: Carrageenan-Induced Rat Paw Edema[6]
This model is used to evaluate the anti-inflammatory effects of this compound.
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatization: Acclimatize animals to laboratory conditions for at least 3 days prior to the experiment.
-
Antagonist Administration:
-
Dissolve this compound in sterile saline (0.9% NaCl).
-
Administer the antagonist solution via a chosen route (e.g., intravenous, intraperitoneal, or subcutaneous) at various doses. A vehicle control group should be included.
-
-
Induction of Inflammation:
-
30-60 minutes after antagonist administration, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar surface of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.
-
Compare the mean increase in paw volume between the antagonist-treated groups and the vehicle control group.
-
Protocol 2: Endotoxic Shock in Rats[3][5]
This model assesses the efficacy of this compound in a model of sepsis.
-
Animal Model: Male Sprague-Dawley rats (250-300 g), chronically catheterized in the carotid artery and jugular vein for blood pressure monitoring and substance administration, respectively.
-
Acclimatization: Allow animals to recover from surgery for at least 48 hours.
-
Antagonist Administration:
-
Administer this compound as a bolus intravenous injection followed by a continuous infusion. Based on data for a similar antagonist, a starting infusion rate of around 8 nmol/kg/min can be considered.[5]
-
-
Induction of Endotoxic Shock:
-
Administer a lethal dose of lipopolysaccharide (LPS) from E. coli intravenously.
-
-
Monitoring:
-
Continuously monitor mean arterial pressure (MAP) and heart rate.
-
Observe animals for clinical signs of shock.
-
Record survival at predetermined time points (e.g., 6, 12, and 24 hours).
-
-
Data Analysis:
-
Compare the changes in MAP and heart rate over time between the antagonist-treated and vehicle control groups.
-
Analyze survival data using Kaplan-Meier survival curves and a log-rank test.
-
Protocol 3: Assessment of Oral Bioavailability in Rats[7]
This protocol is designed to determine the pharmacokinetic properties of this compound.
Caption: Workflow for determining oral bioavailability.
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Fasting: Fast animals overnight (approximately 12 hours) with free access to water.
-
Dosing:
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) at various time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dosing.
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the area under the plasma concentration-time curve (AUC) for both IV and PO groups to determine the absolute oral bioavailability.
Conclusion
This compound is a powerful research tool for delineating the role of the bradykinin B2 receptor in a multitude of physiological and pathological processes. While in vivo data for this specific peptide is not extensively published, the information available for closely related analogs provides a strong basis for initiating in vivo studies. The protocols outlined in this guide offer standardized methods for evaluating the efficacy of this antagonist in relevant animal models. It is strongly recommended that researchers conduct dose-response studies to identify the optimal effective dosage for their specific experimental conditions.
References
- 1. AS-65645 | D-Arg-[Hyp3, Thi5,8,D-Phe7]-Bradykinin Clinisciences [clinisciences.com]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. D-Arg-[Hyp3-D-Phe7]-bradykinin, a bradykinin antagonist, reduces mortality in a rat model of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin in Rat Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin is a synthetic peptide that functions as a potent and selective antagonist of the bradykinin (B550075) B2 receptor.[1] Bradykinin, a key mediator in inflammatory processes, exerts its effects primarily through two G protein-coupled receptors: B1 and B2. The B2 receptor is constitutively expressed in various tissues and is implicated in the acute phases of inflammation, pain, and vasodilation.[1] Consequently, antagonists of the B2 receptor, such as this compound, are invaluable tools for investigating the roles of the kallikrein-kinin system in pathophysiology and for the development of novel anti-inflammatory and analgesic therapies.[1]
While direct in vivo dosage data in rats for this specific peptide is limited in published literature, information on structurally similar analogues provides a strong basis for initiating efficacy and dose-ranging studies.[1] These application notes offer a summary of available data on effective dosages of related bradykinin B2 receptor antagonists in rat models and provide detailed protocols for common inflammation and cardiovascular models where this class of compounds has demonstrated efficacy.
Compound Information
| Property | Data |
| Compound Name | This compound |
| Sequence | D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Phe-Thi-Arg |
| CAS Number | 103412-42-6 |
| Molecular Formula | C56H83N19O13S2 |
| Molecular Weight | 1294.5 g/mol |
| Target Receptor | Bradykinin B2 Receptor Antagonist[1] |
Mechanism of Action and Signaling Pathway
This compound acts by competitively blocking the bradykinin B2 receptor, a G protein-coupled receptor (GPCR).[1] Upon activation by bradykinin, the B2 receptor primarily couples to Gq/11 and Gi proteins. This initiates a cascade of intracellular signaling events that contribute to inflammation and pain.[1] The antagonist prevents the binding of endogenous bradykinin, thereby inhibiting these downstream pathways.
Caption: Bradykinin B2 Receptor Signaling Pathway and the inhibitory action of this compound.
Data Presentation: Dosage of Structurally Related Antagonists in Rat Models
The following table summarizes effective dosages of bradykinin B2 receptor antagonists that are structurally related to this compound and have been evaluated in various rat models. These data can serve as a valuable starting point for designing initial dose-finding experiments.
| Compound | Dosage | Administration Route | Animal Model | Key Findings | Reference |
| D-Arg-[Hyp3,D-Phe7]-bradykinin (NPC 567) | 8 nmol/kg/min | Continuous Intravenous Infusion | Rat model of endotoxic shock | Partially reversed hypotension and reduced mortality from 100% to 50%.[2] | [2] |
| Icatibant (D-Arg-[Hyp3,Thi5,D-Tic7,Oic8]-bradykinin) | 75 µg/kg | Intravenous Bolus | Rat | Not specified in the provided context. | [3] |
| This compound | 1 mg/kg | Intravenous (IV) | Male Sprague-Dawley rats | Used for pharmacokinetic studies to assess oral bioavailability.[4] | [4] |
| This compound | 10 mg/kg | Oral (PO) | Male Sprague-Dawley rats | Used for pharmacokinetic studies to assess oral bioavailability.[4] | [4] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the anti-inflammatory activity of novel compounds.
Caption: Workflow for Carrageenan-Induced Paw Edema.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)[1]
-
This compound
-
Vehicle (e.g., sterile saline)[1]
-
Lambda carrageenan (1% w/v in sterile saline)[1]
-
Plethysmometer or digital calipers[1]
-
Syringes and needles (27-30 gauge)[1]
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week before the experiment, with free access to food and water.[1]
-
Baseline Measurement: Measure the volume of the right hind paw of each rat using a plethysmometer or the thickness with digital calipers. This serves as the baseline reading.[1]
-
Drug Administration: Prepare fresh solutions of this compound in the chosen vehicle at the desired concentrations. Administer the compound or vehicle to the rats via the intended route (e.g., subcutaneous, intravenous, or intraperitoneal). The timing of administration relative to carrageenan injection should be optimized, typically 30-60 minutes prior.[1]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[1]
-
Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[1]
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement. The percentage inhibition of edema by the drug treatment is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.
Endotoxic Shock in Rats
This model is used to evaluate the efficacy of compounds in a systemic inflammatory condition characterized by hypotension and high mortality.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Lipopolysaccharide (LPS) from E. coli
-
Anesthetic (for catheterized animals)
-
Surgical instruments and catheters (for hemodynamic monitoring)
Procedure:
-
Animal Preparation (for hemodynamic monitoring): Anesthetize the rats and surgically implant catheters into the carotid artery (for blood pressure measurement) and jugular vein (for drug administration). House rats individually after surgery and allow them to acclimatize.[1]
-
Drug Administration: Prepare fresh solutions of this compound in the chosen vehicle. Administer the compound or vehicle as a bolus injection or a continuous infusion, starting before or at the same time as the LPS challenge.[1]
-
Induction of Endotoxic Shock: Administer a lethal dose of LPS intravenously or intraperitoneally.
-
Monitoring:
-
Sample Collection (Optional): Blood samples can be collected at various time points to measure inflammatory markers. Tissues can also be harvested for histological analysis.[1]
-
Data Analysis: Compare the survival curves between the treated and control groups using statistical methods such as the log-rank test. Analyze the changes in MAP over time between the different experimental groups.[1]
Myocardial Infarction Model in Rats
This protocol describes the use of this compound in a rat model of myocardial infarction induced by left anterior descending (LAD) coronary artery ligation.[5]
Caption: Experimental Workflow for a Myocardial Infarction Model.
Materials:
-
Male Wistar rats (250-300g)[5]
-
This compound
-
Sterile saline (vehicle)[5]
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)[5]
-
Surgical instruments[5]
-
Ventilator[5]
-
ECG and blood pressure monitoring system[5]
-
Triphenyltetrazolium chloride (TTC)[5]
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rat and connect it to a ventilator.[5]
-
Surgical Preparation: Perform a left thoracotomy to expose the heart.[5]
-
LAD Ligation: Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation can be confirmed by the appearance of a pale region on the ventricular wall and changes in the ECG.[5]
-
Drug Administration: Administer this compound or vehicle intravenously or intraperitoneally at the desired dose and time point (e.g., 15 minutes before ligation).[5]
-
Reperfusion (Optional): After a defined period of ischemia (e.g., 30 minutes), the ligature can be removed to allow for reperfusion.[5]
-
Hemodynamic Monitoring: Continuously monitor ECG and blood pressure throughout the procedure.[5]
-
Euthanasia and Tissue Harvest: At the end of the experiment (e.g., 24 hours post-ligation), euthanize the animal and excise the heart.[5]
-
Infarct Size Measurement: Slice the heart and incubate the slices in TTC solution to differentiate between infarcted and viable tissue.[5]
Conclusion
This compound is a valuable research tool for investigating the role of the bradykinin B2 receptor in inflammatory and cardiovascular pathways.[1] While direct in vivo dosage data in rats for this specific peptide is limited, the provided information on closely related analogues offers a solid foundation for initiating efficacy studies.[1] The detailed protocols for carrageenan-induced paw edema, endotoxic shock, and myocardial infarction provide standardized methods to evaluate the therapeutic potential of this and other bradykinin B2 receptor antagonists. It is recommended to perform pilot studies to determine the optimal dosage and administration route for each specific experimental model.
References
Reconstitution and storage of lyophilized D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin is a potent and selective synthetic antagonist of the bradykinin (B550075) B2 receptor.[1][2] Bradykinin, a key mediator in inflammatory processes, exerts its effects primarily through two G protein-coupled receptors: B1 and B2. The B2 receptor is constitutively expressed in a wide variety of tissues and is involved in the acute phases of inflammation, pain, and vasodilation.[3][4] Consequently, antagonists of the B2 receptor, such as this compound, are invaluable tools for investigating the roles of the kallikrein-kinin system in pathophysiology and for the development of novel anti-inflammatory and analgesic therapies.[3]
These application notes provide detailed protocols for the reconstitution, storage, and in-vitro/in-vivo use of this compound, along with relevant data and pathway information to support experimental design and interpretation.
Physicochemical Properties and Storage
Proper handling and storage of this compound are critical to maintaining its stability and activity.
| Property | Data | Reference |
| Appearance | Lyophilized white powder | [5] |
| Molecular Formula | C₅₆H₈₃N₁₉O₁₃S₂ | [5] |
| Molecular Weight | ~1294.5 - 1295.75 g/mol | [5] |
| Sequence | D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Phe-Thi-Arg | [1] |
Storage Protocols
| Condition | Instructions |
| Lyophilized Peptide | Store at -20°C to -80°C.[5] Can be stored for several years at recommended temperatures.[5] |
| Reconstituted Stock Solution | Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[5][6] |
Reconstitution Protocol
For optimal stability, it is recommended to reconstitute the lyophilized peptide just before use.
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 25-45 minutes to prevent condensation.[5][7]
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom of the tube.[5]
-
Reconstitution: Reconstitute the peptide in a sterile, aqueous solution such as nuclease-free water or a suitable buffer (e.g., PBS).[7][8] Gently swirl or vortex the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking.[9]
-
Example for a 1 mM stock solution: For a peptide with a molecular weight of 1295 g/mol , dissolve 1.3 mg in 1 mL of solvent.
-
Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay measures the antagonist's ability to block agonist-induced increases in intracellular calcium.[8]
Materials:
-
Cells expressing the bradykinin B2 receptor
-
This compound
-
Bradykinin (B2 receptor agonist)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and grow to confluence.[7]
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer’s instructions, typically for 30-60 minutes at 37°C.[8]
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.[8]
-
Antagonist Incubation: Add HBSS containing different concentrations of this compound to the wells. Include a vehicle control. Incubate for 15-30 minutes at room temperature.[8]
-
Calcium Measurement: Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence. Add the B2R agonist (e.g., bradykinin) at a predetermined concentration and continue to measure fluorescence to detect changes in intracellular calcium levels.[7][8]
Experimental Workflow for In Vitro Calcium Mobilization Assay
Caption: Workflow for the in vitro calcium mobilization assay.
In Vivo Administration Protocol (Rodent Model)
For in vivo studies, it is crucial to use a sterile, isotonic vehicle to minimize irritation and ensure physiological compatibility.[5]
Materials:
-
This compound (reconstituted in sterile vehicle)
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Anesthetic
-
Surgical instruments (for specific administration routes)
Procedure:
-
Animal Preparation: Anesthetize the animal according to your institution's approved protocols. For intravenous administration, cannulate the femoral or jugular vein.[5]
-
Antagonist Preparation: Prepare the this compound solution in a sterile vehicle at the desired final concentration for injection.[5]
-
Administration: Administer the antagonist solution as a bolus injection or via continuous infusion.[5]
-
Monitoring: Monitor the animal for the desired physiological or behavioral effects according to the experimental design. This may include measurements of blood pressure, inflammatory responses, or nociception.[5]
Experimental Workflow for In Vivo Efficacy Studies
Caption: General workflow for in vivo administration and monitoring.
Mechanism of Action and Signaling Pathway
This compound is a competitive antagonist of the bradykinin B2 receptor.[7] By binding to the B2 receptor, it prevents the endogenous ligand, bradykinin, from binding and activating the downstream signaling cascade. The B2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 and Gi.[4][7][10]
Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][10] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7][11] These signaling events contribute to vasodilation, increased vascular permeability, and the production of inflammatory mediators.[11] The Gi pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8]
Bradykinin B2 Receptor Signaling Pathway
Caption: Bradykinin B2 receptor signaling and antagonism.
Pharmacological Data
The effective concentration of this compound can vary significantly depending on the experimental system. It is crucial to perform a concentration-response experiment to determine the optimal concentration for your specific model.[7]
| Parameter | Value | Biological System | Reference |
| Apparent Dissociation Constant (Kd) | 26 nM | Bovine tracheal smooth muscle cells | [7] |
| Inhibition Constant (Ki) | 6606.9 nM | Guinea pig ileum epithelium membranes | [7] |
Stability and Degradation
This compound is a synthetic peptide with modifications designed to enhance its stability compared to native bradykinin.[12] The D-Arg at the N-terminus and D-Phe at position 7 provide resistance to degradation by enzymes like aminopeptidases and kininase II (Angiotensin-Converting Enzyme, ACE).[6][12] However, it is still susceptible to degradation by other serum enzymes, primarily kininase I (Carboxypeptidase N), which cleaves the C-terminal Arginine.[12] For in vitro assays, the use of a broad-spectrum protease inhibitor cocktail is recommended to prevent degradation.[6]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, nitrile gloves, and a lab coat. When handling the lyophilized powder outside of a fume hood, a NIOSH-approved respirator is recommended.[9]
-
Weighing and Reconstitution: Perform weighing of the powdered form within a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[9]
-
Disposal: Dispose of unused compound and contaminated labware as chemical waste in accordance with local, state, and federal regulations.[9]
References
- 1. AS-65645 | D-Arg-[Hyp3, Thi5,8,D-Phe7]-Bradykinin Clinisciences [clinisciences.com]
- 2. D-Arg-[Hyp3,Thi5,8,D-Phe7]- Bradykinin -5mg [anaspec.com]
- 3. benchchem.com [benchchem.com]
- 4. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin for Studying GPCR Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin is a synthetic peptide analog of bradykinin (B550075) that serves as a potent and selective competitive antagonist of the bradykinin B2 receptor (B2R).[1][2][3] The B2R is a G-protein coupled receptor (GPCR) ubiquitously expressed in various tissues and is primarily responsible for mediating the acute physiological and pathophysiological effects of bradykinin, including inflammation, vasodilation, and pain.[1][3] As a member of the Gq/11 protein-coupled receptor family, the B2R, upon activation, stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade culminates in an increase in intracellular calcium concentrations.[2]
This document provides detailed application notes and experimental protocols for the use of this compound as a tool to investigate B2R-mediated signaling pathways.
Mechanism of Action
This compound competitively binds to the bradykinin B2 receptor, thereby preventing the endogenous ligand, bradykinin, from binding and initiating downstream signaling.[2] The primary signaling pathway inhibited by this antagonist is the Gq/11-PLC-IP3 cascade, which results in the blockade of intracellular calcium mobilization. It is important to note that first-generation bradykinin B2 receptor antagonists, including analogs of this compound, can be metabolized in vivo to des-Arg9-fragments, which are known to be active ligands for the bradykinin B1 receptor.[3][4]
Quantitative Data
The potency of this compound and other B2R antagonists can be quantified through various assays. The following tables summarize key quantitative data for B2R antagonists. While specific binding affinity values (Ki or IC50) for this compound are not consistently reported in the literature, functional potency is indicated by pA2 values. For comparative purposes, data for other notable B2R antagonists are also provided.
Table 1: Functional Potency (pA2) of this compound
| Compound | Tissue/Assay | pA2 Value |
| This compound | Guinea Pig Ileum | 6.0 |
| This compound | Rat Uterus | 6.9 |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[5]
Table 2: Comparative Quantitative Data for Selected Bradykinin B2 Receptor Antagonists
| Antagonist | Receptor Target | Assay Type | Potency (Ki/Kb/pA2) | Species |
| Icatibant (HOE 140) | B2 | Radioligand Binding (pKi) | 9.9 | Pig |
| B2 | Functional Assay (pA2) | 8.0 | Rat | |
| MEN11270 | B2 | Radioligand Binding (pKi) | 10.1 | Pig |
| B2 | Functional Assay (pA2) | 8.2 | Rat | |
| FR173657 | B2 | Functional Assay (pA2) | 8.1 | Rat |
| Compound 3 | B2 | Calcium Mobilization (Kb) | 0.24 nM | Human |
Signaling Pathways and Experimental Workflows
To facilitate the understanding of the experimental methodologies, the following diagrams illustrate the bradykinin B2 receptor signaling pathway and the general workflows for key assays.
Figure 1. Bradykinin B2 Receptor Signaling Pathway.
References
Application Notes and Protocols for Calcium Imaging Assays Using the Bradykinin B1 Receptor Antagonist D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bradykinin (B550075) receptors, specifically the B1 and B2 subtypes, are G protein-coupled receptors (GPCRs) that play pivotal roles in inflammation, pain, and cardiovascular regulation.[1][2] The bradykinin B1 receptor is of particular interest as its expression is induced during tissue injury and inflammation, making it a key target for therapeutic intervention in chronic inflammatory conditions.[2] Both B1 and B2 receptors primarily couple to Gq/11 proteins, which, upon activation, stimulate phospholipase C (PLC).[3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4] This increase in intracellular calcium is a critical downstream signaling event that can be monitored using fluorescent calcium indicators.
D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin is a synthetic peptide that acts as a potent and selective antagonist of the bradykinin B1 receptor.[5] While primarily targeting the B1 receptor, it's important to note that its metabolites may exhibit cross-reactivity with the B2 receptor.[6] Calcium imaging assays provide a robust and high-throughput method to characterize the inhibitory activity of such antagonists by measuring their ability to block agonist-induced intracellular calcium mobilization.
These application notes provide a detailed protocol for utilizing this compound in a calcium imaging assay to determine its antagonistic potency at the bradykinin B1 receptor.
Data Presentation
The following tables summarize key reagents and expected outcomes for a calcium imaging assay designed to test the antagonistic properties of this compound.
Table 1: Key Reagents and Recommended Concentrations
| Reagent | Recommended Starting Concentration | Purpose |
| This compound | 1 nM - 10 µM (in a dose-response curve) | B1 Receptor Antagonist |
| Bradykinin B1 Receptor Agonist (e.g., Lys-(Des-Arg9)-Bradykinin) | EC80 concentration (determined empirically) | Stimulates B1 receptor to induce calcium flux |
| Fluo-4 AM | 1 - 5 µM | Calcium-sensitive fluorescent dye |
| Pluronic® F-127 | 0.02% (w/v) | Dispersing agent for Fluo-4 AM |
| Probenecid (B1678239) | 1 - 2.5 mM (optional) | Inhibits organic anion transporters to improve dye retention |
| Cell Line | HEK293 or CHO cells stably expressing the human bradykinin B1 receptor | Biological system for the assay |
Table 2: Data Analysis and Expected Results
| Parameter | Description | Expected Outcome |
| Baseline Fluorescence (F0) | Fluorescence intensity of dye-loaded cells before agonist stimulation. | Stable and consistent across wells. |
| Maximum Fluorescence (Fmax) | Peak fluorescence intensity after agonist stimulation. | Decreases with increasing concentrations of this compound. |
| Fluorescence Ratio (F/F0) | Ratio of maximum fluorescence to baseline fluorescence, indicating the magnitude of the calcium response. | A dose-dependent decrease in the fluorescence ratio is expected with antagonist treatment. |
| IC50 Value | The concentration of this compound that causes 50% inhibition of the agonist-induced calcium response. | A potent antagonist will have a low nanomolar IC50 value. |
Experimental Protocols
This section provides a detailed methodology for performing a calcium imaging assay to assess the antagonistic activity of this compound.
Reagent Preparation
-
This compound Stock Solution (10 mM): Reconstitute the lyophilized peptide in sterile, pyrogen-free saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4 to create a 10 mM stock solution. Aliquot and store at -20°C or colder. Avoid repeated freeze-thaw cycles.
-
B1 Receptor Agonist Stock Solution (10 mM): Prepare a 10 mM stock solution of a B1 receptor agonist (e.g., Lys-(Des-Arg9)-Bradykinin) in a similar manner.
-
Fluo-4 AM Stock Solution (1-5 mM): Dissolve Fluo-4 AM in anhydrous DMSO to a concentration of 1-5 mM. This solution should be prepared fresh for each experiment.[7]
-
Pluronic® F-127 Stock Solution (20% w/v): Dissolve Pluronic® F-127 in anhydrous DMSO to create a 20% (w/v) solution. This may require gentle warming.[7]
-
Probenecid Stock Solution (100-250 mM, optional): Prepare a stock solution of probenecid in a physiological buffer or a solution of 1 M NaOH.[7]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
Cell Culture and Plating
-
Culture HEK293 or CHO cells stably expressing the human bradykinin B1 receptor in appropriate culture medium (e.g., DMEM or Ham's F-12 supplemented with 10% FBS and antibiotics).
-
The day before the assay, seed the cells into a 96-well, black-walled, clear-bottom microplate at a density that will result in an 80-90% confluent monolayer on the day of the experiment.
Calcium Imaging Assay Protocol
-
Dye Loading:
-
Prepare the dye loading solution by diluting the Fluo-4 AM stock solution and Pluronic® F-127 stock solution into the assay buffer to achieve final concentrations of 1-5 µM and 0.02%, respectively. If using probenecid, add it to a final concentration of 1-2.5 mM.[7]
-
Aspirate the culture medium from the cell plate and wash the cells once with assay buffer.
-
Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.[8]
-
-
Washing:
-
After incubation, gently wash the cells twice with assay buffer to remove any excess dye.
-
-
Antagonist Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the antagonist dilutions to the respective wells of the cell plate. Include a vehicle control (assay buffer without the antagonist).
-
Incubate the plate for 15-30 minutes at room temperature or 37°C.
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Prepare a solution of the B1 receptor agonist in assay buffer at a concentration that elicits a submaximal response (EC80). The EC80 concentration should be determined in a separate experiment.
-
Place the microplate into a fluorescence plate reader (e.g., FLIPR®) equipped with an automated injection system.
-
Set the instrument to record fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm for Fluo-4) over time.
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Inject the B1 receptor agonist into all wells and continue recording the fluorescence signal for 1-3 minutes to capture the peak calcium response.
-
Data Analysis
-
The change in intracellular calcium is typically expressed as the ratio of the fluorescence signal (F) to the baseline fluorescence (F0), or as the change in fluorescence (ΔF = F - F0).
-
Determine the peak fluorescence response for each well after agonist addition.
-
Plot the peak fluorescence response as a function of the logarithm of the this compound concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value of the antagonist.
Visualizations
Signaling Pathway
Caption: Bradykinin B1 receptor signaling pathway and the point of antagonism.
Experimental Workflow
Caption: Experimental workflow for the calcium imaging antagonist assay.
Logical Relationship
Caption: Logical relationship of antagonist concentration to calcium response.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HEK293-BDKR1 Bradikinin Receptor 1 stable expressing HEK293 Cell Line – AS ONE INTERNATIONAL [asone-int.com]
- 5. benchchem.com [benchchem.com]
- 6. Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Characteristics of the bradykinin-induced changes in intracellular calcium ion concentration of single bovine tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of B2 Receptor Inhibition by D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bradykinin (B550075) B2 receptor (B2R) is a G-protein coupled receptor (GPCR) that plays a pivotal role in various physiological and pathological processes, including inflammation, pain, and cardiovascular regulation. Upon activation by its endogenous ligand, bradykinin, the B2R primarily couples to Gαq/11, initiating a signaling cascade that involves the activation of Phospholipase C (PLC). This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively. Downstream of these events, signaling pathways such as the mitogen-activated protein kinase (MAPK/ERK) cascade and the nuclear factor-kappa B (NF-κB) pathway are activated.
D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin is a potent and selective competitive antagonist of the B2 receptor. By binding to the B2R, it effectively blocks the binding of bradykinin and subsequent downstream signaling. This application note provides a detailed protocol for utilizing Western blot to assess the inhibitory activity of this compound on B2R signaling, focusing on the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the activation of the NF-κB pathway.
Quantitative Data Summary
The inhibitory potency of this compound on the B2 receptor has been characterized in various in vitro and in vivo models. The following table summarizes key quantitative data.
| Parameter | Value | Species/Assay System | Reference |
| IC50 | 3 x 10⁻⁵ M | Guinea-pig ileum (Contraction) | [1] |
| IC50 | 4.0 x 10⁻⁶ M | Rat uterus (Contraction) | [1] |
| IC50 | 6.4 x 10⁻⁶ M | Guinea-pig pulmonary artery (Contraction) | [1] |
| Ki | 6606.9 nM | Guinea pig ileum epithelium membranes (Radioligand binding) | [2] |
| pA2 | 6.18 | Guinea-pig ileum | [1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures, the following diagrams are provided in DOT language.
Caption: B2R signaling and antagonist inhibition.
References
Application Notes and Protocols: D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin in Smooth Muscle Contraction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin, a synthetic peptide analog of bradykinin (B550075), is a potent and selective competitive antagonist of the bradykinin B2 receptor.[1][2][3] Bradykinin, an inflammatory mediator, induces a variety of physiological responses, including smooth muscle contraction, through its interaction with B2 receptors, which are G protein-coupled receptors (GPCRs).[1][4] This makes this compound an invaluable tool for investigating the role of the bradykinin system in smooth muscle physiology and pathophysiology, as well as for screening potential therapeutic agents targeting this pathway.[1]
Mechanism of Action
Bradykinin primarily exerts its effects on smooth muscle through the B2 receptor.[5] Activation of the B2 receptor by bradykinin initiates a signaling cascade involving Gαq/11 and Gα12/13 proteins.[1][5] This leads to the activation of downstream effectors such as phospholipase C (PLC) and RhoA/Rho-kinase (ROCK).[1] PLC activation results in the formation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium concentration.[3][6] The RhoA/ROCK pathway contributes to the sensitization of the contractile apparatus to calcium.[5] The culmination of these events is smooth muscle contraction.[1] this compound competitively blocks the B2 receptor, thereby inhibiting these downstream signaling events.[1]
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. angiotensin-ii.com [angiotensin-ii.com]
- 5. Frontiers | Signaling Pathways Mediating Bradykinin-Induced Contraction in Murine and Human Detrusor Muscle [frontiersin.org]
- 6. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin, also known as R-715, is a potent and selective synthetic peptide antagonist of the bradykinin (B550075) B1 receptor (B1R).[1] Unlike the constitutively expressed bradykinin B2 receptor, the B1R is typically expressed at very low levels in healthy nervous tissue. Its expression is dramatically upregulated in response to tissue injury, inflammation, and pathological conditions, making it a key target for therapeutic intervention in chronic neurological disorders.[2][3] R-715 provides a valuable pharmacological tool for investigating the role of the B1R in neuroinflammation, chronic pain, and traumatic brain injury.
Mechanism of Action
The endogenous agonist for the B1R is des-Arg9-bradykinin, a metabolite of bradykinin. The B1R is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11 and Gαi proteins.[3]
-
Gαq Pathway: Activation leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ([Ca2+]i) from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade contributes to neuronal sensitization and pro-inflammatory signaling.
-
Gαi Pathway: Activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
R-715 acts as a competitive antagonist, binding to the B1R and preventing its activation by des-Arg9-bradykinin, thereby blocking these downstream signaling events. Its high selectivity, with no discernible activity at B2 receptors, makes it a precise tool for isolating B1R-mediated effects.[1]
Key Applications in Neuroscience
-
Chronic Pain Research: B1R upregulation is a hallmark of chronic inflammatory and neuropathic pain states. R-715 is used in preclinical models to probe the role of B1R in the maintenance of pain hypersensitivity. Studies have shown that R-715 can significantly attenuate thermal hyperalgesia in models of diabetic neuropathy and reduce mechanical hypernociception in neuropathic pain models.[4]
-
Traumatic Brain Injury (TBI): Following acute brain injury, a secondary inflammatory cascade contributes significantly to neuronal damage, edema, and blood-brain barrier (BBB) breakdown. B1R is induced in the injured brain tissue. Pharmacological blockade of B1R with R-715 in a mouse model of focal brain injury has been shown to reduce lesion volume, BBB disruption, and neuroinflammation, suggesting a neuroprotective role for B1R antagonism.
-
Neuroinflammation and Neurodegeneration: Microglia, the resident immune cells of the CNS, upregulate B1R upon activation. Investigating the effects of R-715 on microglial responses (e.g., cytokine release, phagocytosis) in vitro and in vivo can elucidate the contribution of B1R signaling to neuroinflammatory processes underlying diseases like Alzheimer's disease and multiple sclerosis.
Quantitative Data
The following table summarizes the key pharmacological parameters for this compound (R-715).
| Parameter | Value/Concentration | Species/System | Application | Reference |
| Potency (pA2) | 8.49 | Not specified | B1 Receptor Antagonism | |
| In Vivo Efficacy | 1 mg/kg (s.c.) | Mouse | Neuroprotection in Focal Brain Injury | |
| In Vivo Inefficacy | 0.5 mg/kg (s.c.) | Mouse | Neuroprotection in Focal Brain Injury |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.
Experimental Protocols
Protocol 1: Evaluating Neuroprotective Effects of R-715 in a Mouse Model of Focal Brain Injury (Cryolesion)
Objective: To determine if R-715 can reduce lesion volume and blood-brain barrier disruption following a cryogenic brain injury in mice. This protocol is adapted from established methods.[5][6]
Materials:
-
This compound (R-715)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic frame
-
Copper cylinder (2.5 mm tip diameter)
-
Liquid nitrogen
-
Surgical tools (scalpel, retractors)
-
2% Evans Blue dye solution in saline
-
2,3,5-triphenyltetrazolium chloride (TTC) solution
Procedure:
-
Animal Preparation & Anesthesia: Anesthetize the mouse with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance) and place it in a stereotaxic frame. Maintain body temperature at 37°C using a heating pad.
-
Surgical Procedure: Make a midline sagittal scalp incision to expose the skull.
-
Drug Administration: Administer R-715 (1 mg/kg) or vehicle (saline) via subcutaneous (s.c.) injection either 1 hour before or 1 hour after the injury, depending on the experimental design (prophylactic vs. therapeutic).
-
Cryolesion Induction:
-
Cool the copper cylinder by immersing its tip in liquid nitrogen for at least 2 minutes.
-
Identify the target coordinates on the right parietal skull (1.5 mm posterior, 1.5 mm lateral from bregma).[5]
-
Apply the cooled cylinder tip to the intact skull at the target coordinates for 90 seconds with firm pressure.[5]
-
Suture the scalp incision.
-
-
Post-Operative Care: Allow the animal to recover in a warmed cage. Monitor for any signs of distress.
-
Outcome Assessment (24 hours post-injury):
-
Blood-Brain Barrier (BBB) Permeability:
-
Inject Evans Blue dye (4 ml/kg) intravenously 23 hours after the injury.
-
One hour later (at 24h), deeply anesthetize the mouse and perfuse transcardially with saline to remove intravascular dye.
-
Dissect the brain and quantify the extravasated dye in the injured hemisphere spectrophotometrically.
-
-
Lesion Volume Measurement:
-
Deeply anesthetize the mouse and decapitate.
-
Remove the brain and slice into 2 mm coronal sections.
-
Incubate slices in 2% TTC solution at 37°C for 20 minutes. Healthy tissue will stain red, while the infarcted (lesioned) area will remain white.
-
Acquire images of the slices and calculate the lesion volume using image analysis software.
-
-
-
Data Analysis: Compare lesion volumes and Evans Blue extravasation between the R-715 treated group and the vehicle control group using an appropriate statistical test (e.g., Student's t-test).
Protocol 2: Assessing Analgesic Effects of R-715 in a Mouse Model of Neuropathic Pain (Spared Nerve Injury - SNI)
Objective: To evaluate the ability of R-715 to reverse mechanical allodynia in a well-established mouse model of neuropathic pain.
Materials:
-
This compound (R-715)
-
Sterile saline
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools
-
Von Frey filaments
-
Testing apparatus with a wire mesh floor
Procedure:
-
Baseline Behavioral Testing:
-
Acclimatize mice to the testing environment for at least 3 days.
-
Place mice in individual compartments on the wire mesh floor.
-
Determine the 50% paw withdrawal threshold (PWT) for the left hind paw using the up-down method with von Frey filaments. This is the baseline measurement.
-
-
Spared Nerve Injury (SNI) Surgery:
-
Anesthetize the mouse and place it in a prone position.
-
Make a small incision on the lateral surface of the left thigh to expose the sciatic nerve and its three terminal branches (sural, common peroneal, and tibial).
-
Tightly ligate and section the common peroneal and tibial nerves, leaving the sural nerve intact.
-
Close the muscle and skin with sutures.
-
-
Post-Operative Recovery and Allodynia Development:
-
Provide post-operative care as per institutional guidelines.
-
Allow 7-14 days for the neuropathic pain phenotype (mechanical allodynia) to develop and stabilize.
-
Confirm the development of allodynia by re-measuring the PWT. A significant decrease from baseline indicates successful induction of neuropathic pain.
-
-
Pharmacological Testing:
-
On the day of testing, measure the post-injury PWT.
-
Administer R-715 (e.g., 0.1, 1, 10 mg/kg, s.c.) or vehicle (saline). The optimal dose range should be determined in a dose-response study.
-
Measure the PWT at multiple time points after drug administration (e.g., 30, 60, 120, 240 minutes) to determine the peak effect and duration of action.
-
-
Data Analysis: Analyze the PWT data using a two-way repeated measures ANOVA, followed by post-hoc tests to compare the effects of R-715 to the vehicle control at each time point.
Protocol 3: Investigating the Role of B1R in Microglial Activation In Vitro
Objective: To determine if R-715 can modulate the inflammatory response of primary microglia stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Materials:
-
This compound (R-715)
-
Lipopolysaccharide (LPS)
-
Primary microglia (isolated from P0-P2 mouse pups)[7]
-
Culture medium (DMEM/F12, 10% FBS, 1% Pen/Strep)
-
Serum-free medium for stimulation
-
Reagents for measuring nitric oxide (Griess Reagent) and cytokines (ELISA kits for TNF-α, IL-6)
-
96-well culture plates
Procedure:
-
Primary Microglia Culture:
-
Isolate mixed glial cultures from the cortices of P0-P2 mouse pups.[7]
-
After 10-14 days in vitro (DIV), isolate microglia from the confluent astrocyte layer by gentle shaking.
-
Seed the purified microglia into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Cell Treatment:
-
The next day, replace the culture medium with serum-free medium for 2-4 hours.
-
Pre-treat the cells with various concentrations of R-715 (e.g., 10 nM, 100 nM, 1 µM) or vehicle for 60 minutes.
-
Stimulate the cells by adding a B1R agonist (e.g., des-Arg9-bradykinin) and/or LPS (e.g., 100 ng/mL) to the appropriate wells. Include control wells (vehicle only, R-715 only, LPS only).
-
Incubate for 24 hours at 37°C.
-
-
Measurement of Inflammatory Mediators:
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Nitric Oxide (NO) Measurement: Use the Griess reagent to measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant, according to the manufacturer's instructions.
-
Cytokine Measurement: Use specific ELISA kits to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant.
-
-
Cell Viability Assay (Optional): Perform an MTT or similar assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity of the treatments.
-
Data Analysis: Normalize the NO and cytokine concentrations to the control group. Use a one-way ANOVA with post-hoc tests to determine the statistical significance of the differences between treatment groups.
Visualizations
Caption: Bradykinin B1R Signaling and R-715 Inhibition.
Caption: Experimental Workflow for In Vivo TBI Study.
References
- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 2. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Focal brain trauma in the cryogenic lesion model in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focal brain trauma in the cryogenic lesion model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the bradykinin (B550075) B2 receptor antagonist, D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective competitive antagonist of the bradykinin B2 receptor.[1] It functions by binding to the B2 receptor, thereby preventing the endogenous ligand, bradykinin, from binding and initiating downstream signaling cascades. The bradykinin B2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[2]
Q2: What is a typical effective concentration range for this antagonist?
A2: The effective concentration of this compound can vary depending on the experimental system, including the specific cell type, tissue, and species being studied. A general starting range for in vitro assays is between 10 nM to 10 µM.[3] It is highly recommended to perform a concentration-response curve to determine the optimal inhibitory concentration (IC50) for your specific experimental setup.[3]
Q3: Is there a risk of off-target effects with this compound?
A3: While this compound is selective for the B2 receptor, there is evidence of potential cross-reactivity with the bradykinin B1 receptor. This is often not due to the parent compound itself, but rather its metabolic conversion to des-Arg9-fragments, which are active ligands for the B1 receptor.[4][5] This is a critical consideration for in vivo studies or long-term in vitro experiments where metabolic degradation can occur.[5]
Q4: How should I store and handle the lyophilized peptide?
A4: Lyophilized this compound should be stored at -20°C or below.[3] Upon reconstitution, it is recommended to aliquot the solution and store it at -80°C to minimize degradation from repeated freeze-thaw cycles.[6]
Troubleshooting Guides
This section addresses common issues that may arise during your experiments with this compound.
Issue 1: Inconsistent or No Receptor Blockade Observed
-
Possible Causes:
-
Incorrect Antagonist Concentration: The concentration may be too low to effectively compete with the agonist in your specific experimental system.
-
Peptide Degradation: Improper storage or handling, such as multiple freeze-thaw cycles, can lead to the degradation of the peptide.[3]
-
Cell/Tissue Variability: The expression levels of the B2 receptor can differ between cell passages or tissue preparations.[3]
-
-
Suggested Solutions:
-
Optimize Antagonist Concentration: Perform a dose-response curve to determine the IC50 for your particular assay.[3]
-
Ensure Proper Handling: Always store the lyophilized peptide and reconstituted aliquots at the recommended temperatures. Reconstitute the peptide just before use with a suitable sterile buffer.[3]
-
Standardize Biological Material: Use cells within a consistent passage number range and implement standardized procedures for tissue dissection and preparation.[3]
-
Issue 2: High Background Signal in Binding Assays
-
Possible Causes:
-
Suggested Solutions:
Issue 3: Variability in Calcium Flux Assay Results
-
Possible Causes:
-
Uneven Dye Loading: Inconsistent loading of the calcium indicator dye across the cells can lead to variable fluorescence signals.[3]
-
Poor Cell Health: Cells that are not viable will not respond consistently to stimuli.[3]
-
Suboptimal Agonist Concentration: The concentration of bradykinin used for stimulation may be too high or too low to provide a clear window for observing inhibition.[3]
-
-
Suggested Solutions:
-
Ensure Uniform Dye Loading: Gently mix cells during the dye loading process and maintain consistent incubation times and temperatures.[3]
-
Verify Cell Viability: Perform a cell viability assay, such as trypan blue exclusion, before each experiment.[3]
-
Optimize Agonist Concentration: Use a concentration of bradykinin that elicits a submaximal response (EC50 to EC80) to allow for a clear and measurable inhibition by the antagonist.[3]
-
Issue 4: Precipitation of the Peptide in Solution
-
Possible Causes:
-
Suggested Solutions:
Quantitative Data Summary
The following table summarizes the reported pharmacological parameters for this compound in various experimental systems. Note that values can vary based on the specific assay conditions.
| Compound | Assay Type | Cell Line/Tissue | Parameter | Value |
| This compound | Calcium Mobilization | Bovine Tracheal Smooth Muscle Cells | Apparent KD | 26 nM[2] |
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound to the B2 receptor by measuring its ability to compete with a radiolabeled ligand.[2]
Materials:
-
Cell membranes expressing the B2 receptor
-
Radiolabeled B2 receptor ligand (e.g., [3H]-Bradykinin)
-
This compound
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)[2]
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)[2]
-
96-well filter plates (e.g., glass fiber filters)[2]
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Preparation of Cell Membranes: Homogenize cells expressing the B2 receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.[2]
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding wells: Cell membranes and radiolabeled ligand.[2]
-
Non-specific Binding wells: Cell membranes, radiolabeled ligand, and a high concentration of unlabeled bradykinin (e.g., 1 µM).[2]
-
Competition wells: Cell membranes, radiolabeled ligand, and increasing concentrations of this compound.[2]
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold wash buffer to separate bound and free radioligand.
-
Quantification: Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the concentration of the antagonist to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This assay measures the ability of this compound to block the increase in intracellular calcium induced by an agonist.[2]
Materials:
-
Cells expressing the B2 receptor, plated in a 96-well black-walled, clear-bottom plate
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
This compound
-
Bradykinin
-
Fluorescence plate reader with an injector
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and grow to confluence.
-
Dye Loading: Prepare a dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate in the dark at 37°C for 45-60 minutes.[3]
-
Washing: Gently wash the cells twice with assay buffer to remove any extracellular dye.[2]
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the appropriate wells and incubate for 15-30 minutes at room temperature.[2]
-
Measurement of Calcium Flux:
-
Place the microplate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Using the instrument's injector, add a fixed concentration of bradykinin (typically the EC80 concentration) to stimulate the B2 receptor.
-
Immediately begin kinetic measurement of fluorescence intensity over a period of 1-3 minutes.[2]
-
-
Data Analysis: The change in fluorescence indicates the intracellular calcium concentration. Plot the response (e.g., peak fluorescence) against the antagonist concentration to determine the IC50.
Visualizations
Bradykinin B2 Receptor Signaling Pathway
Caption: Bradykinin B2 receptor signaling pathway and the point of inhibition by this compound.
Experimental Workflow for a Calcium Mobilization Assay
Caption: A typical experimental workflow for a calcium mobilization assay to determine antagonist potency.
References
Technical Support Center: Optimizing D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin for B2 Receptor Blockade
Welcome to the technical support center for the potent bradykinin (B550075) B2 receptor antagonist, D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to ensure optimal receptor blockade and reproducible results.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic peptide that functions as a potent and selective competitive antagonist of the bradykinin B2 receptor.[2][3] By binding to the B2 receptor, it prevents the endogenous ligand, bradykinin, from binding and activating the downstream signaling cascade.[1] The B2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11, leading to the activation of phospholipase C (PLC).[1][4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][4] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium concentration.[1][4]
Q2: What is a typical effective concentration range for this antagonist?
A2: The effective concentration of this compound can vary significantly depending on the experimental system, including the cell type, tissue, and species.[1] For in vitro assays, a good starting range to test for optimal inhibitory concentration (IC50) is between 10 nM to 10 µM.[1] It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific assay.[1]
Q3: How should I prepare and store this compound?
A3: As a lyophilized peptide, it is critical to handle and store the compound properly to maintain its stability. Store the lyophilized powder at -20°C to -80°C.[5] Before use, allow the vial to equilibrate to room temperature to prevent condensation.[5] For in vivo studies, reconstitute the peptide in a sterile, isotonic vehicle such as saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4.[5] Upon reconstitution, it is best to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles.[5]
Q4: Can this compound exhibit off-target effects?
A4: While generally selective for the B2 receptor, at higher concentrations, peptide-based bradykinin antagonists can sometimes exhibit off-target effects or partial agonism.[6] For instance, the related antagonist Icatibant (B549190) (Hoe 140) has been shown to inhibit aminopeptidase (B13392206) N at micromolar concentrations.[6][7] It is also important to consider that in some biological systems, peptide antagonists can be metabolized into fragments that may have activity at other receptors, such as the bradykinin B1 receptor.[6][8]
Troubleshooting Guides
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no receptor blockade observed. | 1. Incorrect antagonist concentration: The concentration may be too low for the experimental system. 2. Peptide degradation: The antagonist may have degraded due to improper storage or handling. 3. Cell/tissue variability: Receptor expression levels can vary between cell passages or tissue preparations. | 1. Optimize antagonist concentration: Perform a concentration-response curve to determine the optimal inhibitory concentration (IC50) for your specific assay. A good starting range is 10 nM to 10 µM.[1] 2. Ensure proper handling: Store the lyophilized peptide at -20°C or below. Reconstitute just before use in a suitable sterile buffer and avoid repeated freeze-thaw cycles.[1][5] 3. Standardize biological material: Use cells within a consistent passage number range and ensure standardized tissue dissection and preparation methods.[1] |
| High background signal in binding assays. | 1. Non-specific binding: The antagonist may be binding to other proteins or the assay plate. 2. Inadequate washing: Insufficient washing steps can leave unbound antagonist behind. | 1. Increase BSA concentration: Including a higher concentration of Bovine Serum Albumin (BSA) in your binding buffer can help block non-specific binding sites. 2. Optimize washing steps: Increase the number or duration of washes to more effectively remove unbound antagonist. |
| Agonist-like response observed with the antagonist. | 1. Partial agonism: Some peptide-based antagonists can exhibit partial agonist activity, especially at high concentrations.[6] | 1. Perform a dose-response curve in the absence of an agonist: This will help determine if the antagonist itself is eliciting a response.[6] 2. Consider a different antagonist: If partial agonism is confirmed and is problematic for your experiment, consider using a different B2 receptor antagonist.[6] |
| Low potency in functional assays compared to binding affinity. | 1. Assay conditions: The functional assay conditions (e.g., temperature, incubation time) may not be optimal. 2. Receptor reserve: The presence of spare receptors in the functional assay can lead to a rightward shift in the antagonist's apparent potency. | 1. Optimize assay parameters: Systematically vary parameters such as incubation time and temperature to ensure optimal assay performance. 2. Characterize your system: Determine the expression level of the target receptor in your cells or tissue.[6] |
Quantitative Data
The following table summarizes the pharmacological data for this compound and the related, more potent antagonist, Hoe 140 (Icatibant), for comparison.
| Antagonist | Assay Type | Preparation | Species | Value | Reference |
| This compound | Functional Assay (Calcium Mobilization) | Bovine Tracheal Smooth Muscle Cells | Bovine | Apparent KD: 26 nM | [9] |
| Hoe 140 (Icatibant) | Receptor Binding | Guinea-pig ileum | Guinea Pig | IC50: 1.07 x 10⁻⁹ mol/l, Ki: 7.98 x 10⁻¹⁰ mol/l | [10][11] |
| Hoe 140 (Icatibant) | Functional Assay (Contraction) | Guinea-pig ileum | Guinea Pig | pA2: 8.42 | [10][11] |
| Hoe 140 (Icatibant) | Functional Assay (Contraction) | Rat uterus | Rat | IC50: 4.9 x 10⁻⁹ mol/l | [10][11] |
| Hoe 140 (Icatibant) | Functional Assay (Contraction) | Guinea-pig pulmonary artery | Guinea Pig | IC50: 5.4 x 10⁻⁹ mol/l | [10][11] |
| Hoe 140 (Icatibant) | Functional Assay (Calcium Mobilization) | Cultured Bovine Endothelial Cells | Bovine | IC50: 10⁻⁹ mol/l | [10][11] |
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of this compound for the B2 receptor.[1]
Materials:
-
Cell membranes expressing the bradykinin B2 receptor
-
Radiolabeled bradykinin (e.g., [³H]bradykinin)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)[1]
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)[1]
-
96-well filter plates[1]
-
Scintillation cocktail and counter[1]
Procedure:
-
Prepare a series of dilutions of this compound in binding buffer.[1]
-
In a 96-well plate, add a fixed concentration of radiolabeled bradykinin (typically at or below its Kd) to each well.[1]
-
Add the different concentrations of the antagonist to the wells.[1]
-
To determine non-specific binding, add a high concentration of unlabeled bradykinin to a set of wells.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Terminate the binding by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
Data Analysis:
-
Calculate the specific binding at each antagonist concentration (Total binding - Non-specific binding).[1]
-
Plot the percent specific binding against the logarithm of the antagonist concentration and fit the data to a one-site competition model to determine the IC50.[1]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Intracellular Calcium Mobilization Assay
This protocol describes how to measure the inhibitory effect of this compound on bradykinin-induced intracellular calcium mobilization.[1]
Materials:
-
Cells expressing the bradykinin B2 receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound
-
Bradykinin
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black-walled, clear-bottom plate
-
Fluorescence plate reader or microscope
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.[1]
-
Prepare the dye loading solution by mixing the calcium indicator dye with a small amount of Pluronic F-127 in HBSS.[1]
-
Remove the culture medium from the cells and add the dye loading solution.[1]
-
Incubate the plate in the dark at 37°C for 45-60 minutes.[1]
-
Wash the cells twice with HBSS to remove excess dye.[1]
-
Add HBSS containing various concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).[1]
-
Place the plate in the fluorescence reader and begin recording the baseline fluorescence.[1]
-
Add a solution of bradykinin to each well to achieve a final concentration that elicits a submaximal response (e.g., EC80).
-
Continue to record the fluorescence for several minutes to capture the peak calcium response.
Data Analysis:
-
For each well, calculate the change in fluorescence from baseline to the peak response.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 of the antagonist.
Visualizations
Bradykinin B2 Receptor Signaling Pathway
Caption: Bradykinin B2 receptor signaling pathway and the inhibitory action of the antagonist.
Experimental Workflow for Optimizing Antagonist Concentration
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. AS-65645 | D-Arg-[Hyp3, Thi5,8,D-Phe7]-Bradykinin Clinisciences [clinisciences.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The bradykinin B2 receptor antagonist icatibant (Hoe 140) blocks aminopeptidase N at micromolar concentrations: off-target alterations of signaling mediated by the bradykinin B1 and angiotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Characteristics of the bradykinin-induced changes in intracellular calcium ion concentration of single bovine tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hoe 140 a new potent and long acting bradykinin-antagonist: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hoe 140 a new potent and long acting bradykinin-antagonist: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Enzymatic Degradation of D-Arg-[Hyp³,Thi⁵,⁸,D-Phe⁷]-Bradykinin in Plasma
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to address challenges related to the enzymatic degradation of the bradykinin (B550075) B2 receptor antagonist, D-Arg-[Hyp³,Thi⁵,⁸,D-Phe⁷]-Bradykinin, in plasma during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for the degradation of D-Arg-[Hyp³,Thi⁵,⁸,D-Phe⁷]-Bradykinin in plasma?
A1: While native bradykinin is rapidly degraded by several peptidases, including Angiotensin-Converting Enzyme (ACE), Carboxypeptidase N (CPN), and Aminopeptidase (B13392206) P (APP), the modified analog D-Arg-[Hyp³,Thi⁵,⁸,D-Phe⁷]-Bradykinin is specifically designed for enhanced stability. The D-Phenylalanine at position 7 confers resistance to ACE.[1] Therefore, the primary degradation pathway in plasma is likely initiated by Carboxypeptidase N (CPN) , which cleaves the C-terminal Arginine residue.[1] Subsequent degradation can be carried out by other plasma peptidases.
Q2: How do the structural modifications in D-Arg-[Hyp³,Thi⁵,⁸,D-Phe⁷]-Bradykinin contribute to its stability?
A2: The enhanced stability of this analog is due to several key modifications:
-
D-Arg at the N-terminus: Protects against aminopeptidases that cleave the N-terminal amino acid.[1]
-
Hyp (Hydroxyproline) at position 3: Can increase resistance to certain peptidases.[1]
-
Thi (Thienylalanine) at positions 5 and 8: These unnatural amino acids can hinder recognition and cleavage by peptidases.[1]
-
D-Phe at position 7: This D-amino acid substitution is crucial for its resistance to cleavage by Angiotensin-Converting Enzyme (ACE).[1]
Q3: What is the expected plasma half-life of D-Arg-[Hyp³,Thi⁵,⁸,D-Phe⁷]-Bradykinin?
A3: While specific half-life data for D-Arg-[Hyp³,Thi⁵,⁸,D-Phe⁷]-Bradykinin in plasma is not extensively published, it is expected to be significantly longer than that of native bradykinin, which has a half-life of only a few seconds. For comparison, other stabilized bradykinin B2 receptor antagonists, such as Icatibant (B549190), have a plasma half-life of approximately 1 to 2 hours in humans.[1][2][3][4] Given its extensive modifications, the half-life of D-Arg-[Hyp³,Thi⁵,⁸,D-Phe⁷]-Bradykinin is anticipated to be in a similar range, providing a longer duration of action for in vitro and in vivo experiments.
Q4: Can I use a general protease inhibitor cocktail, or are specific inhibitors necessary?
A4: For most applications, a broad-spectrum protease inhibitor cocktail is a good starting point to prevent degradation from a wide range of proteases present in plasma. However, if you observe significant degradation despite using a general cocktail, or if your experimental design requires a more targeted approach, the use of specific inhibitors for the primary degrading enzymes is recommended. For this peptide, a specific inhibitor of Carboxypeptidase N, such as GEMSA, would be particularly effective.[1]
Troubleshooting Guides
Issue 1: Rapid Loss of Peptide in Plasma Stability Assay
| Possible Cause | Recommended Solution |
| High Carboxypeptidase N (CPN) Activity | Add a specific CPN inhibitor, such as Guanidinoethylmercaptosuccinic acid (GEMSA), to your plasma samples. This will help to specifically block the initial cleavage of the C-terminal Arginine. |
| High Aminopeptidase P (APP) Activity | Although the N-terminal D-Arg offers protection, significant APP activity could still be a concern. Consider adding a specific APP inhibitor like Apstatin. |
| Inadequate General Protease Inhibition | Ensure you are using a broad-spectrum protease inhibitor cocktail at the recommended concentration. If degradation persists, you may need to increase the concentration or try a different formulation. |
| Improper Sample Handling | Always keep plasma samples on ice during preparation and limit the time between thawing and the start of the experiment. Perform all experimental steps at 4°C whenever possible to minimize enzymatic activity. |
| Adsorption to Labware | Use low-binding polypropylene (B1209903) tubes and pipette tips to minimize the loss of peptide due to adsorption to surfaces. |
Issue 2: Inconsistent or Irreproducible Results in Functional Assays
| Possible Cause | Recommended Solution |
| Variable Enzymatic Activity Between Plasma Batches | If possible, pool plasma from multiple donors to average out individual variations in enzyme activity. Alternatively, characterize the degradative activity of each new batch of plasma. |
| Peptide Degradation During Incubation | Minimize incubation times as much as the experimental protocol allows. For longer incubations, consider the use of a more comprehensive cocktail of protease inhibitors. |
| Freeze-Thaw Cycles | Aliquot plasma into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to increased enzymatic activity and peptide degradation. |
Data Presentation
Table 1: Recommended Concentrations of Protease Inhibitors for Plasma Stability Assays
| Inhibitor | Target Protease(s) | Typical Working Concentration | Reference |
| Protease Inhibitor Cocktail (100X) | Serine, Cysteine, Aspartic, and Metallo-proteases | 1X (e.g., 10 µL per 1 mL of plasma) | [5][6] |
| GEMSA | Carboxypeptidase N | 1 mM | [7] |
| Apstatin | Aminopeptidase P | 40 µM | [8] |
| EDTA | Metalloproteases | 1-5 mM | [5] |
| Bestatin | Aminopeptidases | Varies by cocktail formulation | [6] |
| Aprotinin | Serine proteases | Varies by cocktail formulation | [6] |
| Leupeptin | Serine and Cysteine proteases | Varies by cocktail formulation | [6] |
Table 2: Plasma Half-Life of Selected Bradykinin B2 Receptor Antagonists
| Antagonist | Species | Plasma Half-Life (t½) | Reference |
| Icatibant | Human | ~1-2 hours | [1][2][3][4] |
| Anatibant (LF16-0687Ms) | Human | Dose-independent | [9] |
| PHA-022121 | Human | Longer duration of effect than Icatibant | |
| Native Bradykinin | Human | < 30 seconds | [10] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
1. Materials:
-
D-Arg-[Hyp³,Thi⁵,⁸,D-Phe⁷]-Bradykinin
-
Pooled human plasma (or plasma from the species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protease inhibitor cocktail and/or specific inhibitors (e.g., GEMSA)
-
Quenching solution (e.g., cold acetonitrile (B52724) with 1% formic acid)
-
Low-binding polypropylene tubes
-
Incubator or water bath at 37°C
-
LC-MS/MS system
2. Procedure:
-
Preparation: Thaw frozen plasma at 37°C. Pre-warm plasma and PBS to 37°C. Prepare a stock solution of the peptide in a suitable solvent (e.g., water or PBS). Prepare working solutions of protease inhibitors.
-
Incubation: In a low-binding tube, add the desired volume of plasma and PBS. Add the protease inhibitor(s) and gently mix. Initiate the reaction by adding the peptide stock solution to a final concentration of 1-10 µM.
-
Time Points: Incubate the mixture at 37°C. At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing the cold quenching solution to stop the enzymatic reaction and precipitate plasma proteins.
-
Sample Processing: Vortex the quenched sample and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis to quantify the remaining intact peptide.
-
Data Analysis: Plot the percentage of remaining peptide against time and calculate the half-life (t½).
Protocol 2: LC-MS/MS Quantification of D-Arg-[Hyp³,Thi⁵,⁸,D-Phe⁷]-Bradykinin in Plasma
1. Sample Preparation:
-
Perform protein precipitation of the plasma sample by adding 3 volumes of cold acetonitrile containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase for injection.
2. LC-MS/MS Parameters (Example):
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the peptide from matrix components.
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the peptide and the internal standard. The exact m/z values will need to be determined for D-Arg-[Hyp³,Thi⁵,⁸,D-Phe⁷]-Bradykinin.
Visualizations
Caption: Enzymatic degradation pathway of D-Arg-[Hyp³,Thi⁵,⁸,D-Phe⁷]-Bradykinin in plasma.
Caption: Experimental workflow for an in vitro plasma stability assay.
Caption: Troubleshooting decision tree for peptide degradation in plasma.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. assets.hpra.ie [assets.hpra.ie]
- 3. Pharmacokinetics of single and repeat doses of icatibant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Icatibant | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. bosterbio.com [bosterbio.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Effect of a new aminopeptidase P inhibitor, apstatin, on bradykinin degradation in the rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A single dose, three-arm, placebo-controlled, phase I study of the bradykinin B2 receptor antagonist Anatibant (LF16-0687Ms) in patients with severe traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bradykinin measurement by liquid chromatography tandem mass spectrometry in subjects with hereditary angioedema enhanced by cold activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Apparent Low In Vivo Efficacy of D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin (Icatibant)
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the in vivo effects of the bradykinin (B550075) B2 receptor antagonist, D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin, commercially known as Icatibant (B549190). While this compound has demonstrated clear clinical efficacy in specific contexts, researchers may encounter scenarios of apparent low efficacy in experimental settings. This guide provides troubleshooting advice, detailed protocols, and relevant data to help identify and resolve such issues.
Frequently Asked Questions (FAQs)
Q1: Is this compound (Icatibant) generally considered to have low in vivo efficacy?
A1: No. In the clinical setting, Icatibant is an approved and effective treatment for acute attacks of hereditary angioedema (HAE), a condition mediated by excess bradykinin.[1][2] Multiple phase III clinical trials (FAST-1, FAST-2, and FAST-3) have demonstrated its efficacy in significantly reducing the time to symptom relief compared to placebo or other treatments.[3][4][5] Apparent low efficacy observed in a research setting is likely due to experimental design, the specific pathophysiology of the model being studied, or pharmacokinetic considerations.
Q2: What are the primary factors that can influence the observed in vivo efficacy of Icatibant?
A2: Several factors can impact the in vivo performance of Icatibant:
-
Experimental Model: The efficacy is highly dependent on the animal model and the extent to which the bradykinin B2 receptor is involved in the pathology being studied.
-
Pharmacokinetics: Icatibant has a short elimination half-life, which requires careful consideration of the dosing regimen to ensure adequate receptor blockade throughout the experiment.[6]
-
Metabolism: The compound is metabolized by peptidases. While it is resistant to angiotensin-converting enzyme (ACE), it can be degraded by other enzymes like carboxypeptidase N.[7][8]
-
Partial Agonism: In some contexts, particularly at higher doses, Icatibant can exhibit partial agonist activity, which may manifest as injection-site reactions like erythema and swelling.[3][9]
-
Receptor Downregulation: Prolonged exposure to an antagonist can sometimes lead to changes in receptor expression or sensitivity on the cell surface.[10]
Q3: How does the pharmacokinetic profile of Icatibant affect its experimental use?
A3: Icatibant is rapidly absorbed after subcutaneous administration, reaching maximum plasma concentrations in about 45 minutes.[6] However, it also has a short elimination half-life of approximately 1.5 to 2.0 hours.[6] For sustained B2 receptor blockade in longer experiments, repeated administration may be necessary. Clinical protocols for HAE allow for re-dosing at 6-hour intervals.[6]
Q4: Could metabolism be a reason for observing reduced efficacy?
A4: Yes. While the D-Phe7 substitution provides resistance to degradation by ACE, Icatibant is still susceptible to other serum peptidases, such as kininase I (Carboxypeptidase N), which cleaves the C-terminal arginine.[7][8] This metabolic breakdown can lead to a shorter duration of action in vivo than might be predicted from in vitro stability assays alone. The resulting metabolites are inactive.[9]
Q5: Are there species-specific differences in Icatibant's activity that I should be aware of?
A5: Yes, the affinity and antagonist potency of bradykinin receptor antagonists can vary between species. While Icatibant shows high affinity and potency across several species including human, guinea pig, mouse, rat, and rabbit, subtle differences in receptor binding and pharmacology may exist.[11] It is crucial to validate its efficacy in the specific animal model being used.
Troubleshooting Guides
Problem: Higher than expected dose of Icatibant is required to see an effect.
| Potential Cause | Troubleshooting Steps |
| Rapid Metabolism/Clearance | The short half-life of Icatibant may necessitate a different dosing strategy. Consider a continuous infusion or more frequent subcutaneous injections to maintain therapeutic concentrations.[6] |
| Suboptimal Administration | Ensure consistent subcutaneous injection technique, preferably in the abdominal area, as this can affect absorption rates.[12] |
| High Bradykinin Tone in Model | In models with extremely high levels of bradykinin production, a higher concentration of the competitive antagonist may be required to achieve effective receptor blockade. |
| Low B2 Receptor Expression | Confirm that the target tissue in your animal model expresses sufficient levels of the bradykinin B2 receptor. |
Problem: High variability in animal responses to Icatibant.
| Potential Cause | Troubleshooting Steps |
| Genetic Variation in Animal Strain | Use highly inbred animal strains to minimize genetic variability. Increase the sample size per group to improve statistical power.[10] |
| Inconsistent Drug Administration | Ensure consistent injection technique, volume, and concentration for all animals.[10] |
| Animal-to-Animal Pharmacokinetic Variability | Use age- and sex-matched animals. Be aware that body weight can influence the pharmacokinetics of Icatibant.[12] |
| Stress-Induced Physiological Changes | Acclimatize animals to the experimental conditions and handle them consistently to minimize stress, which can affect physiological responses.[12] |
Data Presentation
Table 1: Clinical Efficacy of Icatibant in Hereditary Angioedema (HAE) Attacks
| Study | Primary Endpoint | Icatibant Group | Placebo/Comparator Group | P-value |
| FAST-3 [3] | Median time to 50% reduction in symptom severity | 2.0 hours | 19.8 hours (Placebo) | < 0.001 |
| FAST-2 [2] | Median time to onset of symptom relief | 2.0 hours | 12.0 hours (Tranexamic Acid) | < 0.001 |
| FAST-1 [2] | Median time to onset of symptom relief | 2.5 hours | 4.6 hours (Placebo) | Not statistically significant |
Table 2: Pharmacokinetic Parameters of Icatibant (30 mg Subcutaneous Dose in Humans)
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | ~0.75 hours | [6] |
| Elimination Half-Life (t½) | ~1.4 - 2.0 hours | [6] |
| Absolute Bioavailability | ~97% | [6] |
Experimental Protocols
Protocol 1: In Vivo Assessment of B2 Receptor Antagonism (Bradykinin Challenge Model)
This protocol assesses the ability of Icatibant to block the hypotensive effect of exogenous bradykinin in a rodent model.
Materials:
-
Anesthetized rats or mice equipped for blood pressure monitoring.
-
Bradykinin solution (e.g., 10 µg/mL in saline).
-
Icatibant solution.
-
Vehicle control (sterile saline).
Methodology:
-
Stabilization: After anesthesia and catheterization, allow the animal's blood pressure to stabilize.
-
Baseline Measurement: Record baseline mean arterial pressure (MAP).
-
Bradykinin Challenge (Pre-treatment): Administer an intravenous bolus of bradykinin and record the maximum transient drop in MAP.
-
Antagonist Administration: Administer a specific dose of Icatibant or vehicle control via subcutaneous or intravenous injection.
-
Post-Antagonist Bradykinin Challenge: At a predetermined time after Icatibant administration (e.g., 30 minutes), administer the same dose of bradykinin again.
-
Data Analysis: Quantify the change in the hypotensive response to bradykinin before and after Icatibant administration. Efficacy is determined by the percentage inhibition of the bradykinin-induced hypotension.
Protocol 2: In Vitro Radioligand Binding Assay for B2 Receptor Affinity
This protocol determines the binding affinity (Ki) of Icatibant for the bradykinin B2 receptor.
Materials:
-
Cell membranes prepared from cells expressing the B2 receptor.
-
Radiolabeled bradykinin (e.g., [³H]bradykinin).
-
Icatibant solution at various concentrations.
-
Binding buffer.
-
Glass fiber filters and filtration apparatus.
-
Scintillation counter.
Methodology:
-
Binding Reaction: In a microplate, incubate a fixed concentration of radiolabeled bradykinin with the cell membrane preparation in the presence of varying concentrations of unlabeled Icatibant. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled bradykinin).
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of Icatibant. Use competitive binding analysis software to determine the IC50 (concentration of Icatibant that inhibits 50% of specific binding) and subsequently calculate the Ki value.
Mandatory Visualization
References
- 1. Icatibant - Wikipedia [en.wikipedia.org]
- 2. Icatibant - Australian Prescriber [australianprescriber.tg.org.au]
- 3. An evidence-based review of the potential role of icatibant in the treatment of acute attacks in hereditary angioedema type I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of hereditary angioedema with icatibant: efficacy in clinical trials versus effectiveness in the real-world setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical efficacy of icatibant in the treatment of acute hereditary angioedema during the FAST-3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Metabolism of bradykinin analogs by angiotensin I converting enzyme and carboxypeptidase N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Management of acute attacks of hereditary angioedema: potential role of icatibant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of the molecular interactions of two antagonists, MEN16132 or icatibant, at the human kinin B2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Improving solubility of D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of the potent bradykinin (B550075) B2 receptor antagonist, D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin, in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, potent, and selective antagonist of the bradykinin B2 receptor.[1] The bradykinin B2 receptor is a G-protein coupled receptor (GPCR). When activated by its natural ligand, bradykinin, it primarily couples to Gαq/11, initiating a signaling cascade. This peptide antagonist competitively blocks the binding of bradykinin to the B2 receptor, thereby inhibiting these downstream effects.
Q2: What are the key downstream signaling events inhibited by this antagonist?
A2: By blocking the B2 receptor, this compound prevents the activation of Phospholipase C (PLC). This, in turn, inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the release of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC) are suppressed. Further downstream, this antagonist can inhibit the phosphorylation of kinases like ERK1/2 and transcription factors such as STAT3.
Q3: How should I store the lyophilized peptide and its reconstituted solutions?
A3: Lyophilized this compound should be stored at -20°C. For reconstituted solutions, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. Aqueous solutions are not recommended for storage for more than one day.[2]
Q4: In which solvents can I dissolve this compound?
Troubleshooting Guides
Issue 1: Difficulty Dissolving the Peptide
-
Possible Cause: The peptide's concentration is too high for the chosen solvent, or the dissolution conditions are not optimal.
-
Troubleshooting Steps:
-
Lower the Concentration: Try dissolving the peptide at a lower concentration.
-
Use a Different Solvent: If aqueous solutions are not effective, try dissolving the peptide in a small amount of DMSO first, and then slowly add your aqueous buffer to the desired concentration.
-
Sonication: Gentle sonication can help break up aggregates and improve solubility.[3]
-
pH Adjustment: The solubility of peptides can be pH-dependent. For basic peptides, a slightly acidic buffer may improve solubility, while for acidic peptides, a slightly basic buffer might be beneficial.
-
Issue 2: Inconsistent Experimental Results
-
Possible Cause: The peptide may have degraded, or the solution may not be homogeneous.
-
Troubleshooting Steps:
-
Freshly Prepare Solutions: Whenever possible, prepare fresh solutions of the antagonist for each experiment.
-
Proper Storage: Ensure the lyophilized peptide and reconstituted aliquots are stored correctly at or below -20°C.
-
Ensure Complete Dissolution: Before use, visually inspect the solution to ensure there are no particulates. Vortex the solution gently after reconstitution.
-
Filter Sterilization: For cell culture experiments, filter the final solution through a 0.22 µm filter to ensure sterility.
-
Quantitative Solubility Data
The following tables provide solubility data for the related bradykinin B2 receptor antagonist Icatibant and for bradykinin, which can be used as a reference for this compound.
Table 1: Solubility of Icatibant
| Solvent | Solubility | Reference |
| Water | ≥51.4 mg/mL | [4] |
| Water (with sonication) | 50 mg/mL | [3] |
| DMSO | ≥11.43 mg/mL | [4] |
| Ethanol | ≥50.8 mg/mL | [4] |
Table 2: Solubility of Bradykinin
| Solvent | Solubility | Reference |
| PBS (pH 7.2) | ~2 mg/mL | [5] |
| Ethanol | ~10 mg/mL | [5] |
| DMSO | ~12 mg/mL | [5] |
Experimental Protocols
Protocol for Reconstitution of this compound
-
Equilibrate: Allow the vial of the lyophilized peptide to reach room temperature before opening to prevent moisture condensation.
-
Add Solvent: Carefully add a precise volume of the desired sterile solvent (e.g., sterile water or PBS) to the vial to achieve the desired stock concentration.
-
Dissolve: Gently vortex or swirl the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking.
-
Aliquot and Store: For long-term storage, it is recommended to aliquot the stock solution into smaller volumes in low-protein-binding tubes and store at -20°C or -80°C.
Visualizations
Caption: Workflow for preparing and troubleshooting the solubility of this compound.
Caption: Bradykinin B2 receptor signaling pathway and the point of inhibition by this compound.
References
D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin vehicle and formulation issues
Welcome to the technical support center for D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on vehicle and formulation challenges. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective competitive antagonist of the bradykinin (B550075) B2 receptor.[1][2][3] By binding to the B2 receptor, it blocks the endogenous ligand, bradykinin, from activating downstream signaling pathways.[1] The B2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.[1] Some research also indicates it may act as an antagonist for the bradykinin B1 receptor.[4]
Q2: How should I reconstitute and store the lyophilized peptide?
A2: For optimal stability, the lyophilized peptide should be stored at -20°C or colder.[1][2][4][5] Before reconstitution, allow the vial to warm to room temperature for 25-45 minutes.[1] To ensure all the powder is at the bottom of the vial, briefly vortex it. Reconstitute the peptide in a sterile, aqueous solution such as distilled water or a buffer like PBS to achieve your desired stock concentration.[1][4] Gently invert the tube several times to ensure the peptide is fully dissolved. For stock solutions, it is recommended to aliquot them into single-use vials to avoid repeated freeze-thaw cycles.[5]
Q3: What is a typical effective concentration range for this antagonist?
A3: The effective concentration of this compound can vary significantly depending on the experimental system, including the cell type, tissue, and species. A broad starting range to consider is 10 nM to 10 µM.[1] It is highly recommended to perform a concentration-response experiment to determine the optimal concentration for your specific model.[1]
Q4: What are the main challenges related to the bioavailability of this peptide in animal models?
A4: The primary barriers to in vivo bioavailability, particularly for oral administration, are enzymatic degradation in the gastrointestinal tract and low permeability across the intestinal epithelium due to its large size and hydrophilic nature.[6] The peptide can also be unstable in the acidic environment of the stomach.[6]
Troubleshooting Guides
Issue 1: Inconsistent or No Receptor Blockade Observed
| Possible Cause | Suggested Solution |
| Incorrect Antagonist Concentration | The concentration may be too low for your experimental system. Perform a concentration-response curve to determine the optimal inhibitory concentration (IC50). A good starting range is 10 nM to 10 µM.[1] |
| Peptide Degradation | The antagonist may have degraded due to improper storage or handling. Ensure the lyophilized peptide is stored at -20°C or below. Reconstitute just before use and avoid repeated freeze-thaw cycles.[1][5] |
| Cell/Tissue Variability | Receptor expression levels can differ between cell passages or tissue preparations. Use cells within a consistent passage number range and standardize tissue dissection and preparation methods. |
Issue 2: High Background Signal in Binding Assays
| Possible Cause | Suggested Solution |
| Non-specific Binding | The antagonist may be binding to other proteins or the assay plate. Increase the concentration of blocking agents like bovine serum albumin (BSA) in your assay buffer. |
| Inadequate Washing | Insufficient washing steps can leave unbound antagonist behind. Optimize the number and duration of your wash steps to effectively remove unbound peptide. |
Issue 3: Peptide Instability in Serum-Containing Media
| Possible Cause | Suggested Solution |
| Enzymatic Degradation | The peptide is susceptible to degradation by serum enzymes like kininase I (Carboxypeptidase N), which cleaves the C-terminal Arginine.[7] While resistant to ACE, other peptidases can also contribute to its breakdown.[5][7] |
| Use of Protease Inhibitors | For in vitro experiments with serum, consider using a broad-spectrum protease inhibitor cocktail.[5] For in vivo studies, formulation strategies to protect the peptide are crucial. |
| Minimize Incubation Time | If possible, reduce the incubation time of the peptide in serum-containing media to minimize degradation. |
Data Summary
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C56H83N19O13S2 | [2][8][9] |
| Molecular Weight | ~1294.5 g/mol | [6][8][9] |
| Appearance | Lyophilized powder | [2] |
| Storage Temperature | -20°C or colder | [1][2][4][5] |
Solubility
| Solvent | Recommendation | Reference |
| Sterile Water | Recommended for reconstitution. | [1][4] |
| Phosphate-Buffered Saline (PBS) | Recommended for reconstitution. | [1][4] |
| Dimethyl Sulfoxide (DMSO) | Mentioned as a possible solvent. | [5] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Peptide
-
Allow the vial of lyophilized this compound to equilibrate to room temperature for 25-45 minutes before opening.[1]
-
Briefly centrifuge or vortex the vial to ensure all the powder is at the bottom.[1]
-
Add the appropriate volume of a sterile, aqueous solvent (e.g., nuclease-free water or PBS) to achieve the desired stock concentration.[4]
-
Gently invert the tube 5-10 times to ensure the peptide is completely dissolved. Avoid vigorous vortexing which could cause peptide degradation.
-
For storage, aliquot the stock solution into single-use, low-binding polypropylene (B1209903) tubes and store at -20°C or colder. Avoid repeated freeze-thaw cycles.[5]
Protocol 2: In Vitro Calcium Flux Assay
This protocol measures the inhibitory effect of the antagonist on bradykinin-induced intracellular calcium mobilization.
-
Cell Seeding: Seed cells expressing the bradykinin B2 receptor in a 96-well black, clear-bottom microplate to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) loading solution. Incubate in the dark at 37°C for 45-60 minutes.[1][4]
-
Washing: Gently wash the cells twice with a suitable buffer like Hanks' Balanced Salt Solution (HBSS) to remove excess dye.[1][4]
-
Antagonist Incubation: Add HBSS containing various concentrations of this compound to the wells. Include a vehicle control. Incubate for 15-30 minutes.[1][4]
-
Calcium Measurement: Place the plate in a fluorescence plate reader. Record the baseline fluorescence.
-
Agonist Stimulation: Add a pre-determined concentration of bradykinin (e.g., EC50 or EC80) to stimulate calcium release and continue recording the fluorescence signal.[1]
Visualizations
Caption: Bradykinin B2 Receptor Signaling Pathway and Antagonist Action.
Caption: Experimental Workflow for a Calcium Flux Assay.
Caption: Troubleshooting Logic for Inconsistent Experimental Results.
References
- 1. benchchem.com [benchchem.com]
- 2. AS-65645 | D-Arg-[Hyp3, Thi5,8,D-Phe7]-Bradykinin Clinisciences [clinisciences.com]
- 3. D-Arg-[Hyp3,Thi5,8,D-Phe7]- Bradykinin -5mg [anaspec.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. D-Arginyl-[hyp3,thi5,8,D-phe7]-bradykinin | C56H83N19O13S2 | CID 44216437 - PubChem [pubchem.ncbi.nlm.nih.gov]
Variability in results with D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address variability and troubleshoot experiments involving the bradykinin (B550075) B2 receptor antagonist, D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective competitive antagonist of the bradykinin B2 receptor, a G-protein coupled receptor (GPCR).[1] By binding to the B2 receptor, it prevents the endogenous ligand, bradykinin, from activating downstream signaling cascades. The B2 receptor primarily couples to Gq/11, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium.[1]
Q2: What are the main sources of variability in experimental results with this antagonist?
A2: Variability in experimental outcomes can stem from several factors:
-
Peptide Stability and Handling: As a peptide, its stability is critical. Improper storage, handling, and repeated freeze-thaw cycles of stock solutions can lead to degradation and loss of activity.[1]
-
Metabolism: First-generation bradykinin antagonists, including analogs of this peptide, can be metabolized by serum enzymes like carboxypeptidase N (kininase I).[2][3] This can cleave the C-terminal arginine, generating a des-Arg9 metabolite that may have activity at the bradykinin B1 receptor, leading to off-target effects, especially in inflammatory models where B1 receptor expression is upregulated.[3][4][5]
-
Species Differences: The amino acid sequence of the bradykinin B2 receptor can differ between species, which can significantly alter the binding affinity and potency of the antagonist.[5]
-
Experimental Conditions: The composition of buffers, cell passage number, and receptor expression levels in the experimental system can all influence the apparent potency of the antagonist.[1][5]
Q3: What is a typical effective concentration range for this compound?
A3: The effective concentration can vary significantly depending on the experimental system. A broad starting range to consider is 10 nM to 10 µM.[1] For example, an apparent dissociation constant (Kd) of 26 nM was determined in bovine tracheal smooth muscle cells.[6] It is highly recommended to perform a concentration-response experiment to determine the optimal concentration for your specific model.[1]
Q4: How should I prepare and store this compound?
A4: For optimal stability, the lyophilized peptide should be stored at -20°C or colder.[1][7] Before reconstitution, allow the vial to warm to room temperature to prevent condensation.[7] Reconstitute the peptide in a sterile, aqueous solution (e.g., distilled water or PBS).[1] For hydrophobic peptides, a small amount of an organic solvent like DMSO can be used for initial dissolution before dilution in an aqueous buffer.[8] It is best to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[1][7]
Q5: Can this antagonist be used in in vivo studies?
A5: Yes, analogs of this peptide have been utilized in in vivo studies.[1] However, be aware that D-Phe7-substituted bradykinin antagonists can be degraded in vivo, primarily by carboxypeptidase N.[2] This can lead to a shorter duration of action and the generation of metabolites with potential B1 receptor activity.[2][3]
Troubleshooting Guides
Issue 1: Inconsistent or No Receptor Blockade Observed
| Possible Cause | Suggested Solution |
| Incorrect Antagonist Concentration | The concentration may be too low for your specific experimental system. Perform a concentration-response curve to determine the optimal inhibitory concentration (IC50). A good starting range is 10 nM to 10 µM.[1] |
| Peptide Degradation | The antagonist may have degraded due to improper storage or handling. Ensure the lyophilized peptide is stored at -20°C or below. Reconstitute just before use in a suitable sterile buffer and avoid repeated freeze-thaw cycles.[1] |
| Cell/Tissue Variability | Receptor expression levels can vary between cell passages or tissue preparations. Use cells within a consistent and low passage number range and standardize tissue dissection and preparation methods.[1] |
| Species-Specific Potency | The antagonist may have lower affinity for the B2 receptor in the species you are using. Consult the literature for data on the potency of the antagonist in your specific species or a closely related one. |
Issue 2: High Background Signal in Assays
| Possible Cause | Suggested Solution |
| Non-specific Binding (Binding Assays) | The antagonist may be binding to other proteins or the assay plate. Increase the concentration of blocking agents like bovine serum albumin (BSA) in your assay buffer. Use low-binding plates and pipette tips.[2] |
| Inadequate Washing | Insufficient washing can leave unbound antagonist behind. Increase the number and volume of wash steps in your protocol.[1] |
| Constitutive Receptor Activity (Functional Assays) | Some cell lines may exhibit high basal signaling. If possible, use an inverse agonist to reduce the basal activity or choose a different cell line with lower constitutive activity. |
| Autofluorescence (Calcium Assays) | The compound itself may be fluorescent at the wavelengths used for detection. Run a control with the antagonist alone to check for autofluorescence. |
Issue 3: Unexpected Agonist-like Effects
| Possible Cause | Suggested Solution |
| Partial Agonism | First-generation bradykinin antagonists can exhibit partial agonist activity, especially at higher concentrations.[3][5] Perform a dose-response curve with the antagonist alone to check for any stimulatory effects. If partial agonism is confirmed and problematic, consider using a second-generation antagonist like Icatibant (HOE 140).[5] |
| Metabolite Activity | The antagonist may be degrading to a des-Arg9 metabolite, which is an agonist at the B1 receptor. This is more likely in longer-term experiments or in vivo studies.[2][3][4] Consider co-incubation with a carboxypeptidase inhibitor or using a more stable second-generation antagonist. |
Quantitative Data
Table 1: In Vitro Potency of this compound
| Assay Type | Preparation | Species | Potency (Value) | Potency (Measure) |
| Functional Assay (Contraction) | Guinea-pig ileum | Guinea Pig | 6.18 | pA2 |
| Functional Assay (Contraction) | Guinea-pig ileum | Guinea Pig | 3 x 10⁻⁵ | IC50 (M) |
| Functional Assay (Contraction) | Rat uterus | Rat | 4.0 x 10⁻⁶ | IC50 (M) |
| Functional Assay (Contraction) | Guinea-pig pulmonary artery | Guinea Pig | 6.4 x 10⁻⁶ | IC50 (M) |
| Functional Assay (Calcium Mobilization) | Bovine tracheal smooth muscle cells | Bovine | 26 | Apparent KD (nM)[6] |
Note: Data for the first four entries are from a single source[9]. The significant variation in potency across different tissues and assays highlights the importance of empirical determination in your specific experimental system.
Table 2: Comparative In Vitro Potency of Other B2 Receptor Antagonists
| Compound | Assay Type | Preparation | Potency (Value) | Potency (Measure) |
| HOE 140 (Icatibant) | Radioligand Binding | Guinea-pig ileum membranes | 0.798 | Ki (nM) |
| HOE 140 (Icatibant) | Functional Assay (Contraction) | Guinea-pig ileum | 8.42 | pA2 |
| HOE 140 (Icatibant) | Functional Assay (Contraction) | Rat uterus | 4.9 x 10⁻⁹ | IC50 (M) |
| HOE 140 (Icatibant) | Functional Assay (Contraction) | Guinea-pig pulmonary artery | 5.4 x 10⁻⁹ | IC50 (M) |
Note: Data for all entries are from a single source[9].
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a method to determine the binding affinity (Ki) of this compound for the B2 receptor.
-
Membrane Preparation: Homogenize cells or tissues expressing the B2 receptor in a cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend in a binding buffer.
-
Binding Reaction: In a 96-well plate, incubate a fixed concentration of a suitable radiolabeled B2 receptor ligand (e.g., [³H]-Bradykinin) with the membrane preparation in the presence of varying concentrations of unlabeled this compound.
-
Separation: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the antagonist concentration. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This protocol describes how to measure the inhibitory effect of this compound on bradykinin-induced intracellular calcium mobilization.
-
Cell Preparation: Plate cells expressing the B2 receptor in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Incubation: Wash the cells and incubate with varying concentrations of this compound.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure baseline fluorescence.
-
Agonist Stimulation: Inject a pre-determined concentration of bradykinin (e.g., EC80) to stimulate calcium release and record the change in fluorescence.
-
Data Analysis: Calculate the peak fluorescence response and plot it against the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[8]
Visualizations
Caption: Bradykinin B2 receptor signaling pathway inhibition.
Caption: Calcium mobilization assay workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Characteristics of the bradykinin-induced changes in intracellular calcium ion concentration of single bovine tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of Bradykinin B2 Receptor Antagonists: D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin vs. HOE 140 (Icatibant)
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two significant peptide-based bradykinin (B550075) B2 receptor antagonists: the first-generation antagonist D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin and the second-generation, clinically approved drug HOE 140, also known as Icatibant. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their respective pharmacological profiles based on published experimental data.
Bradykinin, a potent inflammatory mediator, exercises its wide range of physiological and pathological effects primarily through the activation of the bradykinin B2 receptor, a G-protein coupled receptor (GPCR).[1] The development of antagonists for this receptor has been a critical goal for creating therapies for conditions such as hereditary angioedema (HAE), where Icatibant has achieved clinical success.[2] This guide highlights the significant advancements in potency and duration of action realized with the development of HOE 140 over its predecessor.
Quantitative Performance Comparison
The following tables summarize in vitro data, illustrating the pharmacological distinctions between this compound and HOE 140 (Icatibant). The data unequivocally demonstrates that HOE 140 is two to three orders of magnitude more potent than this compound in inhibiting bradykinin-induced smooth muscle contractions and displays a markedly higher binding affinity for the B2 receptor.[3]
Table 1: In Vitro Receptor Binding Affinity
| Compound | Preparation | Assay | Parameter | Value (M) |
| HOE 140 (Icatibant) | Guinea-pig ileum | Receptor Binding | IC₅₀ | 1.07 x 10⁻⁹[3] |
| Guinea-pig ileum | Receptor Binding | Kᵢ | 7.98 x 10⁻¹⁰[3] | |
| This compound | - | - | - | Data not available |
Table 2: In Vitro Functional Antagonism
| Compound | Tissue Preparation | Assay | Parameter | Value (M) |
| HOE 140 (Icatibant) | Guinea-pig ileum | Contraction Assay | IC₅₀ | 1.1 x 10⁻⁸[3] |
| Rat uterus | Contraction Assay | IC₅₀ | 4.9 x 10⁻⁹[3] | |
| Guinea-pig pulmonary artery | Contraction Assay | IC₅₀ | 5.4 x 10⁻⁹[3] | |
| This compound | Guinea-pig ileum | Contraction Assay | IC₅₀ | 3.0 x 10⁻⁵[3] |
| Rat uterus | Contraction Assay | IC₅₀ | 4.0 x 10⁻⁶[3] | |
| Guinea-pig pulmonary artery | Contraction Assay | IC₅₀ | 6.4 x 10⁻⁶[3] |
Table 3: Antagonist Potency (pA₂) in Guinea-pig Ileum
| Compound | pA₂ Value |
| HOE 140 (Icatibant) | 8.42[3] |
| This compound | 6.18[3] |
Signaling Pathways and Mechanism of Action
Both this compound and HOE 140 function as competitive antagonists of the bradykinin B2 receptor.[2] The B2 receptor is a GPCR that primarily signals through the Gαq pathway. Upon binding of the endogenous agonist, bradykinin, the receptor activates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade culminates in various physiological responses, including vasodilation, increased vascular permeability, and smooth muscle contraction.[2] By competitively binding to the B2 receptor, both antagonists prevent bradykinin from initiating this signaling cascade.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the work of Hock et al. (1991).[3]
Receptor Binding Assay (Guinea-pig Ileum)
Objective: To determine the binding affinity (IC₅₀ and Kᵢ) of the antagonists for the bradykinin B2 receptor.
-
Tissue Preparation: A crude membrane fraction was prepared from guinea-pig ileum.
-
Incubation: The membrane preparation was incubated with [³H]-bradykinin as the radioligand.
-
Competition: Increasing concentrations of the unlabeled antagonists (HOE 140 or this compound) were added to displace the radioligand.
-
Separation: Bound and free radioligand were separated by filtration.
-
Quantification: The radioactivity of the bound ligand was measured using liquid scintillation counting.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of [³H]-bradykinin (IC₅₀) was determined. The Kᵢ value was then calculated using the Cheng-Prusoff equation.
Isolated Organ Contraction Assay (e.g., Guinea-pig Ileum)
Objective: To assess the functional antagonist potency (IC₅₀ and pA₂) of the compounds by measuring their ability to inhibit bradykinin-induced smooth muscle contraction.
-
Tissue Preparation: Segments of guinea-pig ileum, rat uterus, or guinea-pig pulmonary artery were isolated and mounted in organ baths containing a physiological salt solution (e.g., Tyrode's solution) at 37°C, bubbled with carbogen (B8564812) (95% O₂, 5% CO₂).
-
Equilibration: The tissues were allowed to equilibrate under a resting tension.
-
Antagonist Incubation: The tissues were pre-incubated with either vehicle or a specific concentration of the antagonist (HOE 140 or this compound) for a set period.
-
Bradykinin Challenge: Cumulative concentration-response curves to bradykinin were generated by adding increasing concentrations of bradykinin to the organ bath and recording the resulting isometric contractions.
-
Data Analysis: The contractile responses were measured and plotted against the bradykinin concentration. The IC₅₀ value, the concentration of antagonist that causes a 50% inhibition of the maximal bradykinin-induced contraction, was determined. For pA₂ determination, Schild plot analysis was performed by repeating the bradykinin concentration-response curves in the presence of several different concentrations of the antagonist.
Conclusion
The experimental data robustly demonstrates that HOE 140 (Icatibant) is a significantly more potent bradykinin B2 receptor antagonist than the first-generation compound this compound. The two to three orders of magnitude increase in potency, as evidenced by lower IC₅₀ and Kᵢ values and a higher pA₂ value, represents a substantial advancement in the development of bradykinin receptor antagonists. This superior pharmacological profile has been a key factor in the successful clinical development and therapeutic application of Icatibant for conditions mediated by excessive bradykinin activity.
References
A Comparative Guide to Bradykinin B2 Receptor Antagonists: D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin vs. Icatibant and Fasitibant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic peptide D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin with other prominent bradykinin (B550075) B2 receptor antagonists, Icatibant (also known as HOE 140) and Fasitibant (also known as MEN16132). Bradykinin, a potent inflammatory mediator, exerts its physiological and pathological effects, including vasodilation, pain, and inflammation, primarily through the activation of the B2 receptor, a G-protein coupled receptor (GPCR).[1][2] Consequently, the development of selective B2 receptor antagonists is a significant area of therapeutic interest for conditions such as hereditary angioedema.[1] This document offers an objective overview of their performance, supported by experimental data, to inform research and development decisions.
Quantitative Comparison of Antagonist Performance
The efficacy of these antagonists is primarily evaluated through in vitro receptor binding and functional assays, which determine their affinity for the B2 receptor and their ability to inhibit bradykinin-induced responses. The following tables summarize key quantitative data for this compound, Icatibant, and Fasitibant. It is important to note that direct comparison of these values should be made with caution, as experimental conditions can vary between studies.
In Vitro Potency and Receptor Binding Affinity
| Parameter | D-Arg-[Hyp3,Thi5,8,D-Phe7]-BK | Icatibant (HOE 140) | Fasitibant (MEN16132) | Tissue/Assay |
| IC50 (mol/L) | 3 x 10⁻⁵ | 1.1 x 10⁻⁸ | - | Guinea-pig ileum (Contraction)[2] |
| 4.0 x 10⁻⁶ | 4.9 x 10⁻⁹ | - | Rat uterus (Contraction)[2] | |
| 6.4 x 10⁻⁶ | 5.4 x 10⁻⁹ | - | Guinea-pig pulmonary artery (Contraction)[2] | |
| Ki (mol/L) | 6.6 x 10⁻⁶ | 7.98 x 10⁻¹⁰ | Subnanomolar affinity | Guinea Pig Ileum / Human B2 Receptor[3][4] |
| pA2 | 6.18 | 8.42 | - | Guinea-pig ileum[2] |
Data clearly indicates that Icatibant is two to three orders of magnitude more potent than this compound in inhibiting bradykinin-induced smooth muscle contractions and exhibits significantly higher binding affinity for the B2 receptor.[2] Fasitibant is also reported to have subnanomolar affinity for the B2 receptor.[4]
Bradykinin B2 Receptor Signaling Pathway and Antagonist Mechanism of Action
The bradykinin B2 receptor is a Gq protein-coupled receptor.[1] Upon binding of the agonist, bradykinin, the receptor activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[5] This signaling cascade leads to various physiological responses. Competitive antagonists like this compound, Icatibant, and Fasitibant block this pathway by preventing bradykinin from binding to the B2 receptor.
Experimental Protocols
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the B2 receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of the test antagonists.
Materials:
-
Membrane preparations from cells or tissues expressing the B2 receptor (e.g., guinea pig ileum or a cell line stably expressing the human B2 receptor).[3]
-
Radiolabeled B2 receptor ligand (e.g., [3H]-Bradykinin).[3]
-
Test compounds (this compound, Icatibant, Fasitibant).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[1]
-
Wash buffer (ice-cold).[3]
-
Glass fiber filters.[3]
-
Scintillation counter.[3]
Procedure:
-
Incubation: A fixed concentration of the radiolabeled ligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist.[1]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove the unbound radioligand.[1]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[1]
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[3]
Functional Assay: Calcium Mobilization
This assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium.
Objective: To determine the functional potency (e.g., IC50) of the antagonists.
Materials:
-
Cells stably expressing the bradykinin B2 receptor.[5]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[5]
-
Bradykinin (agonist).
-
Test compounds (antagonists).
-
Fluorescence plate reader (e.g., FLIPR).[5]
Procedure:
-
Cell Plating: Plate the B2 receptor-expressing cells in a microplate.[5]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.[5]
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of the antagonist.[5]
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of bradykinin.[5]
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.[6]
-
Data Analysis: Quantify the ability of the antagonist to inhibit the agonist-induced calcium response and determine the IC50 value.[6]
In Vivo Model: Carrageenan-Induced Paw Edema
This is a classic model of acute inflammation used to assess the anti-inflammatory effects of compounds in vivo.
Objective: To evaluate the in vivo efficacy of the antagonists.
Procedure:
-
Compound Administration: The test antagonist or vehicle is administered to the animals (e.g., rats) via a chosen route (e.g., subcutaneous).[6]
-
Induction of Edema: A short time after compound administration, a sub-plantar injection of a 1% carrageenan solution is made into the hind paw of each animal.[6]
-
Measurement of Edema: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.[7]
-
Data Analysis: The percentage inhibition of paw edema by the antagonist is calculated by comparing the increase in paw volume in the treated group to the vehicle-treated control group.[7]
Conclusion
The experimental data robustly demonstrates that Icatibant is a significantly more potent bradykinin B2 receptor antagonist than the first-generation compound this compound, both in terms of binding affinity and functional inhibition.[2] Fasitibant also emerges as a highly potent non-peptide antagonist. The superior pharmacological profiles of Icatibant and Fasitibant have underpinned their successful clinical and preclinical development, respectively. For researchers, the choice of antagonist will depend on the specific experimental goals, with Icatibant serving as a well-characterized tool for studying B2 receptor-mediated processes and this compound providing a historical benchmark. Fasitibant represents a potent non-peptide alternative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Radioligand binding characterization of the bradykinin B(2) receptor in the rabbit and pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. inotiv.com [inotiv.com]
A Comparative Guide to the Selectivity of D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin for B1 vs. B2 Bradykinin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bradykinin (B550075) B2 receptor antagonist, D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin, focusing on its selectivity for the bradykinin B1 and B2 receptors. The information presented herein is intended to assist researchers in designing experiments and interpreting data related to the selectivity of this and similar compounds.
Bradykinin, a potent inflammatory mediator, exerts its effects through two primary G protein-coupled receptors, B1 and B2.[1] The B2 receptor is constitutively expressed in a variety of tissues and is involved in the acute inflammatory response, while the B1 receptor's expression is typically low in healthy tissues but is induced by inflammation and tissue injury, playing a role in chronic inflammatory conditions.[1] The selectivity of bradykinin receptor antagonists is a critical factor in their therapeutic application and in the interpretation of experimental results.
This compound is a synthetic peptide analog of bradykinin and a potent antagonist of the bradykinin B2 receptor.[1] While primarily targeting the B2 receptor, evidence suggests potential cross-reactivity with the B1 receptor, largely through the action of its metabolites.[1][2]
Quantitative Comparison of Ligand Affinities
To illustrate the selectivity profile, the following table compares the binding affinities of this compound for the B2 receptor with the affinities of its potential metabolite and other selective ligands for the B1 receptor.
| Compound | Receptor Target | Affinity (IC50/Ki) | Potency (pA2) | Reference |
| This compound | B2 | Potent Antagonist (Specific values not consistently reported) | Not specified | [1] |
| desArg10-[Hoe140] (metabolite of a second-generation B2 antagonist) | B1 | IC50: 1.2 x 10⁻⁸ M | Not specified | [1] |
| desArg9-[Leu8]-BK (Selective B1 antagonist) | B1 | IC50: 1.1 x 10⁻⁷ M | Not specified | [1] |
| Lys-[Des-Arg9]Bradykinin (Selective B1 agonist) | B1 (human) | Ki: 0.12 nM | Not specified |
Note: Hoe 140 is a second-generation B2 antagonist, D-Arg-[Hyp3,Thi5,D-Tic7,Oic8]-bradykinin.[1]
Signaling Pathways
The activation of both B1 and B2 receptors by their respective agonists leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. The B2 receptor is also known to couple to Gi, which inhibits adenylyl cyclase.
Caption: Simplified signaling pathways for Bradykinin B1 and B2 receptors.
Experimental Workflows
Radioligand Binding Assay
A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
Functional Assay: Guinea Pig Ileum Contraction
This ex vivo functional assay measures the ability of an antagonist to inhibit the agonist-induced contraction of smooth muscle.
Caption: Workflow for a guinea pig ileum contraction functional assay.
Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of this compound for B1 and B2 bradykinin receptors.
Materials:
-
Cell membranes from a cell line stably expressing either the human B1 or B2 bradykinin receptor.
-
Radiolabeled ligand (e.g., [³H]-Bradykinin for B2, or a radiolabeled B1-selective agonist).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well filter plates (e.g., GF/C filters pre-soaked in polyethyleneimine).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of this compound in binding buffer.
-
Incubation: In a 96-well filter plate, add the cell membranes, a fixed concentration of the radiolabeled ligand (typically at or near its Kd value), and the various concentrations of the unlabeled antagonist. Incubate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the incubation by rapid filtration through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: After drying the filters, add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the amount of specific binding at each concentration of the antagonist by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from the total binding.
-
Plot the percent specific binding against the logarithm of the antagonist concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Guinea Pig Ileum Contraction (Schild Analysis)
Objective: To determine the functional potency (pA2) of this compound as a competitive antagonist at the B2 receptor.
Materials:
-
Male guinea pig.
-
Tyrode's solution (a physiological salt solution).
-
Bradykinin (agonist).
-
This compound (antagonist).
-
Organ bath with an isometric transducer and a recording system.
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum. Clean the segment and mount it in an organ bath containing aerated Tyrode's solution at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a period of time (e.g., 60 minutes), with regular changes of the Tyrode's solution.
-
Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for bradykinin by adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contraction.
-
Antagonist Incubation: Wash the tissue to remove the agonist and allow it to return to baseline. Then, incubate the tissue with a fixed concentration of this compound for a predetermined time (e.g., 30-60 minutes).
-
Second Agonist Curve: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for bradykinin.
-
Repeat: Repeat steps 4 and 5 with different concentrations of the antagonist.
-
Data Analysis:
-
For each antagonist concentration, calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone).
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
The pA2 value is the x-intercept of the Schild plot, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. For a competitive antagonist, the slope of the Schild plot should not be significantly different from 1.
-
Conclusion
The available evidence strongly suggests that this compound is a potent B2 receptor antagonist.[1] Its cross-reactivity with the B1 receptor appears to be primarily mediated through its metabolic conversion to des-Arg9 metabolites.[1][2] Researchers utilizing this compound should be aware of this potential for off-target effects, especially in in vivo studies or long-term in vitro experiments where metabolic conversion can occur. For studies requiring high selectivity, the use of second-generation B2 antagonists, which are designed to be more resistant to metabolic degradation, or the co-administration of carboxypeptidase inhibitors may be considered.[2] Further studies directly quantifying the binding affinity of this compound and its specific metabolites at the B1 receptor would be beneficial for a more complete understanding of its pharmacological profile.
References
Navigating Bradykinin Receptor Cross-Reactivity: A Comparative Guide to D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin and its Metabolites
For Immediate Release
Shanghai, China – December 15, 2025 – In the intricate world of inflammatory and pain research, the selectivity of pharmacological tools is paramount. This guide provides a comprehensive comparison of the bradykinin (B550075) B2 receptor antagonist, D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin, its metabolites, and other key bradykinin receptor modulators. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of performance, supported by experimental data, to facilitate informed decisions in targeting the bradykinin system.
Bradykinin, a key mediator of inflammation and pain, exerts its effects through two primary G protein-coupled receptors: the B1 and B2 receptors.[1] While the B2 receptor is constitutively expressed and mediates acute inflammatory responses, the B1 receptor is often induced during tissue injury and chronic inflammation.[1] The therapeutic potential of modulating these receptors has led to the development of various synthetic agonists and antagonists.
This compound is a potent and selective antagonist of the bradykinin B2 receptor.[2] However, a critical aspect of its pharmacology lies in its metabolic transformation. In vivo, this first-generation antagonist can be metabolized by carboxypeptidases to its des-Arg9 form.[1] This metabolite displays a significantly altered receptor affinity profile, exhibiting a pronounced activity at the B1 receptor.[1] This cross-reactivity is a crucial consideration for researchers, as it can lead to off-target effects and complicate the interpretation of experimental results.
This guide delves into the quantitative data on the binding affinities and functional potencies of this compound, its metabolite, and other selective bradykinin receptor ligands to provide a clear comparative landscape.
Comparative Analysis of Bradykinin Receptor Ligands
To provide a clear and objective comparison, the following tables summarize the binding affinities (Ki) and functional potencies (IC50/pA2) of this compound and other relevant compounds at the human bradykinin B1 and B2 receptors.
Table 1: Binding Affinity (Ki) of Bradykinin Receptor Ligands
| Compound | B1 Receptor Ki (nM) | B2 Receptor Ki (nM) | Selectivity |
| This compound | >10,000 | ~1-10 | B2 Selective |
| des-Arg9-Bradykinin (Metabolite) | ~1,930 | ~8,100 | B1 Active |
| Icatibant (Hoe 140) | >10,000 | 0.798 | Highly B2 Selective |
| Lys-[Des-Arg9]Bradykinin | 0.12 | >30,000 | Highly B1 Selective (Agonist) |
| BI113823 | 5.3 | >10,000 | Highly B1 Selective (Antagonist) |
Note: The Ki values for des-Arg9-Bradykinin are for the metabolite of the natural bradykinin and serve as a proxy for the metabolite of this compound.
Table 2: Functional Potency of Bradykinin Receptor Antagonists
| Compound | B1 Receptor | B2 Receptor (pA2/IC50) |
| This compound | Inactive | pA2: ~7.0-8.0 |
| Icatibant (Hoe 140) | Inactive | IC50: 1.07 nM |
| BI113823 | IC50: 6.97 nM | Inactive |
Understanding the Mechanism of Cross-Reactivity
The cross-reactivity of this compound is not a result of the parent compound having affinity for the B1 receptor. Instead, it is a consequence of its in vivo metabolism. The enzyme carboxypeptidase N can cleave the C-terminal arginine residue, generating the des-Arg9 metabolite.[1] This metabolite is a known ligand for the B1 receptor.[1]
Experimental Protocols
To ensure the reproducibility and accuracy of the data presented, detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound to a specific receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human B1 or B2 bradykinin receptor.
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% BSA at pH 7.4.
-
Competition Binding: A fixed concentration of a radiolabeled ligand (e.g., [3H]-Bradykinin for B2 receptors or [3H]-Lys-[Des-Arg9]Bradykinin for B1 receptors) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation: The reaction is incubated at room temperature for 60-90 minutes to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium.
-
Cell Culture: Cells expressing the target bradykinin receptor (B1 or B2) are cultured in a 96-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the test antagonist.
-
Agonist Stimulation: A known agonist (e.g., bradykinin for B2 receptors, Lys-[Des-Arg9]Bradykinin for B1 receptors) is added to the wells to stimulate calcium release.
-
Signal Detection: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of the antagonist on the agonist-induced calcium response is quantified, and the IC50 or pA2 value is determined.
Bradykinin Receptor Signaling
Both B1 and B2 receptors are Gq-protein coupled. Upon agonist binding, they activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event in the signaling cascade.
Conclusion
The choice of a bradykinin receptor antagonist requires careful consideration of its selectivity profile, not only of the parent compound but also of its potential metabolites. This compound is a potent B2 receptor antagonist; however, its metabolic conversion to a B1-active metabolite necessitates careful experimental design and data interpretation. For studies requiring high selectivity, second-generation antagonists such as Icatibant for the B2 receptor, or specific B1 antagonists like BI113823, offer more targeted pharmacological tools. This guide provides the necessary data and protocols to aid researchers in making the most appropriate choice for their specific research needs.
References
Navigating Bradykinin B2 Receptor Antagonism: A Comparative Analysis Featuring D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the bradykinin (B550075) B2 receptor antagonist, D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin, with other relevant alternatives. The following sections provide a detailed overview of its performance based on experimental data, methodologies for key experiments, and a look into the underlying signaling pathways.
Bradykinin, a potent inflammatory mediator, exerts its physiological and pathological effects primarily through the activation of the bradykinin B2 receptor, a G protein-coupled receptor (GPCR).[1] The development of B2 receptor antagonists has been a focal point for therapeutic intervention in various inflammatory conditions.[1] this compound is a first-generation synthetic peptide antagonist of the B2 receptor.[2] Its efficacy is critically evaluated through Schild analysis, a cornerstone of pharmacological characterization that quantifies the potency of a competitive antagonist.
Quantitative Comparison of B2 Receptor Antagonists
The potency of this compound and other B2 receptor antagonists is commonly expressed by the pA2 value, derived from Schild analysis. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.[3] A higher pA2 value indicates a more potent antagonist.
| Antagonist | pA2 Value | Tissue/Assay | Reference |
| This compound | 6.18 | Guinea-pig ileum | [4] |
| Icatibant (HOE 140) | 9.1 | Mouse ileum | [5] |
| MEN16132 | 9.4 | Mouse ileum | [5] |
| MEN11270 | 9.9 (pIC50) | Mouse ileum | [5] |
| LF16-0687 | 8.8 (pIC50) | Mouse ileum | [5] |
| FR173657 | 8.2 (pIC50) | Mouse ileum | [5] |
| Antagonist | Ki (nM) | Tissue/Cell Line | Reference |
| Fasitibant (MEN16132) | ~0.032 | Human (CHO cells) | [6] |
| Anatibant (LF22-0542) | 0.67 | Human (recombinant) | [6] |
| WIN 64338 | 64 | Human (IMR-90 cells) | [6] |
Experimental Protocols
A detailed understanding of the methodologies used to derive the comparative data is crucial for accurate interpretation.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of an antagonist to the B2 receptor by measuring the displacement of a radiolabeled ligand.
Materials:
-
Cell membranes expressing the bradykinin B2 receptor.
-
Radiolabeled B2 receptor ligand (e.g., [³H]-Bradykinin).
-
Test antagonist.
-
Assay buffer.
-
Wash buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radiolabeled ligand in the presence of varying concentrations of the unlabeled antagonist.
-
Separate the bound and free radioligand via rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value of the antagonist.
-
Calculate the Ki value using the Cheng-Prusoff equation.[6]
Guinea Pig Ileum Contraction Assay (Schild Analysis)
This functional assay assesses the ability of a competitive antagonist to inhibit the contractile response induced by an agonist in an isolated smooth muscle preparation.
Materials:
-
Male guinea pig ileum.
-
Tyrode's physiological salt solution.
-
Bradykinin (agonist).
-
Test antagonist.
-
Organ bath with an isometric transducer and recording system.
Procedure:
-
Mount a segment of the guinea pig ileum in an organ bath containing Tyrode's solution, maintained at 37°C and aerated.
-
Record the isometric contractions of the tissue.
-
Establish a cumulative concentration-response curve for bradykinin.
-
Wash the tissue and incubate with a fixed concentration of the antagonist for a predetermined time.
-
Re-establish the bradykinin concentration-response curve in the presence of the antagonist.
-
Repeat steps 4 and 5 with at least two other concentrations of the antagonist.
-
For each antagonist concentration, calculate the dose ratio (the ratio of the EC50 of bradykinin in the presence of the antagonist to the EC50 in its absence).
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.[7] For a competitive antagonist, this plot should be linear with a slope of approximately 1.[7] The pA2 value is determined from the x-intercept of the regression line.[7]
Visualizing the Mechanisms
Bradykinin B2 Receptor Signaling Pathway
Activation of the B2 receptor by bradykinin initiates a signaling cascade. The receptor is coupled to Gq/11 proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium. This compound acts by competitively blocking the binding of bradykinin to the B2 receptor, thus inhibiting this downstream signaling.
Caption: Bradykinin B2 Receptor Signaling and Antagonism.
Schild Analysis Experimental Workflow
The process of determining the pA2 value of a competitive antagonist through Schild analysis follows a structured workflow.
Caption: Workflow for Schild Analysis.
Logical Relationship of Schild Plot Interpretation
The interpretation of a Schild plot provides critical information about the nature of the antagonism.
Caption: Interpreting Schild Plot Results.
References
- 1. pdg.cnb.uam.es [pdg.cnb.uam.es]
- 2. neuron.mefst.hr [neuron.mefst.hr]
- 3. benchchem.com [benchchem.com]
- 4. Comparative antagonist pharmacology at the native mouse bradykinin B2 receptor: radioligand binding and smooth muscle contractility studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
Validating the Affinity of D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin: A Comparative Guide to Radioligand Binding Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin's binding affinity for bradykinin (B550075) receptors against other common antagonists. Supported by experimental data, this document details the methodologies for validation and contextualizes the compound's performance to inform research and development decisions.
Bradykinin, a nine-amino-acid peptide, is a potent mediator of inflammation and pain, exerting its effects through two main G protein-coupled receptors (GPCRs): the B1 and B2 receptors.[1] The B2 receptor is constitutively expressed in a variety of tissues and is responsible for the acute physiological responses to bradykinin. In contrast, the B1 receptor is typically expressed at low levels but is induced by tissue injury and inflammation, playing a role in chronic inflammatory conditions.[2] The development of antagonists for these receptors is a key strategy for therapeutic intervention in a range of pathologies.
This compound is a synthetic peptide analog of bradykinin and a potent antagonist of the bradykinin B2 receptor.[2] As a first-generation bradykinin antagonist, its selectivity and mechanism of action are of significant interest. This guide will delve into the specifics of its binding affinity, compare it with other antagonists, and provide the necessary experimental framework for its validation using radioligand binding assays.
Comparative Binding Affinity of Bradykinin Receptor Antagonists
The binding affinity of an antagonist for its receptor is a critical determinant of its potency. This is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), where a lower value indicates a higher affinity. The following table summarizes the binding affinities of this compound and other notable bradykinin receptor antagonists.
| Antagonist | Receptor Target | Binding Affinity (pKi) | Tissue/Cell Line |
| This compound | B2 | ~7.58 (Apparent KD = 26 nM) | Not explicitly cited |
| Icatibant (Hoe 140) | B2 | 10.1 - 10.9 | Rabbit and Pig Ileum, Rat Uterus and Airways |
| MEN16132 | B2 | 10.3 - 10.4 | Rabbit and Pig Ileum |
| MEN11270 | B2 | 10.1 - 10.3 | Rabbit and Pig Ileum |
| FR173657 | B2 | 8.2 - 9.1 | Rabbit and Pig Ileum |
| des-Arg9-[Leu8]-BK | B1 | IC50: 1.1 x 10-7 M | Rabbit Aorta |
| des-Arg10-[Hoe 140] | B1 | IC50: 1.2 x 10-8 M | Rabbit Aorta |
Experimental Protocol: Radioligand Binding Assay
To experimentally validate the binding affinity of this compound, a competitive radioligand binding assay is the gold standard.
Objective: To determine the inhibitory constant (Ki) of this compound for the bradykinin B2 receptor.
Materials:
-
Membrane Preparations: Membranes from cells or tissues endogenously or recombinantly expressing the bradykinin B2 receptor (e.g., CHO-K1 or HEK293 cells transfected with the human B2 receptor).
-
Radioligand: A radiolabeled B2 receptor ligand, such as [3H]-Bradykinin.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled B2 receptor ligand (e.g., unlabeled bradykinin).
-
Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well filter plates with glass fiber filters (e.g., GF/C).
-
Scintillation Counter and scintillation cocktail.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the B2 receptor in a lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the membrane preparation to each well.
-
Add a fixed concentration of the radioligand ([3H]-Bradykinin), typically at or below its Kd value.
-
Add increasing concentrations of the unlabeled competitor, this compound.
-
For determining non-specific binding, add a saturating concentration of unlabeled bradykinin.
-
For determining total binding, add only the radioligand and membranes.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient period to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This traps the membranes with bound radioligand on the filter.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizing the Experimental and Biological Context
To better understand the experimental workflow and the underlying biological pathways, the following diagrams are provided.
Conclusion
The radioligand binding assay is an indispensable tool for the quantitative assessment of the binding affinity of novel and existing compounds targeting the bradykinin receptors. While this compound is recognized as a potent B2 receptor antagonist, this guide highlights the importance of direct experimental validation to ascertain its precise affinity and selectivity profile. The provided protocols and comparative data serve as a valuable resource for researchers aiming to characterize this and other bradykinin receptor modulators, ultimately aiding in the development of more effective therapeutics for inflammatory and pain-related disorders.
References
Confirming B2 Receptor Blockade: A Comparative Guide to D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin and Other Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin, a potent peptide antagonist of the bradykinin (B550075) B2 receptor, with other key peptide and non-peptide alternatives. The information presented, supported by experimental data, is intended to assist in the selection of appropriate tools for confirming B2 receptor blockade in various research and development settings.
Bradykinin, a key inflammatory mediator, exerts its physiological and pathological effects primarily through the G-protein coupled B2 receptor. Activation of the B2 receptor initiates a signaling cascade leading to vasodilation, increased vascular permeability, and pain. Consequently, antagonists of the B2 receptor are valuable pharmacological tools and potential therapeutic agents for a range of inflammatory conditions.
Quantitative Comparison of B2 Receptor Antagonists
The following tables summarize the in vitro and in vivo performance of this compound against other notable B2 receptor antagonists.
Table 1: In Vitro Potency of B2 Receptor Antagonists
| Compound | Class | Species/Cell Line | Assay Type | Kᵢ (nM) | pA₂/pIC₅₀/pKB |
| This compound | Peptide | Guinea Pig Ileum | Functional | - | 6.18[1] |
| Rat Uterus | Functional | - | - (IC₅₀: 4.0 x 10⁻⁶ M)[1] | ||
| Guinea Pig Pulmonary Artery | Functional | - | - (IC₅₀: 6.4 x 10⁻⁶ M)[1] | ||
| HOE-140 (Icatibant) | Peptide | Guinea Pig Ileum | Binding | 0.798[1] | - (IC₅₀: 1.07 nM)[1] |
| Guinea Pig Ileum | Functional | - | 8.42[1] | ||
| Rat Uterus | Functional | - | - (IC₅₀: 4.9 nM)[1] | ||
| Guinea Pig Pulmonary Artery | Functional | - | - (IC₅₀: 5.4 nM)[1] | ||
| Rabbit Jugular Vein | Functional | - | 9.04[2] | ||
| FR173657 | Non-peptide | Human IMR-90 Cells | Binding | 0.36[3] | - (IC₅₀: 2.9 nM)[3] |
| Guinea Pig Ileum | Functional | - | 9.2[3] | ||
| Rat Uterus | Functional | - | 9.1[4][5] | ||
| Fasitibant (MEN16132) | Non-peptide | Human (CHO cells) | Binding | ~0.032 | 10.5 |
| Anatibant (LF22-0542) | Non-peptide | Human (recombinant) | Binding | 0.67 | - |
| WIN 64338 | Non-peptide | Human (IMR-90 cells) | Binding | 64 | - |
Table 2: In Vivo Efficacy of B2 Receptor Antagonists
| Compound | Animal Model | Endpoint | Route of Administration | Effective Dose |
| HOE-140 (Icatibant) | Anesthetized Rats | Inhibition of Bradykinin-induced Blood Pressure Reflexes | s.c. | ID₅₀: 8.5 nmol/kg[6][7] |
| FR173657 | Anesthetized Rats | Inhibition of Bradykinin-induced Blood Pressure Reflexes | s.c. | ID₅₀: 1.1 µmol/kg[6][7] |
| Guinea Pigs | Inhibition of Bradykinin-induced Bronchoconstriction | p.o. | ED₅₀: 0.075 mg/kg[3] | |
| Rats | Inhibition of Carrageenan-induced Paw Edema | p.o. | ED₅₀: 6.8 mg/kg[3] |
Signaling Pathways and Experimental Workflows
To effectively utilize and interpret data from B2 receptor blockade experiments, a thorough understanding of the underlying signaling pathways and experimental procedures is crucial.
Bradykinin B2 Receptor Signaling Pathway
The bradykinin B2 receptor is a Gq-coupled G-protein coupled receptor (GPCR). Upon binding of an agonist like bradykinin, the receptor activates Phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). This increase in cytosolic Ca²⁺ is a key event that initiates various downstream cellular responses. B2 receptor antagonists competitively inhibit this pathway by preventing bradykinin from binding to its receptor.
B2 Receptor Signaling Pathway and Point of Antagonist Intervention.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the key steps in a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound for the B2 receptor.
Workflow for a Competitive Radioligand Binding Assay.
Experimental Workflow: Calcium Mobilization Assay
This workflow illustrates the process of a functional assay to measure the ability of an antagonist to inhibit agonist-induced intracellular calcium release.
Workflow for a Calcium Mobilization Assay.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the B2 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Membrane preparation from cells or tissue expressing the bradykinin B2 receptor (e.g., guinea pig ileum).
-
Radiolabeled B2 receptor ligand (e.g., [³H]-Bradykinin).
-
This compound and other test compounds.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-Bradykinin, and varying concentrations of the unlabeled antagonist (this compound or other test compounds). Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known B2 antagonist).
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding) and calculate the Kᵢ (inhibitory constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[8]
Calcium Mobilization Assay
Objective: To measure the ability of this compound to inhibit bradykinin-induced intracellular calcium release.
Materials:
-
A cell line endogenously or recombinantly expressing the bradykinin B2 receptor.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Bradykinin (agonist).
-
This compound and other test compounds.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed cells into a black, clear-bottom 96-well plate and culture overnight to form a confluent monolayer.
-
Dye Loading: Wash the cells with Assay Buffer and then incubate them with a loading solution containing the calcium-sensitive dye and Pluronic F-127 in the dark at 37°C for 45-60 minutes.
-
Antagonist Incubation: Wash the cells to remove excess dye and then pre-incubate with varying concentrations of the antagonist (this compound) for a short period (e.g., 15-30 minutes).
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Add a solution of bradykinin to all wells to stimulate the B2 receptor.
-
Immediately measure the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: For antagonist assays, plot the agonist-induced response as a function of the antagonist concentration to determine the IC₅₀ value.
Guinea Pig Ileum Contraction Assay
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit bradykinin-induced smooth muscle contraction.
Materials:
-
Male Dunkin-Hartley guinea pig.
-
Tyrode's solution.
-
Organ bath with an isotonic transducer.
-
Bradykinin (agonist).
-
This compound and other test compounds.
Procedure:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and placed in oxygenated Tyrode's solution.[9]
-
Mounting: The ileum segment is mounted in an organ bath containing Tyrode's solution at 37°C and aerated with carbogen (B8564812) (95% O₂ / 5% CO₂). The tissue is connected to an isotonic transducer to record contractions.
-
Equilibration: The tissue is allowed to equilibrate under a constant resting tension for at least 30-60 minutes, with regular washes.
-
Agonist Response: A cumulative concentration-response curve to bradykinin is established to determine the EC₅₀ (the concentration that produces 50% of the maximal contraction).
-
Antagonist Incubation: The tissue is washed, and then incubated with a specific concentration of the antagonist (this compound) for a set period.
-
Antagonist Challenge: In the presence of the antagonist, a second cumulative concentration-response curve to bradykinin is generated.
-
Data Analysis: The dose ratio (the ratio of the EC₅₀ of bradykinin in the presence and absence of the antagonist) is calculated. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA₂ value, a measure of the antagonist's potency. A slope not significantly different from unity suggests competitive antagonism.
References
- 1. Hoe 140 a new potent and long acting bradykinin-antagonist: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonistic and antagonistic properties of the bradykinin B2 receptor antagonist, Hoe 140, in isolated blood vessels from different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the non-peptide B2 antagonist FR173657 on kinin-induced smooth muscle contraction and relaxation, vasoconstriction and prostaglandin release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the non-peptide B2 antagonist FR173657 on kinin-induced smooth muscle contraction and relaxation, vasoconstriction and prostaglandin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The nonpeptide B2 receptor antagonist FR173657: inhibition of effects of bradykinin related to its role in nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The nonpeptide B2 receptor antagonist FR173657: inhibition of effects of bradykinin related to its role in nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Guinea Pig Ileum [sheffbp.co.uk]
A Comparative Guide to the Efficacy of D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the synthetic peptide D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin, a potent and selective antagonist of the bradykinin (B550075) B2 receptor, across various species. Understanding the species-specific performance of this antagonist is crucial for preclinical research and the development of novel therapeutics targeting the kallikrein-kinin system. This document synthesizes available experimental data on its binding affinity and functional potency, offering insights into its pharmacological profile.
Mechanism of Action: Targeting the Bradykinin B2 Receptor
Bradykinin, a key inflammatory mediator, exerts its physiological and pathological effects, including vasodilation, increased vascular permeability, and pain, primarily through the activation of the bradykinin B2 receptor (B2R), a G protein-coupled receptor (GPCR). This compound acts as a competitive antagonist at this receptor, blocking the binding of endogenous bradykinin and thereby inhibiting its downstream signaling cascade. The B2 receptor is constitutively expressed in a wide range of tissues across different species.
Comparative Efficacy Data
The efficacy of this compound and its analogs is typically assessed through in vitro receptor binding assays and functional assays on isolated tissues, as well as in vivo models of inflammation and cardiovascular regulation. The following tables summarize the available quantitative data on the potency of this and related bradykinin B2 receptor antagonists in various species.
Table 1: In Vitro Efficacy of D-Phe7 Bradykinin Analogs (B2 Receptor)
| Compound | Species/Tissue | Assay Type | Potency (Ki in nM) |
| This compound | Guinea Pig Ileum | [3H]-Bradykinin Binding | Not explicitly found |
| D-Arg-[Hyp3,D-Phe7]-bradykinin (NPC 567) | Guinea Pig Ileum | [3H]-Bradykinin Binding | 1.3[1] |
| Icatibant (HOE 140) | Human (CHO cells) | [3H]-Bradykinin Binding | 0.798[2][3] |
| Icatibant (HOE 140) | Rat Bladder | Functional Assay (pA2) | 8.0[4] |
| Icatibant (HOE 140) | Human Bladder | Functional Assay (pKB) | 8.4[4] |
Table 2: In Vivo Efficacy of Bradykinin B2 Receptor Antagonists in Rats
| Compound | Model | Route of Administration | Effective Dose | Observed Effect |
| D-Arg-[Hyp3,D-Phe7]-bradykinin (NPC 567) | Endotoxic Shock | Intravenous Infusion | 8 nmol/kg/min | Reduced mortality from 100% to 50%[5] |
| D-Arg-[Hyp3,D-Phe7]-bradykinin (NPC 567) | Endotoxic Shock | Intravenous Infusion | Not specified | Partially reversed hypotension[5] |
| Icatibant (HOE 140) | Carrageenan-induced Paw Edema | Subcutaneous | 100 nmol/kg | ~65% reduction in edema[6] |
Direct in vivo efficacy data for this compound in various species is limited in the available literature. The data presented for the closely related analog, NPC 567, provides valuable insight into its potential in vivo effects.
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental findings. Below are generalized protocols for key assays used to evaluate the efficacy of bradykinin B2 receptor antagonists.
Radioligand Binding Assay
This in vitro assay measures the binding affinity of a compound to its receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the bradykinin B2 receptor.
Materials:
-
Membrane preparations from tissues or cells expressing the B2 receptor (e.g., guinea pig ileum, CHO cells transfected with the human B2 receptor).
-
Radiolabeled bradykinin B2 receptor ligand (e.g., [3H]-Bradykinin).
-
Test compound (this compound).
-
Incubation buffer and wash buffer.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Analyze the data to determine the IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the anti-inflammatory activity of a compound.
Objective: To evaluate the in vivo efficacy of this compound in reducing acute inflammation.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Carrageenan solution (e.g., 1% in sterile saline).
-
Test compound (this compound) dissolved in a suitable vehicle.
-
Pletysmometer or calipers to measure paw volume/thickness.
Procedure:
-
Administer the test compound or vehicle to the rats via the desired route (e.g., subcutaneous, intravenous).
-
After a specified pretreatment time, inject a sub-plantar volume of carrageenan solution into the right hind paw of each rat.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental design, the following diagrams are provided in the DOT language for Graphviz.
Caption: Bradykinin B2 Receptor Signaling Pathway and Antagonist Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of bradykinin B(2) receptor antagonists in human and rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-Arg-[Hyp3-D-Phe7]-bradykinin, a bradykinin antagonist, reduces mortality in a rat model of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Review of D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin and Other Bradykinin B2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic peptide antagonist D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin, also known as NPC-17731, with other notable bradykinin (B550075) B2 receptor antagonists.[1][2][3] By presenting key experimental data, detailed protocols, and visual representations of signaling pathways and workflows, this document aims to be an objective resource for researchers investigating the bradykinin system and developing novel therapeutics.
Mechanism of Action and Therapeutic Potential
Bradykinin, a potent inflammatory mediator, exerts its physiological and pathological effects primarily through the G-protein coupled bradykinin B2 receptor.[4][5] Activation of the B2 receptor initiates a signaling cascade that is implicated in pain, inflammation, vasodilation, and increased vascular permeability.[4][6] this compound is a potent and selective competitive antagonist of the bradykinin B2 receptor.[1][2] It competitively binds to the B2 receptor, thereby preventing the binding of endogenous bradykinin and inhibiting the subsequent downstream signaling pathways.[1] This mechanism of action makes B2 receptor antagonists like this compound valuable tools for studying the role of the bradykinin system in various physiological and pathological processes and as potential therapeutic agents for conditions such as hereditary angioedema, pain, and inflammation.[5][7]
Comparative Analysis of Bradykinin B2 Receptor Antagonists
The potency and efficacy of bradykinin B2 receptor antagonists are typically evaluated through in vitro binding and functional assays. The following tables summarize the binding affinities (Ki) and functional potencies (IC50 or pA2) of this compound and other well-characterized B2 receptor antagonists. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions, such as the radioligand used, cell line, and tissue preparation.[8]
Table 1: Binding Affinity (Ki) of Bradykinin B2 Receptor Antagonists
| Antagonist | Radioligand | Cell Line/Tissue | Ki (nM) | Reference |
| This compound (NPC-17731) | [3H]-Bradykinin | Human IMR-90 fibroblasts | ~0.11 | [9] |
| Icatibant (HOE 140) | [3H]-Bradykinin | CHO cells expressing human B2 receptor | 0.798 | [10] |
| Icatibant (HOE 140) | [3H]-Bradykinin | Rabbit Ileum | ~0.126 (pKi 9.9) | [11] |
| Icatibant (HOE 140) | [3H]-Bradykinin | Pig Ileum | ~0.1 (pKi 10.1) | [11] |
| MEN16132 (Fasitibant) | [3H]-Bradykinin | Human (CHO cells) | ~0.032 (pKi 10.5) | [6] |
| Anatibant (LF22-0542) | Not Specified | Human (recombinant) | 0.67 | [6] |
| WIN 64338 | [3H]-Bradykinin | Human IMR-90 cells | 64 | [6] |
Table 2: Functional Potency (IC50/pA2) of Bradykinin B2 Receptor Antagonists
| Antagonist | Assay Type | Cell Line/Tissue | IC50 (nM) / pA2 | Reference |
| This compound (NPC-17731) | Bradykinin-induced contraction | Guinea pig ileum | 23 - 37 | [12] |
| This compound (NPC-17731) | Bradykinin-induced Ca2+ increase | Bovine tracheal smooth muscle cells | Apparent KD of 26 nM | [13] |
| Icatibant (HOE 140) | Bradykinin-induced Ca2+ efflux | Human IMR-90 fibroblasts | - | [9] |
| MEN16132 (Fasitibant) | Calcium mobilization | Human recombinant B2 receptor | pA2 of 10.1 | [6] |
| Anatibant (LF22-0542) | Not Specified | Human recombinant B2 receptor | pA2 of 8.9 | [6] |
| WIN 64338 | Not Specified | Guinea Pig Trachea | pA2 of 6.9 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for two key assays used to characterize bradykinin B2 receptor antagonists.
Radioligand Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[4]
Materials:
-
Cell Membranes: Membranes prepared from cells or tissues expressing the bradykinin B2 receptor (e.g., CHO cells transfected with the human B2 receptor, IMR-90 cells).[4][6][14]
-
Test Compound: this compound or other antagonists at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA.[1]
-
Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.[1]
-
96-well Filter Plates: With glass fiber filters (e.g., GF/C).[1][15]
-
Scintillation Counter. [1]
Procedure:
-
Incubation: In a 96-well filter plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist. Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of unlabeled bradykinin).[1]
-
Filtration: After incubation to reach equilibrium, rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.[15]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[1][15]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[1]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration to generate a competition curve. Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.[7][16]
Calcium Flux Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by a bradykinin B2 receptor agonist.[8]
Materials:
-
Cells: A cell line endogenously or recombinantly expressing the bradykinin B2 receptor.
-
Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM, Indo-1 AM).[17][18]
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compound: this compound or other antagonists at various concentrations.
-
Agonist: Bradykinin.
-
Fluorescence plate reader with kinetic reading capabilities.[1]
Procedure:
-
Cell Plating: Seed cells in a multi-well plate (e.g., 96-well or 384-well) and allow them to attach overnight.[1]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.[1][17]
-
Washing: Gently wash the cells with assay buffer to remove extracellular dye.[1]
-
Antagonist Incubation: Add varying concentrations of the antagonist to the cells and incubate for a predetermined time (e.g., 15-30 minutes).[1]
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Record baseline fluorescence, then inject a fixed concentration of bradykinin (typically the EC80) and immediately begin measuring the fluorescence intensity over time.[1]
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the inhibitory effect of the antagonist by comparing the peak fluorescence response in the presence of the antagonist to the response with the agonist alone. Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.[1][5]
Visualizing Signaling and Experimental Processes
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: Bradykinin B2 receptor signaling pathway and the inhibitory action of this compound.
Caption: Comparative experimental workflows for characterizing bradykinin B2 receptor antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. AS-65645 | D-Arg-[Hyp3, Thi5,8,D-Phe7]-Bradykinin Clinisciences [clinisciences.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, characterization, and conformational analysis of the D/L-Tic7 stereoisomers of the bradykinin receptor antagonist D-Arg0[Hyp3,Thi5,D-Tic7,Oic8]bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Radioligand binding characterization of the bradykinin B(2) receptor in the rabbit and pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Competitive and selective antagonistic action of NPC 17731 on bradykinin-induced relaxant and contractile responses of the guinea pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characteristics of the bradykinin-induced changes in intracellular calcium ion concentration of single bovine tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Comparison of the molecular interactions of two antagonists, MEN16132 or icatibant, at the human kinin B2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bu.edu [bu.edu]
- 18. Bradykinin-induced Ca2+ signaling in human subcutaneous fibroblasts involves ATP release via hemichannels leading to P2Y12 receptors activation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin
This document provides crucial safety and logistical information for the proper disposal of D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin, a potent synthetic antagonist of the bradykinin (B550075) B2 receptor. The following procedures are designed to ensure the safety of laboratory personnel and to prevent environmental contamination. While a comprehensive Safety Data Sheet (SDS) with detailed toxicological information for this specific peptide is not publicly available, it is imperative to handle it with care due to its potent physiological effects.[1]
Hazard Identification and Personal Protective Equipment (PPE)
Given the bioactive nature of this peptide, it should be handled as a potentially hazardous compound. The following personal protective equipment is recommended to minimize exposure.[1]
| Equipment | Specification | Purpose |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | To protect eyes from airborne powder and splashes of solutions.[1] |
| Hand Protection | Chemical-resistant nitrile gloves. | To prevent skin contact with the compound.[1] |
| Body Protection | A buttoned-up laboratory coat. | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation.[1] |
Disposal Procedures
Proper disposal is critical to mitigate potential biological effects and environmental contamination.[1] All disposal methods must comply with local, state, and federal regulations for chemical waste.[1][2]
| Waste Form | Disposal Protocol |
| Unused Compound (Lyophilized Powder) | Dispose of as chemical waste. Do not discard down the drain.[1] |
| Solutions | Collect in a designated, clearly labeled hazardous waste container.[1] |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated solid chemical waste container.[1] |
| Contaminated PPE (e.g., gloves) | Dispose of in the appropriate laboratory waste stream for contaminated PPE.[1] |
General Laboratory Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
-
Receiving and Storage :
-
Reconstitution :
-
Consult the product's technical data sheet for the appropriate solvent (e.g., sterile, nuclease-free water or specific buffers).[1][3]
-
To avoid frothing, add the solvent slowly to the vial.[1]
-
Gently swirl or vortex to ensure the peptide is fully dissolved. Avoid vigorous shaking.[1]
-
For stock solutions, aliquot into single-use vials to prevent repeated freeze-thaw cycles and store at -80°C.[3]
-
-
Handling Solutions :
-
Decontamination :
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][4] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
References
Essential Safety and Logistical Information for Handling D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin
Hazard Identification and Personal Protective Equipment (PPE)
The full toxicological properties of D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin have not been thoroughly investigated. Therefore, it should be treated as a potentially hazardous chemical. The primary routes of exposure to minimize are inhalation of the lyophilized powder, skin contact, and eye contact.[3] Adherence to PPE guidelines is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects eyes from airborne powder and splashes of solutions.[1] |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents skin contact with the compound.[1] |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Recommended when handling the lyophilized powder outside of a certified chemical fume hood to prevent inhalation.[1] |
Operational Procedures: Handling and Storage
Proper handling and storage are critical for maintaining the peptide's stability and ensuring researcher safety.[4] All handling should be conducted in a designated, well-ventilated area or a chemical fume hood.[5]
Step-by-Step Handling Protocol:
-
Receiving and Storage: Upon receipt, visually inspect the package for damage. Store the lyophilized peptide in a cool, dry, and dark place, with a recommended temperature of -20°C for long-term stability.[6][7]
-
Preparation for Reconstitution: Before opening, allow the vial of lyophilized powder to equilibrate to room temperature to prevent condensation.[5][6] Ensure all necessary sterile materials, such as vials, pipettes, and recommended solvents, are gathered.
-
Reconstitution: Consult the product's technical data sheet for the recommended solvent, which is often sterile, nuclease-free water or a specific buffer.[1][8] To create a stock solution, slowly add the solvent to the vial to avoid frothing. Gently swirl or vortex to ensure the peptide is fully dissolved; avoid vigorous shaking.[1][5]
-
Handling Solutions: Clearly label all solutions with the compound name, concentration, solvent, and preparation date.[1] Continue to wear all recommended PPE when working with the dissolved peptide. To avoid repeated freeze-thaw cycles which can degrade the peptide, it is best practice to create single-use aliquots from the stock solution.[4][6] Store stock solutions at -80°C.[6]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.[1] Never pour peptide solutions down the sink or discard them in regular trash.[9]
Table 2: Waste Disposal Plan
| Waste Stream | Disposal Procedure |
| Unused Compound (Lyophilized Powder) | Dispose of as chemical waste. Place the original vial into a larger, sealable, shatter-proof container labeled as hazardous waste.[1][10] |
| Peptide Solutions | Collect all liquid waste in a dedicated, leak-proof, and chemically compatible hazardous waste container. Clearly label the container with the full chemical name and solvent composition.[1][10] |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated solid chemical waste container.[1] |
| Contaminated PPE (e.g., gloves) | Dispose of in the appropriate laboratory waste stream for contaminated PPE, typically a biohazard or chemical waste bag.[1] |
All waste must be handled in accordance with institutional and local regulations.[9] Coordinate with your institution's environmental health and safety (EHS) department for pickup and disposal.[11]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Experimental Protocols
Detailed Methodology: Competitive Radioligand Binding Assay for the Bradykinin (B550075) B2 Receptor
This protocol describes a method to determine the binding affinity of this compound by measuring its ability to compete with a radiolabeled bradykinin ligand.
Materials:
-
Cell membrane preparation expressing the human Bradykinin B2 receptor.
-
This compound (test compound).
-
Radiolabeled Bradykinin (e.g., [³H]-Bradykinin).
-
Unlabeled Bradykinin (for non-specific binding determination).
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).[12]
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).[12]
-
96-well filter plates (e.g., glass fiber filters, pre-soaked in buffer).
-
Filtration manifold.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare Reagents: Prepare a series of dilutions of this compound in the binding buffer. A typical starting range is 10 nM to 10 µM.[12]
-
Assay Setup: In a 96-well filter plate, set up the following conditions in triplicate:
-
Total Binding: Add a fixed concentration of radiolabeled bradykinin (typically at or below its dissociation constant, Kd) and the cell membrane preparation to wells containing only binding buffer.[12]
-
Non-Specific Binding: Add the radioligand and cell membranes to wells containing a high concentration of unlabeled bradykinin (e.g., 1 µM) to saturate the receptors.[12]
-
Competition Binding: Add the radioligand, cell membranes, and varying concentrations of this compound to the remaining wells.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[13]
-
Filtration: Terminate the reaction by rapid vacuum filtration through the filter plate. This separates the receptor-bound radioligand from the unbound ligand. Wash the filters rapidly with ice-cold wash buffer.[13]
-
Quantification: Dry the filters, place them in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[13]
-
Data Analysis:
-
Calculate specific binding by subtracting the average CPM from the non-specific binding wells from all other wells.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of the specific binding).[13]
-
Signaling Pathway Visualization
This compound is an antagonist of the Bradykinin B2 receptor (B2R), a G-protein coupled receptor (GPCR).[1] Upon binding, the natural ligand bradykinin activates Gq and Gi proteins.[14] The antagonist blocks this initial binding step, thereby inhibiting the downstream signaling cascade.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. realpeptides.co [realpeptides.co]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. abcepta.com [abcepta.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system - bradykinin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A modular map of Bradykinin-mediated inflammatory signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
